7-Ketocholesterol
Beschreibung
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKMWSQVKJCOP-ABXCMAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901033744 | |
| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-28-9 | |
| Record name | 7-Ketocholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ketocholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-OXOCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7676FE78M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Endogenous Synthesis of 7-Ketocholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core endogenous synthesis pathways of 7-ketocholesterol (7-KC), a critical oxysterol implicated in numerous pathological conditions. This document details both the enzymatic and non-enzymatic routes of 7-KC formation, presenting quantitative data, experimental methodologies, and visual representations of the key pathways to support advanced research and therapeutic development.
Introduction to this compound
This compound is an oxidized derivative of cholesterol that is endogenously formed through both enzymatic reactions and non-enzymatic auto-oxidation.[1][2][3] It is one of the most abundant oxysterols found in oxidized low-density lipoproteins (LDL) and atherosclerotic plaques.[3][4] The accumulation of 7-KC is associated with a range of diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders, primarily due to its pro-inflammatory and pro-apoptotic effects.[1][2][3] Understanding the endogenous synthesis of 7-KC is therefore crucial for developing strategies to mitigate its pathological consequences.
Enzymatic Synthesis Pathways
The enzymatic production of this compound involves specific enzymes that act on cholesterol precursors. The two primary enzymatic pathways are detailed below.
Conversion of 7β-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)
One of the key enzymatic routes for 7-KC synthesis is the oxidation of 7β-hydroxycholesterol. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][2]
-
Substrate: 7β-hydroxycholesterol
-
Enzyme: 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)
-
Product: this compound
Conversely, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction, converting 7-KC back to 7β-hydroxycholesterol.[1][2] The balance between these two enzymes plays a significant role in regulating the cellular levels of 7-KC.
Oxidation of 7-dehydrocholesterol by Cholesterol-7α-hydroxylase (CYP7A1)
Another significant enzymatic pathway involves the direct oxidation of 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3][5] This reaction is catalyzed by cholesterol-7α-hydroxylase (CYP7A1), a cytochrome P450 enzyme.[1][2][5][6]
-
Substrate: 7-dehydrocholesterol
-
Enzyme: Cholesterol-7α-hydroxylase (CYP7A1)
-
Product: this compound
This pathway is particularly relevant in conditions where 7-DHC levels are elevated, such as in Smith-Lemli-Opitz syndrome (SLOS), an inherited disorder of cholesterol metabolism.[5][6][7] In patients with SLOS, the accumulation of 7-DHC can lead to increased production of 7-KC via CYP7A1 activity.[5][6][8]
Non-Enzymatic Synthesis Pathway: Auto-oxidation of Cholesterol
The primary non-enzymatic route for 7-KC formation is the auto-oxidation of cholesterol. This process is initiated by reactive oxygen species (ROS), which attack the cholesterol molecule. The C7 position of cholesterol is particularly susceptible to oxidation.[4]
The auto-oxidation process typically proceeds as follows:
-
Initiation: A reactive oxygen species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from the C7 position of cholesterol, forming a cholesterol radical.
-
Propagation: The cholesterol radical reacts with molecular oxygen (O2) to form a cholesterol peroxyl radical. This radical can then abstract a hydrogen atom from another molecule, such as a polyunsaturated fatty acid, to form a cholesterol hydroperoxide (7α-OOH or 7β-OOH) and a new radical.
-
Termination/Decomposition: The unstable cholesterol hydroperoxides can decompose to form more stable products, including this compound, as well as 7α-hydroxycholesterol and 7β-hydroxycholesterol.[7]
This non-enzymatic pathway is a major contributor to the overall pool of 7-KC in the body, especially under conditions of oxidative stress.[4]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions in 7-KC synthesis, the following diagrams have been generated using the DOT language.
Caption: Endogenous Synthesis Pathways of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the enzymatic synthesis of this compound. Note: Specific kinetic values can vary depending on the experimental conditions and the source of the enzyme.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Tissue Expression | Reference |
| 11β-HSD2 | 7β-hydroxycholesterol | Data not readily available | Data not readily available | Kidney, colon, placenta | [1][2] |
| CYP7A1 | 7-dehydrocholesterol | ~3.3 | ~30 | Liver | [5] |
Experimental Protocols
This section outlines general methodologies for key experiments cited in the study of this compound synthesis.
Measurement of 11β-HSD2 Activity
Objective: To determine the enzymatic activity of 11β-HSD2 in converting 7β-hydroxycholesterol to this compound.
Materials:
-
Cell lysates or purified 11β-HSD2 enzyme
-
7β-hydroxycholesterol substrate
-
NAD+ (cofactor)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Prepare a reaction mixture containing the enzyme source, 7β-hydroxycholesterol, and NAD+ in the reaction buffer.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding an organic solvent to extract the sterols.
-
Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase.
-
Analyze the sample by HPLC or GC-MS to quantify the amount of this compound produced.
-
Calculate the enzyme activity based on the rate of product formation.
Measurement of CYP7A1 Activity with 7-dehydrocholesterol
Objective: To quantify the conversion of 7-dehydrocholesterol to this compound by CYP7A1.
Materials:
-
Microsomes from cells expressing CYP7A1 or purified CYP7A1
-
7-dehydrocholesterol substrate
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Internal standard (e.g., deuterated this compound)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Pre-incubate the microsomes or purified enzyme with the NADPH regenerating system in the reaction buffer.
-
Initiate the reaction by adding the 7-dehydrocholesterol substrate.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile) containing the internal standard.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the formation of this compound relative to the internal standard.
-
Determine the enzyme's kinetic parameters (Km and Vmax) by varying the substrate concentration.
Caption: General Experimental Workflow for 7-KC Synthesis Assays.
Conclusion
The endogenous synthesis of this compound is a multifaceted process involving both specific enzymatic conversions and non-specific auto-oxidation of cholesterol. The interplay between these pathways dictates the cellular and systemic levels of this pro-inflammatory and cytotoxic oxysterol. A thorough understanding of the enzymes involved, their kinetics, and the factors that promote auto-oxidation is paramount for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of 7-KC in a variety of diseases. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to this critical area of study.
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. This compound: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of 7-Dehydrocholesterol to this compound Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of 7-dehydrocholesterol to this compound is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the formation of this compound from 7-dehydrocholesterol in patients with CTX and SLO - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Ketocholesterol: A Comprehensive Technical Guide on its Dietary Sources and Health Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketocholesterol (7-KC) is a prominent and biologically active oxysterol, an oxidized derivative of cholesterol. It is formed both endogenously through cholesterol auto-oxidation, primarily driven by oxidative stress, and exogenously, being present in various food products.[1][2] Unlike its precursor, cholesterol, 7-KC exhibits significant cytotoxicity and is implicated in the pathophysiology of numerous age-related and chronic diseases.[3][4] This technical guide provides an in-depth overview of the dietary sources of 7-KC, its profound health implications, and detailed experimental methodologies for its study, aimed at researchers, scientists, and professionals in drug development.
Dietary Sources of this compound
This compound is predominantly found in animal-derived food products that are rich in cholesterol and have undergone processing, heating, or prolonged storage, all of which promote cholesterol oxidation.[5][6] The presence of 7-KC in the diet is a significant route of exogenous exposure, contributing to the body's total pool of this oxysterol.
Quantitative Data on this compound in Food Products
The following tables summarize the quantitative data on 7-KC content in various food categories. It is important to note that the concentration of 7-KC can vary widely depending on factors such as processing methods, cooking temperature and duration, and storage conditions.
Table 1: this compound Content in Dairy Products
| Dairy Product | This compound Concentration | Reference |
| Cheeses with internal mold | 13.8 ± 2.5 mg/kg | [1] |
| English-type Cheeses (e.g., Cheddar) | 3.7 ± 1.2 mg/kg | [1] |
| Processed Cheeses | 40 ± 6.8% of total COPs | [1] |
| Yoghurts | 0.94 ± 0.30 mg/kg | [1] |
| Kefirs | 0.21 ± 0.04 mg/kg | [1] |
| Whole Milk Powder | ⩽4.6 ppm (sample basis) | [7] |
| Human Milk | 0.7 ± 0.3 µg/g of extracted lipids | [3] |
| Adapted Milk Formula | 3.6 ± 4.0 µg/g of extracted lipids | [3] |
| Fresh Raw Milk | 13.68 ± 0.92 ng/mL | [2] |
Table 2: this compound Content in Egg Products
| Egg Product | This compound Concentration | Reference |
| Whole Egg Powder | ⩽4.6 ppm (sample basis) | [7] |
| Commercial Egg Yolk Powder (stored) | 21 to 137 µg/g dry weight (total oxysterols) | [8] |
| Dried Egg Pasta | 6.3 to 57.0 ppm in lipids | [9] |
Table 3: this compound Content in Meat and Meat Products
| Meat Product | This compound Concentration | Reference |
| Beef Meat | ⩽3.5 ppm (sample basis) | [7] |
| Salami | 0.9 µg/g of fat | [10] |
| Pork Kabanos | 0.21 µg/g of fat | [10] |
| Smoked Bacon | 0.05 µg/g of fat | [10] |
| Poultry Kabanos | 0.03 µg/g of fat | [10] |
| Raw and Cooked Meat | 40 ng/g to 3.5 µg/g of sample | [11] |
Health Implications of this compound
This compound is a highly cytotoxic molecule that exerts its detrimental effects through the induction of oxidative stress, inflammation, endoplasmic reticulum (ER) stress, and apoptosis.[1][5] Its accumulation in tissues is associated with a wide range of pathologies.
Atherosclerosis
7-KC is a major component of atherosclerotic plaques and is more atherogenic than cholesterol itself.[7] It contributes to the formation of foam cells by promoting lipid accumulation in macrophages and induces endothelial dysfunction, key events in the initiation and progression of atherosclerosis.[11]
Neurodegenerative Diseases
The brain is particularly susceptible to oxidative stress, leading to the formation of 7-KC.[12] This oxysterol is implicated in neurodegenerative diseases such as Alzheimer's disease, where it can alter neuronal lipid metabolism, promote inflammation, and induce nerve cell damage.[13]
Cancer
Emerging evidence suggests a role for 7-KC in cancer. It has been shown to modulate the efficacy of chemotherapeutic agents and may be involved in the progression of certain cancers, such as breast cancer.[14]
Ocular and Gastrointestinal Pathologies
7-KC is involved in the pathogenesis of age-related macular degeneration (AMD), where it accumulates in drusen deposits.[8] It is also implicated in inflammatory bowel diseases.[5]
Signaling Pathways Modulated by this compound
7-KC exerts its cellular effects by modulating several key signaling pathways, leading to inflammation, apoptosis, and cellular dysfunction.
NF-κB Signaling Pathway
This compound is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[15] Activation of NF-κB by 7-KC leads to the increased expression of pro-inflammatory cytokines such as IL-6 and IL-8.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. This compound Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells | MDPI [mdpi.com]
- 9. Phospholipidosis and down-regulation of the PI3-K/PDK-1/Akt signalling pathway are vitamin E inhibitable events associated with this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces P-glycoprotein through PI3K/mTOR signaling in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces P-glycoprotein through PI3K/mTOR signaling in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. kumc.edu [kumc.edu]
- 15. content.abcam.com [content.abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
7-Ketocholesterol role in atherosclerosis development
An In-depth Technical Guide on the Role of 7-Ketocholesterol in Atherosclerosis Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (7-KC) is the most abundant cholesterol oxidation product found in oxidized low-density lipoprotein (oxLDL) and human atherosclerotic plaques.[1][2][3] Its formation, primarily through the non-enzymatic autooxidation of cholesterol, is a critical event in the pathogenesis of atherosclerosis.[3][4][5] Unlike native cholesterol, 7-KC exhibits potent cytotoxic and pro-inflammatory properties that contribute to multiple stages of plaque development, including endothelial dysfunction, macrophage foam cell formation, smooth muscle cell proliferation, and plaque instability.[1][5][6] This document provides a comprehensive technical overview of the molecular mechanisms by which 7-KC drives atherogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Formation and Accumulation in Atherosclerotic Plaques
7-KC is formed via the free radical-catalyzed or singlet oxygen-mediated oxidation of cholesterol and its esters, particularly within LDL particles deposited in the arterial intima.[4][7] This process is catalyzed by transition metals like iron and copper, which are abundant in the blood and atherosclerotic lesions.[4] Consequently, 7-KC accumulates to high levels in plaques.[8][9][10] Clinical studies have demonstrated a significant correlation between elevated serum 7-KC concentrations and the presence and severity of coronary artery disease (CAD).[3][11][12]
Table 1: Clinical Correlation of Serum this compound (s-7KCHO) with Coronary Artery Disease
| Group | Serum 7-KC Concentration (ng/mL) | Statistical Significance | Reference(s) |
| Normal Coronary Arteries | 19.0 ± 11.3 | p<0.01 (vs. CAD) | [11][12] |
| Coronary Artery Disease (CAD) | 32.4 ± 23.1 | - | [11][12] |
Pathogenic Roles and Molecular Mechanisms
7-KC contributes to atherosclerosis through its detrimental effects on the primary vascular cell types: endothelial cells, macrophages, and smooth muscle cells.
Endothelial Dysfunction
Endothelial dysfunction is an early event in atherosclerosis. 7-KC compromises the integrity of the endothelial barrier, promoting inflammation and monocyte recruitment.[6][13][14] It induces endothelial cell apoptosis and necrosis, reduces nitric oxide (NO) bioavailability, and promotes an inflammatory phenotype.[13][15][16][17]
Key Mechanisms:
-
Induction of Apoptosis: 7-KC triggers apoptosis in endothelial cells through the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and the activation of caspase cascades (-3/7, -8, -12).[16][18][19]
-
Pro-inflammatory Cytokine Production: It stimulates the release of inflammatory mediators like IL-1β, IL-6, and IL-8.[17][18][20]
-
Endothelial-Mesenchymal Transition (EndMT): 7-KC can induce endothelial cells to lose their characteristic markers (like VE-cadherin) and gain mesenchymal markers (like α-smooth muscle actin), promoting fibrosis.[21]
Table 2: Quantitative Effects of 7-KC on Endothelial Cells
| Cell Type | 7-KC Concentration | Duration | Observed Effect | Reference(s) |
| Bovine Aortic Endothelial Cells | >10 µg/mL | 20 hours | Significant DNA fragmentation (apoptosis) | |
| Human Microvascular Endothelial Cells | Not specified | Not specified | Activation of caspases-3/7, -8, and -12 | [19] |
| hCMEC/D3 (Human Brain Endothelial) | Dose-dependent | Not specified | Loss of cell viability, increased apoptosis/necrosis, increased IL-1β, IL-6, IL-8 mRNA | [17] |
| Choroidal Endothelial Cells | Not specified | 72 hours | Reduced tube formation, increased migration | [21] |
Macrophage Foam Cell Formation
A hallmark of atherosclerosis is the accumulation of lipid-laden macrophages, or "foam cells," in the arterial wall. 7-KC plays a pivotal role in this process.[2][22][23]
Key Mechanisms:
-
Monocyte Differentiation: 7-KC induces the differentiation of monocytes (e.g., THP-1 cells) into macrophages, a critical step preceding foam cell formation.[22][24] This effect is dose- and time-dependent.[22]
-
Lipid Accumulation: It promotes the uptake of modified lipoproteins (like acetylated LDL) and impairs cholesterol efflux from macrophages, leading to massive intracellular lipid accumulation.[22][23][25]
-
Pro-inflammatory Activation: 7-KC polarizes macrophages towards a pro-inflammatory M1 phenotype, further amplifying the inflammatory response within the plaque.[3]
Table 3: Quantitative Effects of 7-KC on Monocytes and Macrophages
| Cell Type | 7-KC Concentration | Duration | Observed Effect | Reference(s) |
| THP-1 Monocytes | 10 µg/mL | 7 days | 45% of cells became adherent and differentiated (vs. <5% for control) | [22][24] |
| Mouse Peritoneal Macrophages | >50 nmol/mg cell protein | Not specified | Impaired cholesterol efflux | [25] |
| RAW 264.7 Macrophages | Not specified | 24 hours | Transformation into foam cells, lipid droplet accumulation | [23] |
Vascular Smooth Muscle Cell (VSMC) Dysfunction
VSMCs contribute to the fibrous cap that stabilizes atherosclerotic plaques. However, their abnormal proliferation, migration, and apoptosis, influenced by 7-KC, can lead to plaque instability.[26][27]
Key Mechanisms:
-
Proliferation and Migration: 7-KC stimulates VSMC migration and proliferation, contributing to the thickening of the arterial wall.[26] This is mediated by signaling pathways involving the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt.[26]
-
Induction of Apoptosis: At higher concentrations or with prolonged exposure, 7-KC induces VSMC apoptosis, which can weaken the fibrous cap and increase the risk of plaque rupture.[10][27][28] This process involves ROS production, ER stress, and cytochrome c release.[10][27]
-
Vascular Calcification: 7-KC enhances inorganic phosphate (Pi)-induced vascular calcification by promoting VSMC apoptosis and phenotypic changes.[29]
Table 4: Quantitative Effects of 7-KC on Vascular Smooth Muscle Cells (VSMCs)
| Cell Type | 7-KC Concentration | Duration | Observed Effect | Reference(s) |
| Rabbit Aortic SMCs | 25 µM | 16 hours | ~50% loss of cell viability | [27] |
| Human Aortic SMCs | Not specified | Not specified | Upregulation of Nox-4, induction of ER stress and apoptosis | [10] |
| Bovine VSMCs | Not specified | Not specified | Enhanced calcium deposition and apoptosis in the presence of inorganic phosphate | [29] |
Core Signaling Pathways
7-KC exerts its pathogenic effects by activating multiple complex and interconnected signaling pathways.
Inflammatory Signaling
7-KC is a potent pro-inflammatory stimulus.[4][5] A primary mechanism involves the activation of Toll-like receptor 4 (TLR4), which triggers downstream pathways leading to the production of inflammatory cytokines.[30]
Caption: 7-KC activates TLR4, leading to cytokine production via MyD88- and TRIF-dependent pathways.[30]
Oxidative Stress and Apoptosis Signaling
7-KC is a powerful inducer of oxidative stress, primarily through the activation of NADPH oxidase (NOX) enzymes, particularly Nox4 in VSMCs.[3][10] The resulting ROS production triggers ER stress and activates intrinsic apoptosis pathways.[10][28]
Caption: 7-KC induces apoptosis via Nox4-mediated ROS production, ER stress, and mitochondrial pathways.[10][28][31]
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the study of 7-KC's role in atherosclerosis.
Protocol: In Vitro Foam Cell Formation Assay
This protocol describes the induction of foam cells from a monocyte cell line (e.g., THP-1) using 7-KC.[22][24]
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Differentiation: Seed THP-1 cells in 6-well plates. Treat cells with this compound (e.g., 10 µg/mL, delivered via a cyclodextrin carrier) for up to 7 days to induce differentiation into adherent macrophages. A control group should be treated with the vehicle alone.
-
Lipid Loading: After differentiation, remove the 7-KC-containing medium. Add fresh medium containing a lipid source, such as acetylated LDL (AcLDL, 50 µg/mL), and incubate for an additional 24-48 hours.
-
Staining and Visualization:
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain for neutral lipids by incubating with Oil Red O solution for 30 minutes.
-
Wash with water to remove excess stain.
-
Counterstain nuclei with hematoxylin if desired.
-
-
Analysis: Visualize cells under a light microscope. Foam cells are identified by the presence of abundant, bright red lipid droplets in the cytoplasm. Quantification can be performed by extracting the Oil Red O stain with isopropanol and measuring absorbance at ~510 nm.
Protocol: Quantification of Serum 7-KC by GC-MS
This protocol outlines the measurement of 7-KC in serum samples, as performed in clinical studies.[11][12]
-
Sample Preparation:
-
To a serum sample (e.g., 1 mL), add an internal standard (e.g., deuterated 7-KC) to correct for procedural losses.
-
Perform alkaline hydrolysis (saponification) by adding ethanolic potassium hydroxide and heating to release 7-KC from its esterified form.
-
-
Lipid Extraction: After saponification, extract the non-saponifiable lipids (including 7-KC and cholesterol) using an organic solvent like hexane or diethyl ether.
-
Derivatization: Evaporate the organic solvent under nitrogen. To make the sterols volatile for gas chromatography, derivatize the hydroxyl groups by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating.
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the different sterols based on their boiling points.
-
The eluting compounds are ionized and detected by a mass spectrometer (MS), often in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
-
Quantification: Identify 7-KC based on its retention time and specific mass fragments. Calculate the concentration by comparing the peak area of endogenous 7-KC to the peak area of the internal standard.
Workflow: Investigating 7-KC-Induced Gene Expression
This workflow illustrates the steps to analyze changes in gene expression in vascular cells following 7-KC treatment.[7]
Caption: A typical workflow to quantify changes in gene expression induced by 7-KC using qPCR.
Implications for Drug Development
The central role of 7-KC in atherosclerosis makes it a compelling target for therapeutic intervention. Strategies could include:
-
Inhibition of 7-KC Formation: Developing antioxidants that specifically prevent cholesterol oxidation within LDL particles.
-
Neutralization or Removal of 7-KC: Designing agents that can sequester or facilitate the metabolic clearance of 7-KC from plaques.
-
Targeting Downstream Pathways: Developing inhibitors for key signaling nodes activated by 7-KC, such as TLR4, Nox4, or specific kinases in the pro-inflammatory and apoptotic pathways.
Conclusion
This compound is not an innocent bystander but an active participant in the development and progression of atherosclerosis.[6][8] It drives pathology by inducing endothelial dysfunction, promoting foam cell formation, altering smooth muscle cell behavior, and creating a pro-inflammatory, pro-oxidant microenvironment within the arterial wall.[3][5][14] A thorough understanding of its molecular mechanisms, supported by the quantitative data and experimental approaches outlined in this guide, is critical for developing novel diagnostics and therapeutics to combat atherosclerotic cardiovascular disease.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Inflammation and Angiogenesis In Vivo: A Novel Rat Model | PLOS One [journals.plos.org]
- 5. An insight on 7- ketocholesterol mediated inflammation in atherosclerosis and potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A pathogenic oxysterol in atherosclerosis and lysosomal storage disorders - Molecular insights and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxysterols and atherosclerosis [pubmed.ncbi.nlm.nih.gov]
- 9. Oxysterols in Vascular Cells and Role in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NAD(P)H Oxidase Nox-4 Mediates this compound-Induced Endoplasmic Reticulum Stress and Apoptosis in Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Significance of Serum this compound Concentrations in the Progression of Coronary Atherosclerosis [jstage.jst.go.jp]
- 12. Clinical significance of serum this compound concentrations in the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and 5,6-secosterol induce human endothelial cell dysfunction by differential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of oxysterols in vascular ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis in endothelial cells treated with cholesterol oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Ergothioneine on this compound-Induced Endothelial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces ATM/ATR, Chk1/Chk2, PI3K/Akt signalings, cytotoxicity and IL-8 production in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Protective Effect of Ergothioneine against this compound-Induced Mitochondrial Damage in hCMEC/D3 Human Brain Endothelial Cells - ProQuest [proquest.com]
- 21. This compound induces endothelial-mesenchymal transition and promotes fibrosis: implications in neovascular age-related macular degeneration and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Induction of monocyte differentiation and foam cell formation in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective Removal of 7KC by a Novel Atherosclerosis Therapeutic Candidate Reverts Foam Cells to a Macrophage-like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 24. experts.azregents.edu [experts.azregents.edu]
- 25. Sterol efflux is impaired from macrophage foam cells selectively enriched with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound and cholesterol-5alpha,6alpha-epoxide induce smooth muscle cell migration and proliferation through the epidermal growth factor receptor/phosphoinositide 3-kinase/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. This compound Induces Autophagy in Vascular Smooth Muscle Cells through Nox4 and Atg4B - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound, a major oxysterol, promotes pi-induced vascular calcification in cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. This compound-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of 7-Ketocholesterol-Induced Oxidative Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ketocholesterol (7KC), a prominent and cytotoxic oxysterol, is a product of cholesterol auto-oxidation and is implicated in the pathophysiology of numerous age-related and inflammatory diseases. A primary mechanism of its toxicity is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. This guide provides a comprehensive technical overview of the core mechanisms by which 7KC instigates oxidative stress, detailing the key signaling pathways, molecular players, and downstream consequences. This document is intended to serve as a resource for researchers and professionals in drug development investigating the pathological roles of 7KC and exploring potential therapeutic interventions.
Introduction to this compound and Oxidative Stress
This compound is formed non-enzymatically through the oxidation of cholesterol, a fundamental component of cellular membranes.[1] Its accumulation in tissues is associated with a range of pathologies, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases.[2] A unifying feature of 7KC-associated cellular damage is the induction of a robust oxidative stress response. This guide will dissect the multifaceted mechanisms of 7KC-induced oxidative stress, from the initial triggers to the ultimate cellular demise.
Core Mechanisms of this compound-Induced Oxidative Stress
The pro-oxidant effects of 7KC are multifaceted, involving the direct activation of ROS-producing enzymes, disruption of organelle function, and impairment of the cell's antioxidant defense systems. A central concept in 7KC-induced cell death is "oxiapoptophagy," a term that encapsulates the interconnected processes of oxidative stress, apoptosis, and autophagy.[3]
Activation of NADPH Oxidases (NOX)
A primary and rapid response to 7KC exposure is the activation of the NADPH oxidase (NOX) family of enzymes, which are dedicated producers of ROS.[2]
-
NOX4 Upregulation: In vascular smooth muscle cells, 7KC has been shown to significantly upregulate the expression of Nox-4, a key ROS-generating homologue. This upregulation is a critical event, as silencing Nox-4 expression can prevent the deleterious effects of 7KC.[1]
-
Translocation of NOX Components: In neutrophils, 7KC promotes the translocation of cytosolic NOX components to the cell membrane, leading to the assembly and activation of the NOX enzyme complex and a subsequent burst of ROS production.[2][4]
Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is a major site of protein folding and lipid biosynthesis. 7KC can perturb ER homeostasis, leading to a condition known as ER stress, which is intricately linked to oxidative stress.
-
Unfolded Protein Response (UPR): 7KC triggers the unfolded protein response (UPR), a signaling cascade initiated by the accumulation of misfolded proteins in the ER. Key markers of the UPR, such as the chaperone GRP78/Bip and the pro-apoptotic transcription factor CHOP/GADD153, are upregulated in response to 7KC.[1][5]
-
Calcium Dysregulation: ER stress is often associated with the release of calcium (Ca2+) from the ER into the cytosol. This increase in cytosolic Ca2+ can further stimulate ROS production by mitochondria.
Mitochondrial Dysfunction
Mitochondria are both a primary source and a major target of ROS. 7KC induces significant mitochondrial dysfunction, contributing to a vicious cycle of oxidative stress.
-
Mitochondrial ROS Production: 7KC treatment leads to an increase in mitochondrial ROS production.[6]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial dysfunction is the dissipation of the mitochondrial membrane potential. 7KC induces a significant loss of ΔΨm, which precedes the activation of apoptotic pathways.[7]
-
Cytochrome c Release: The loss of ΔΨm is often followed by the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic pathway of apoptosis.
Impairment of Antioxidant Defenses
7KC not only stimulates ROS production but also weakens the cell's antioxidant defense mechanisms, further exacerbating the state of oxidative stress.
-
Depletion of Glutathione (GSH): Glutathione is a major intracellular antioxidant. 7KC treatment has been shown to lead to a rapid decrease in cellular GSH content.
-
Modulation of Antioxidant Enzymes: 7KC can alter the activity of key antioxidant enzymes. For instance, in MC3T3-E1 cells, 7KC treatment leads to a significant decrease in superoxide dismutase (SOD) activity.[3]
Downstream Consequences of this compound-Induced Oxidative Stress
The excessive production of ROS and the compromised antioxidant defenses triggered by 7KC lead to widespread damage to cellular macromolecules, ultimately culminating in cell death.
Lipid Peroxidation
The polyunsaturated fatty acids in cellular membranes are highly susceptible to attack by ROS, leading to a chain reaction known as lipid peroxidation.
-
Formation of Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE): Lipid peroxidation generates reactive aldehydes such as MDA and 4-HNE. These molecules can form adducts with proteins and DNA, further propagating cellular damage.[8] In MC3T3-E1 cells, 7KC treatment results in increased levels of MDA.[3]
Protein Damage
ROS can directly oxidize amino acid residues in proteins, leading to the formation of protein carbonyls and other modifications that can impair protein function.
DNA Damage
Oxidative stress can cause damage to DNA, including single- and double-strand breaks and the formation of oxidized bases such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).
Cell Death Pathways
The culmination of 7KC-induced oxidative stress is the activation of programmed cell death pathways.
-
Apoptosis: 7KC is a potent inducer of apoptosis, characterized by the activation of caspases, particularly caspase-3, -8, and -12.[8][9] The release of cytochrome c from mitochondria is a key event in the 7KC-induced apoptotic cascade.
-
Autophagy: In addition to apoptosis, 7KC can also induce autophagy, a process of cellular self-digestion. The interplay between apoptosis and autophagy in the context of 7KC toxicity is complex and is a component of "oxiapoptophagy".[3]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on markers of oxidative stress and cell viability.
Table 1: Effect of this compound on Cell Viability
| Cell Line | 7KC Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |
| Eahy926 | 10 | 24 | Cytotoxicity noted | [10] |
| Eahy926 | 20 | 24 | Evident morphologic changes | [10] |
| R28 | 10 | 24 | 76.1 ± 2.3 | [9] |
| R28 | 20 | 24 | 53.4 ± 4.7 | [9] |
| R28 | 40 | 24 | 43.4 ± 3.9 | [9] |
| MC3T3-E1 | 5 | 24 | Significantly decreased | |
| MC3T3-E1 | 10 | 24 | Significantly decreased | |
| MC3T3-E1 | 20 | 24 | Significantly decreased | |
| MC3T3-E1 | 40 | 24 | Significantly decreased | |
| N2a | 50 | 48 | ~50% (IC50) | [7] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | 7KC Concentration (µg/ml) | Incubation Time (h) | ROS Level (% of Control) | Reference |
| Endothelial Cells | 10 | Not specified | 152 | |
| Endothelial Cells | 20 | Not specified | 185 | |
| Human Aortic SMCs | 40 | 16 | Significant increase | [1] |
| MC3T3-E1 | 10 µM | Not specified | Increased | [3] |
| MC3T3-E1 | 20 µM | Not specified | Increased | [3] |
| MC3T3-E1 | 40 µM | Not specified | Increased | [3] |
| N2a | 50 µM | 48 | Significant increase | [7] |
Table 3: Effect of this compound on Lipid Peroxidation and Antioxidant Enzymes
| Cell Line | 7KC Concentration (µM) | Parameter | Result | Reference |
| MC3T3-E1 | 10, 20, 40 | MDA Level | Significantly increased | [3] |
| MC3T3-E1 | 10, 20, 40 | SOD Activity | Significantly decreased | [3] |
Table 4: Effect of this compound on Apoptosis Markers
| Cell Line | 7KC Concentration (µg/ml) | Marker | Result | Reference |
| R28 | 20 | Caspase-8 activity | Increased | [9] |
| R28 | 20 | Caspase-12 activity | Increased | [9] |
| R28 | 20 | Caspase-3 activity | Increased | [9] |
| R28 | 20 | Caspase-9 activity | Not activated | [9] |
| Human Aortic SMCs | 40 | Caspase-3 cleavage | Enhanced | [2] |
| Human Aortic SMCs | 40 | PARP cleavage | Enhanced | [2] |
| MC3T3-E1 | 10, 20, 40 µM | Cleaved caspase-3 | Increased | [3] |
| MC3T3-E1 | 10, 20, 40 µM | Bax/Bcl-2 ratio | Increased | [3] |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying 7KC-induced oxidative stress.
Caption: Signaling pathways of this compound-induced oxidative stress.
Caption: Experimental workflow for studying 7KC-induced oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-induced oxidative stress.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay
Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Seed cells in a suitable plate (e.g., 96-well black plate for fluorescence reading or plates with coverslips for microscopy).
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Following treatment, remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium or PBS.
-
Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Assessment of Lipid Peroxidation
Assay: Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be quantified spectrophotometrically.
Protocol:
-
Harvest cells after treatment with this compound and prepare cell lysates.
-
Prepare MDA standards.
-
To 100 µL of cell lysate or standard, add 100 µL of SDS solution and mix.
-
Add 2.5 mL of TBA/Buffer Reagent.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples in an ice bath for 10 minutes to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration in the samples using the standard curve.
Determination of Mitochondrial Membrane Potential (ΔΨm)
Assay: JC-1 Assay
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Protocol:
-
Seed and treat cells with this compound as described previously. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare a JC-1 staining solution (typically 1-5 µg/mL) in culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~530 nm) fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Calculate the ratio of red to green fluorescence intensity as an indicator of mitochondrial membrane potential.
Measurement of Caspase-3 Activity
Assay: Fluorometric Caspase-3 Activity Assay
Principle: This assay utilizes a specific caspase-3 substrate (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., AFC or AMC). Cleavage of the substrate by active caspase-3 releases the fluorophore, and the resulting fluorescence is proportional to caspase-3 activity.
Protocol:
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add an equal amount of protein from each lysate.
-
Prepare a reaction buffer containing the caspase-3 substrate.
-
Add the reaction buffer to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.
-
Express caspase-3 activity as relative fluorescence units per milligram of protein.
Western Blot Analysis for Protein Expression (e.g., Nox4)
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Protocol:
-
Prepare total protein lysates from cells treated with this compound.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nox4) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent inducer of oxidative stress, employing a multi-pronged attack on cellular homeostasis. Its ability to activate ROS-producing enzymes, trigger ER stress, induce mitochondrial dysfunction, and impair antioxidant defenses creates a highly toxic intracellular environment. The resulting damage to lipids, proteins, and DNA ultimately leads to cell death through apoptotic and autophagic pathways. A thorough understanding of these intricate mechanisms is paramount for the development of therapeutic strategies aimed at mitigating the pathological consequences of 7KC accumulation in a variety of diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of 7KC-induced oxidative stress. Further research is warranted to fully elucidate the quantitative aspects of these processes in different cell types and disease models, which will be crucial for the identification of novel therapeutic targets.
References
- 1. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.uconn.edu [health.uconn.edu]
- 4. 7-Keto-cholesterol and 25-hydroxy-1 cholesterol rapidly enhance ROS production in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
7-Ketocholesterol: A Pivotal Mediator in the Progression of Neurodegenerative Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
7-Ketocholesterol (7-KC), a major product of cholesterol auto-oxidation, is increasingly implicated as a key neurotoxic agent in the pathology of several neurodegenerative diseases. Elevated levels of 7-KC have been identified in the brain tissue and cerebrospinal fluid of patients with Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis. This oxysterol instigates a cascade of detrimental cellular events, including oxidative stress, neuroinflammation, mitochondrial dysfunction, and programmed cell death. This technical guide provides an in-depth review of the current understanding of 7-KC's role in neurodegeneration, detailing its mechanisms of action, summarizing key quantitative findings, and providing established experimental protocols to facilitate further research in this critical area. The visualization of core signaling pathways and experimental workflows is provided to offer a clear and comprehensive overview for researchers and professionals in drug development.
Introduction: The Rise of a Neurotoxic Oxysterol
Cholesterol, an essential component of neuronal membranes, is highly susceptible to oxidation under conditions of oxidative stress, a common feature of the aging and diseased brain. This non-enzymatic oxidation gives rise to a class of molecules known as oxysterols, among which this compound (7-KC) is one of the most abundant and cytotoxic. Unlike cholesterol, certain oxysterols, and potentially 7-KC, can traverse the blood-brain barrier, leading to their accumulation in the central nervous system (CNS).[1] Endogenously produced 7-KC within the CNS further contributes to a vicious cycle of oxidative damage and cellular dysfunction.[1]
The presence of 7-KC has been confirmed in the brains of Alzheimer's disease (AD) patients, and its levels are found to be elevated in the cerebrospinal fluid (CSF) and plasma of individuals with various neurological disorders.[2] This accumulation is not merely a biomarker of oxidative stress but an active contributor to the neurodegenerative process. 7-KC has been shown to trigger inflammatory pathways and induce apoptosis in both neurons and glial cells, positioning it as a critical, druggable target in the fight against these debilitating diseases.[2]
Mechanisms of this compound-Induced Neurotoxicity
7-KC exerts its neurotoxic effects through a multi-pronged assault on neuronal and glial cells, primarily through the induction of oxidative stress, initiation of apoptotic signaling cascades, and promotion of a pro-inflammatory environment.
Oxidative Stress and Mitochondrial Dysfunction
A primary mechanism of 7-KC toxicity is the overproduction of reactive oxygen species (ROS). 7-KC treatment of neuronal cells leads to a significant increase in ROS, which in turn damages cellular components, including lipids, proteins, and DNA. This surge in ROS is closely linked to mitochondrial dysfunction. 7-KC can induce a loss of the mitochondrial transmembrane potential (ΔΨm), a critical event that impairs ATP production and initiates the intrinsic apoptotic pathway.[3][4]
Apoptotic Signaling Pathways
7-KC is a potent inducer of apoptosis in neuronal cells through the activation of multiple signaling pathways. A key pathway involves the generation of ROS, which then triggers the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] This is followed by the modulation of the Akt survival pathway.[5]
7-KC-induced apoptosis proceeds through both the extrinsic (caspase-8 dependent) and intrinsic (mitochondria-mediated) pathways.[5] In the intrinsic pathway, 7-KC leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[5][6]
Neuroinflammation
7-KC is a significant contributor to the neuroinflammatory processes observed in neurodegenerative diseases. It can activate microglia, the resident immune cells of the CNS, leading to the release of pro-inflammatory cytokines and chemokines.[7] In microglia, 7-KC can induce the translocation of NF-κB to the nucleus, resulting in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS).[7] This microglial activation can indirectly lead to neuronal damage.[7] Furthermore, studies have shown that 7-KC can increase the expression of inflammatory cytokines like IL-1β, IL-6, and IL-8.
Quantitative Data on this compound in Neurodegenerative Diseases
The following tables summarize key quantitative findings related to 7-KC levels in various neurodegenerative diseases and in vitro models. These data highlight the consistent association between elevated 7-KC and disease states.
| Disease | Sample Type | 7-KC Concentration in Patients | 7-KC Concentration in Controls | Fold Change/Significance | Reference |
| Alzheimer's Disease | Brain Tissue (Frontal Cortex) | Increased with disease progression | Lower in early stages | Significant increase | [8] |
| Cerebrospinal Fluid (CSF) | Higher levels correlated with lower Aβ42 | Lower levels | p = 0.041 | [9] | |
| 3xTg-AD Mouse Brain | Higher than controls | Lower than 3xTg-AD mice | Significant increase | [1][2] | |
| Parkinson's Disease | Cerebrospinal Fluid (CSF) | Elevated levels of 7α,(25R)26-dihydroxycholesterol (a related oxysterol) | Lower levels | Significantly elevated | [6][10] |
| Multiple Sclerosis | Cerebrospinal Fluid (CSF) | 1.2 µg/L (median) | 0.9 µg/L (median) | p = 0.002 | [11] |
| Serum | Positively associated with serum neurofilament light chain (sNfL) | Lower association | p = 0.032 | [6][12] | |
| Amyotrophic Lateral Sclerosis | Cerebrospinal Fluid (CSF) | Elevated cholesterol, but specific 7-KC levels not consistently reported as elevated | Lower cholesterol | - | [4][13] |
| Cell Line | 7-KC Concentration | Effect | IC50/EC50 | Reference |
| N2a (murine neuroblastoma) | 50 µM | Induction of cell death, ROS overproduction, loss of mitochondrial membrane potential | - | [3] |
| PC12 (rat pheochromocytoma) | Not specified | Induction of apoptosis | - | [5] |
| SH-SY5Y (human neuroblastoma) | > 30 µM | Significant decrease in cell viability | LD50 = 37 µM | |
| Human Microvascular Endothelial Cells | 2.5-40 µg/mL | Dose-dependent induction of apoptosis | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of 7-KC on neuronal cells.
Preparation of this compound for Cell Culture
Objective: To prepare a stock solution of 7-KC for treating cultured cells.
Materials:
-
This compound (crystalline solid)
-
Ethanol (absolute)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.2
Protocol:
-
Stock Solution Preparation (in organic solvent):
-
Dissolve crystalline 7-KC in an organic solvent of choice. Common solvents and their approximate solubilities are:
-
Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to prevent oxidation.
-
Store the stock solution at -20°C. For DMSO stocks, it is recommended to use them within one month and for ethanol stocks, up to 6 months at -80°C.[7]
-
-
Working Solution Preparation (for cell treatment):
-
Method A (Ethanol):
-
Thaw the ethanol stock solution.
-
For a final concentration of 50 µM 7-KC in a culture, a stock solution of 2 mM can be prepared by dissolving 800 µg of 7-KC in a mixture of 0.04 mL absolute ethanol and 0.96 mL culture medium.[3]
-
Further dilute this stock solution in culture medium to achieve the desired final concentration for treating cells.
-
-
Method B (Aqueous buffer):
-
For maximum solubility in aqueous buffers, first dissolve 7-KC in ethanol.
-
Dilute the ethanol-dissolved 7-KC with the aqueous buffer of choice (e.g., PBS). A 1:2 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[5]
-
It is not recommended to store the aqueous solution for more than one day.[5]
-
-
Measurement of Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)
Objective: To quantify intracellular ROS levels in neuronal cells following 7-KC treatment.
Materials:
-
Dihydroethidium (DHE)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or plate reader
Protocol:
-
DHE Stock Solution: Prepare a 10-20 mM stock solution of DHE in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Cell Seeding: Seed neuronal cells (e.g., N2a or SH-SY5Y) in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dishes for microscopy). Allow cells to adhere and grow to the desired confluency.
-
7-KC Treatment: Treat the cells with the desired concentration of 7-KC for the specified duration (e.g., 48 hours).[3] Include appropriate vehicle controls.
-
DHE Staining:
-
Prepare a fresh working solution of DHE (typically 5-10 µM) in pre-warmed serum-free medium or PBS immediately before use.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the DHE solution and wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement:
-
Microscopy: Immediately image the cells using a fluorescence microscope equipped with a rhodamine filter set (excitation ~518 nm, emission ~605 nm).
-
Plate Reader: Add fresh PBS or culture medium to the wells and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Western Blot for Bcl-2 and Bax
Objective: To determine the relative protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis: After 7-KC treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.
Therapeutic Implications and Future Directions
The central role of 7-KC in driving key pathological processes in neurodegenerative diseases makes it an attractive therapeutic target. Strategies aimed at reducing 7-KC levels or mitigating its downstream effects hold significant promise. These include:
-
Antioxidant Therapies: Compounds that can scavenge ROS or boost endogenous antioxidant defenses could reduce the formation of 7-KC from cholesterol.
-
Inhibition of 7-KC-Induced Signaling: Targeting key nodes in the 7-KC-induced apoptotic and inflammatory pathways, such as NF-κB or specific caspases, could prevent neuronal cell death.
-
Enhancing 7-KC Metabolism: Promoting the conversion of 7-KC to less toxic metabolites could be a viable strategy to reduce its neurotoxic burden.
Future research should focus on further elucidating the precise mechanisms by which 7-KC contributes to the progression of specific neurodegenerative diseases. The development of more sensitive and specific methods for the in vivo imaging of 7-KC would be invaluable for both diagnostic and therapeutic monitoring. Furthermore, the screening of small molecule libraries to identify potent inhibitors of 7-KC-induced neurotoxicity is a critical next step in translating our understanding of this pathological oxysterol into novel treatments for neurodegenerative diseases.
Conclusion
This compound has emerged as a critical and multifaceted neurotoxin that actively participates in the progression of a range of neurodegenerative diseases. Its ability to induce oxidative stress, trigger apoptotic cell death, and fuel neuroinflammation places it at a nexus of pathological pathways. The quantitative data and experimental protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge and tools necessary to further investigate the role of 7-KC and to develop novel therapeutic strategies targeting this key driver of neurodegeneration.
References
- 1. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebrospinal fluid ceramides from patients with multiple sclerosis impair neuronal bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Defective cholesterol metabolism in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The cholesterol autoxidation products, this compound and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scifac.hku.hk [scifac.hku.hk]
- 9. Cerebrospinal Fluid this compound Level is Associated with Amyloid-β42 and White Matter Microstructure in Cognitively Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Levels of 7-oxocholesterol in cerebrospinal fluid are more than one thousand times lower than reported in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cholesterol autoxidation products, this compound and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis | Quanterix [quanterix.com]
- 13. Defective cholesterol metabolism in amyotrophic lateral sclerosis. — Oxford University Centre for Integrative Neuroimaging [oxcin.ox.ac.uk]
Topic: 7-Ketocholesterol Apoptosis Induction in Vascular Smooth Muscle Cells
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-ketocholesterol (7-KC) is a prominent oxysterol formed from the oxidation of cholesterol and is found in significant quantities within atherosclerotic plaques and the plasma of individuals with high cardiovascular risk.[1] In the context of atherosclerosis, 7-KC is known to exert cytotoxic effects on vascular smooth muscle cells (VSMCs), primarily through the induction of apoptosis.[1] This process of programmed cell death contributes to the instability of atherosclerotic plaques. Understanding the molecular mechanisms by which 7-KC induces apoptosis in VSMCs is critical for developing therapeutic strategies to mitigate the progression of atherosclerosis. This guide provides a detailed overview of the core signaling pathways, quantitative experimental data, and key laboratory protocols related to this process.
Core Signaling Pathways in 7-KC-Induced VSMC Apoptosis
This compound triggers a complex network of signaling events that converge on the activation of the apoptotic machinery. The primary pathways involve the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and disruptions in calcium homeostasis.
Oxidative Stress and Nox4-Mediated Pathway
A central mechanism in 7-KC-induced apoptosis is the generation of oxidative stress.[1] 7-KC stimulates a robust upregulation of Nox4, a homolog of NAD(P)H oxidase that generates ROS.[1][2] This increase in ROS, particularly hydrogen peroxide, acts as a key signaling molecule.[2][3] The Nox4-mediated ROS production initiates downstream events, including ER stress and mitochondrial damage, ultimately leading to apoptosis.[1][2] Silencing Nox4 expression has been shown to significantly reduce 7-KC-induced ROS production and abolish the subsequent apoptotic events.[1]
Mitochondrial (Intrinsic) Apoptosis Pathway
The mitochondria play a crucial role in the execution of 7-KC-induced apoptosis.[4] The process involves the pro-apoptotic Bcl-2 family member, Bax. Following treatment with 7-KC, Bax is rapidly upregulated and translocates from the cytosol to the mitochondria.[4][5] This event leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[4][5] Cytosolic cytochrome c is a key event that triggers the formation of the apoptosome and activates the caspase cascade.[6] Notably, this cytochrome c release occurs without mitochondrial swelling and can be reversible in its early stages.[4][5]
Endoplasmic Reticulum (ER) Stress Pathway
7-KC is a potent inducer of ER stress, a condition characterized by the accumulation of unfolded proteins.[1] This triggers the Unfolded Protein Response (UPR), which is marked by the activation of IRE-1 and the induction of the chaperone GRP78/Bip and the cell death effector CHOP.[1] The activation of the IRE-1/JNK/AP-1 signaling cascade by 7-KC promotes the expression of Nox4, linking ER stress directly to the oxidative stress pathway.[1] Prolonged or severe ER stress ultimately culminates in apoptosis.[3] Interestingly, autophagy induced by 7-KC can mitigate cell death by suppressing the ER stress–apoptosis pathway, suggesting a complex interplay between these cellular processes.[2][3]
Calcium Signaling Pathway
Intracellular calcium (Ca2+) homeostasis is disrupted by 7-KC. Studies show that 7-KC induces an influx of extracellular Ca2+, which is critical for the activation of caspase-3 and subsequent DNA fragmentation.[7] In the absence of extracellular Ca2+, the apoptotic effects of 7-KC on caspase-3 activity and DNA fragmentation are not observed.[7] Furthermore, the calcium channel blocker nifedipine significantly decreases the 7-KC-induced Ca2+ influx and apoptosis, highlighting the essential role of Ca2+ influx in mediating the apoptotic signal.[7]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of this compound on vascular smooth muscle cells.
Table 1: Dose- and Time-Dependent Effects of this compound on VSMCs
| Parameter Measured | 7-KC Concentration | Incubation Time | Observed Effect | Cell Type | Reference |
| Cell Viability | 25 µM | 16 hours | ~50% loss of viability | Rabbit Aortic SMCs | [4] |
| Cell Viability | 20 µM | 16 hours | Significant decrease vs. control | Human Aortic SMCs (HASMCs) | [3] |
| Apoptosis (TUNEL) | 25 µM | 16 hours | Significant increase in TUNEL-positive nuclei | Rabbit Aortic SMCs | [4] |
| Apoptosis (Annexin V) | 20 µM | 16 hours | Significant increase in Annexin V+/PI- cells | HASMCs | [3] |
| Cytochrome c Release | 25 µM | 8 hours | 65% release into cytosol | Rabbit Aortic SMCs | [5] |
| Cytochrome c Release | 25 µM | 16 hours | Almost complete release into cytosol | Rabbit Aortic SMCs | [5] |
| Caspase-3 Cleavage | 20 µM | 16 hours | Significant enhancement | HASMCs | [3] |
| Nox-4 Upregulation | 40 µg/ml (~100 µM) | Not specified | ~Threefold increase from basal level | Human Aortic SMCs | [1] |
| DNA Fragmentation | 50 µM | Not specified | Positive TUNEL staining | Human Vascular SMCs | [7] |
Table 2: Effects of Inhibitors and Genetic Modifications on 7-KC-Induced Apoptosis
| Experimental Condition | 7-KC Treatment | Observed Effect | Cell Type | Reference |
| Nifedipine (Ca2+ channel blocker) | 50 µM | Significantly decreased Ca2+ influx, caspase-3 activity, and DNA fragmentation. | Human Vascular SMCs | [7] |
| zVAD-fmk (Pan-caspase inhibitor) | 25 µM | Prevented DNA fragmentation and inhibited SMC death by 75%. Did not block cytochrome c release. | Rabbit Aortic SMCs | [4][5] |
| Nox4 siRNA | 20 µM / 16 hours | Attenuated cell death. | HASMCs | [3] |
| Nox4 siRNA | 40 µg/ml / 24 hours | Abolished apoptotic events and significantly reduced ROS production. | Human Aortic SMCs | [1] |
| 3-Methyladenine (Autophagy inhibitor) | 20 µM | Exaggerated 7-KC-induced ER stress and cell death. | HASMCs | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to study 7-KC-induced apoptosis in VSMCs.
Cell Viability Assay (using Cell Counting Kit-8)
This protocol assesses the reduction in cell viability, an indicator of cytotoxicity.
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 7-KC (e.g., 0-50 µM). Include a vehicle control (e.g., ethanol or DMSO). Incubate for the desired time (e.g., 16, 24, or 48 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Grow VSMCs in 6-well plates. Treat with 7-KC as per the experimental design.[1]
-
Cell Harvesting: After incubation, collect the culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the floating and adherent cells for each sample.
-
Centrifugation: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[8] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[3]
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression or cleavage of key proteins in the apoptotic pathway.
-
Protein Extraction: After 7-KC treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, Nox4) overnight at 4°C.[3][9]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Measurement of Intracellular ROS
This protocol uses a fluorescent probe to measure the intracellular generation of reactive oxygen species.
-
Cell Culture and Treatment: Seed VSMCs on glass coverslips or in multi-well plates and treat with 7-KC.
-
Probe Loading: Wash the cells with a serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with 5-10 µM 2',7'-dichlorofluorescin-diacetate (DCFH-DA) for 30 minutes at 37°C.[1]
-
Washing: Wash the cells twice with the buffer to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The excitation wavelength is ~488 nm and the emission is ~525 nm.[1]
-
Analysis: Quantify the change in fluorescence intensity relative to control cells. An increase in fluorescence indicates an increase in intracellular ROS.
References
- 1. NAD(P)H Oxidase Nox-4 Mediates this compound-Induced Endoplasmic Reticulum Stress and Apoptosis in Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy in vascular smooth muscle cells through Nox4 and Atg4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Autophagy in Vascular Smooth Muscle Cells through Nox4 and Atg4B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound induces reversible cytochrome c release in smooth muscle cells in absence of mitochondrial swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular smooth muscle cell apoptosis induced by this compound was mediated via Ca2+ and inhibited by the calcium channel blocker nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly, characterized by the accumulation of extracellular deposits known as drusen between the retinal pigment epithelium (RPE) and Bruch's membrane. A key component of these deposits is 7-Ketocholesterol (7-KCh), an oxidized derivative of cholesterol. Emerging evidence strongly implicates 7-KCh as a critical pathogenic factor in AMD progression. This technical guide provides a comprehensive overview of the multifaceted role of 7-KCh in AMD, detailing its impact on cellular and molecular pathways, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its investigation. This document is intended to serve as a resource for researchers and professionals in the field of ophthalmology and drug development, aiming to accelerate the discovery of novel therapeutic interventions for this debilitating disease.
Introduction: The Pathogenic Significance of this compound in AMD
This compound is the most abundant oxysterol found in drusen and the aging eye.[1][2][3] Its accumulation is a hallmark of AMD and is believed to be a major contributor to the disease's progression from early to advanced stages.[4] Unlike native cholesterol, 7-KCh is cytotoxic and pro-inflammatory, exerting a range of detrimental effects on the delicate retinal microenvironment.[1][5] This guide will delve into the specific mechanisms by which 7-KCh contributes to AMD pathogenesis, including the induction of oxidative stress, inflammation, apoptosis, cellular senescence, and angiogenesis.
Biochemical and Cellular Effects of this compound
7-KCh's pathogenic effects are mediated through its interaction with various cellular components, leading to a cascade of downstream events that disrupt retinal homeostasis.
Oxidative Stress and Mitochondrial Dysfunction
While some studies suggest 7-KCh's inflammatory effects can occur independently of reactive oxygen species (ROS) formation in RPE cells[6], others indicate its role in inducing oxidative stress in various cell types.[2] This discrepancy may arise from different experimental conditions and cell types used.[5] However, it is generally accepted that 7-KCh can contribute to an oxidative environment, a key feature of AMD.
Inflammation and Inflammasome Activation
7-KCh is a potent pro-inflammatory molecule that activates multiple inflammatory pathways.[5] A key mechanism is the activation of the NLRP3 inflammasome in both RPE cells and microglia, the resident immune cells of the retina.[7][8] This activation leads to the release of pro-inflammatory cytokines, including IL-1β and IL-18, which further amplify the inflammatory response and contribute to tissue damage.[7][9] Furthermore, 7-KCh can induce the expression of other inflammatory mediators such as TNF-α and IL-6 through the ERK signaling pathway.[10]
RPE Cell Dysfunction and Apoptosis
The retinal pigment epithelium is a critical support tissue for photoreceptors, and its dysfunction is a central aspect of AMD. 7-KCh has been shown to be directly toxic to RPE cells, inducing apoptosis through various mechanisms, including caspase activation.[2][11] It also disrupts RPE cell function by impairing their ability to phagocytose photoreceptor outer segments, a vital process for retinal health.[10]
Cellular Senescence and Senescence-Associated Secretory Phenotype (SASP)
Recent studies have revealed that 7-KCh can induce a state of cellular senescence in RPE cells.[11][12][13] Senescent cells are characterized by irreversible growth arrest and the secretion of a pro-inflammatory and pro-angiogenic cocktail of factors known as the senescence-associated secretory phenotype (SASP).[12][14] The 7-KCh-induced SASP in RPE cells includes the upregulation of IL-1β, IL-6, and vascular endothelial growth factor (VEGF), which can contribute to the chronic inflammation and choroidal neovascularization (CNV) seen in wet AMD.[12][14][15]
Angiogenesis and Choroidal Neovascularization (CNV)
7-KCh plays a significant role in promoting angiogenesis, the formation of new blood vessels, which is the hallmark of neovascular ("wet") AMD.[1][16] It directly stimulates the expression of angiogenic factors like VEGF in RPE and choroidal endothelial cells.[1][2] Furthermore, by activating microglia and inducing a pro-angiogenic phenotype, 7-KCh contributes to the development of CNV.[8][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of this compound.
| Parameter | Cell/Animal Model | 7-KCh Concentration/Dose | Observed Effect | Fold Change/Percentage | Reference |
| CNV Lesion Size (Lectin-stained) | C57Bl/6J mice | 1 μl of 5 μM intravitreal injection | Increased lesion size compared to control | 40% larger | [1][18] |
| CNV Lesion Size (OCT) | C57Bl/6J mice | 1 μl of 5 μM intravitreal injection | Increased lesion size compared to control | 70% larger | [1][18] |
| αSMA-labeled Lesions | C57Bl/6J mice | 1 μl of 5 μM intravitreal injection | Increased fibrotic lesions at two weeks | 86% larger | [1][18] |
| RPE Cell Viability (LD50) | ARPE-19 cells | 63.3μM (7-day treatment) | Reduced cell viability | 50% reduction | [19] |
| Cellular Senescence (p21 expression) | Primary RPE cells | 10 µM (3-day treatment) | Increased p21 protein expression | Statistically significant (p=0.022) | [12] |
| Cellular Senescence (p16 expression) | Primary RPE cells | 10 µM (3-day treatment) | Increased p16 protein expression | Statistically significant (p=0.016) | [12] |
| SASP (IL-1β secretion) | Primary RPE cells | 10 µM (3-day treatment) | Increased IL-1β protein concentration | Statistically significant (p=0.0008) | [12] |
| SASP (VEGF secretion) | Primary RPE cells | 10 µM (3-day treatment) | Increased VEGF protein concentration | Statistically significant (p=0.000433) | [12] |
| Adherens Junctions (cadherin/β-catenin) | Primary RPE cells | 10 µM (3-day treatment) | Reduced adherens junction protein complex | Statistically significant (p=0.004) | [12] |
| Inflammatory Cytokine mRNA (IL-1β) | ARPE-19 cells | 8 μM (24h treatment) | Upregulation of IL-1β mRNA | ~3-fold increase | [20] |
| Inflammatory Cytokine mRNA (IL-6) | ARPE-19 cells | 8 μM (24h treatment) | Upregulation of IL-6 mRNA | ~6-fold increase | [20] |
| ER Stress Marker mRNA (GRP78) | ARPE-19 cells | 8 μM (24h treatment) | Upregulation of GRP78 mRNA | ~2.5-fold increase | [20] |
| ER Stress Marker mRNA (CHOP) | ARPE-19 cells | 8 μM (24h treatment) | Upregulation of CHOP mRNA | ~4-fold increase | [20] |
Key Experimental Protocols
This section provides an overview of methodologies used in key experiments investigating the effects of 7-KCh.
In Vitro Cell Culture and Treatment
-
Cell Lines: Human retinal pigment epithelial cells (ARPE-19), primary human RPE cells, and choroidal endothelial cells (CECs) are commonly used.[1][12][19]
-
7-KCh Preparation and Delivery: 7-KCh is often complexed with hydroxypropyl-β-cyclodextrin (HPBCD) to enhance its solubility in culture media.[1][12]
-
Treatment Conditions: Cells are typically treated with varying concentrations of 7-KCh (e.g., 1-100 μM) for different durations (e.g., 24 hours to 7 days) depending on the endpoint being investigated.[19][20]
In Vivo Animal Models
-
Laser-Induced Choroidal Neovascularization (CNV) in Mice: This is a widely used model to study wet AMD.[1][18]
-
Procedure: A laser is used to rupture Bruch's membrane, inducing the growth of new blood vessels from the choroid.
-
7-KCh Administration: 7-KCh is administered via intravitreal injection.[1]
-
Analysis: CNV size and fibrosis are quantified using techniques like optical coherence tomography (OCT) and immunohistochemistry of retinal flat mounts.[1][18]
-
-
Rat Corneal Pocket Angiogenesis Assay: This model is used to assess the angiogenic potential of 7-KCh in vivo.[16]
-
Procedure: Wafers containing 7-KCh are implanted into a surgically created pocket in the rat cornea.
-
Analysis: The growth of new blood vessels from the limbus towards the implant is monitored and quantified over time.[16]
-
Molecular and Cellular Assays
-
Western Blotting: Used to quantify the expression of proteins involved in signaling pathways, senescence, and apoptosis (e.g., p21, p16, VEGF, IL-1β, caspases).[12][15]
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of inflammatory cytokines and other target genes.[10][20]
-
ELISA: To quantify the secreted levels of cytokines and growth factors (e.g., IL-6, IL-8, VEGF-A) in cell culture supernatants.[21]
-
Immunohistochemistry and Immunofluorescence: To visualize the localization of 7-KCh and various protein markers in retinal tissues.[17]
-
Cell Viability Assays: (e.g., MTT, Crystal Violet) to assess the cytotoxic effects of 7-KCh.[11][19]
-
Senescence-Associated β-Galactosidase Staining: A histochemical marker for senescent cells.[12][15]
-
Transwell Migration Assays: To evaluate the chemotactic effect of 7-KCh on cells like microglia.[17]
Signaling Pathways and Visualizations
The following diagrams illustrate key signaling pathways activated by this compound in the context of AMD.
References
- 1. This compound induces endothelial-mesenchymal transition and promotes fibrosis: implications in neovascular age-related macular degeneration and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound accumulates in ocular tissues as a consequence of aging and is present in high levels in drusen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Mechanisms by which this compound Contributes to Age-Related Macular Degeneration – Fight Aging! [fightaging.org]
- 5. Inflammatory and cell death mechanisms induced by this compound in the retina. Implications for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasomes Induced by this compound and Other Stimuli in RPE and in Bone Marrow–Derived Cells Differ Markedly in Their Production of IL-1β and IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Increases Retinal Microglial Migration, Activation and Angiogenicity: A Potential Pathogenic Mechanism Underlying Age-related Macular Degeneration [escholarship.org]
- 9. Inflammasomes Induced by this compound and Other Stimuli in RPE and in Bone Marrow-Derived Cells Differ Markedly in Their Production of IL-1β and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound disturbs RPE cells phagocytosis of the outer segment of photoreceptor and induces inflammation through ERK signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. This compound Promotes Retinal Pigment Epithelium Senescence and Fibrosis of Choroidal Neovascularization via IQGAP1 Phosphorylation-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "this compound Promotes Retinal Pigment Epithelium Senescence and F" by Haibo Wang, Aniket Ramshekar et al. [digitalscholar.lsuhsc.edu]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. This compound induces endothelial-mesenchymal transition and promotes fibrosis: implications in neovascular age-related macular degeneration and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Sterculic acid antagonizes this compound-mediated inflammation and inhibits choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of this compound-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
7-Ketocholesterol: A Core Biomarker for Niemann-Pick Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Niemann-Pick disease (NPD), a group of rare, inherited lysosomal storage disorders, is characterized by the harmful accumulation of lipids within cells, leading to severe neurovisceral complications. The diagnosis and monitoring of NPD, particularly Niemann-Pick type C (NPC), have been significantly advanced by the identification of specific oxysterol biomarkers. Among these, 7-ketocholesterol (7-KC) has emerged as a robust and reliable indicator of the underlying pathophysiology, offering a sensitive and specific tool for diagnosis and potentially for monitoring therapeutic response.[1][2][3] This guide provides a comprehensive overview of 7-KC as a biomarker for NPD, detailing its biochemical origins, quantitative data, analytical methodologies, and clinical utility.
Biochemical Rationale: The Origin of this compound in Niemann-Pick Disease
Niemann-Pick disease, particularly types A, B, and C, involves disruptions in intracellular lipid trafficking.[1][4] In NPC, mutations in the NPC1 or NPC2 genes lead to the accumulation of unesterified cholesterol and other lipids in the late endosomes and lysosomes.[5][6] This lysosomal cholesterol buildup, combined with increased oxidative stress, creates an environment ripe for the non-enzymatic oxidation of cholesterol.[2][5][6] this compound is a major product of this reactive oxygen species (ROS)-driven oxidation.[6][7] Its formation is a direct consequence of the primary cellular defect in NPC, making it a highly specific indicator of the disease state.[8] The cytotoxic properties of 7-KC, including its ability to disrupt membranes, induce apoptosis, and promote inflammation, are also believed to contribute to the neurodegenerative progression of the disease.[6][8]
Quantitative Analysis of this compound
Multiple studies have consistently demonstrated that plasma concentrations of 7-KC are markedly elevated in patients with both Niemann-Pick type C and Acid Sphingomyelinase (ASM) deficient NPD (types A and B) compared to healthy controls and heterozygote carriers.[1][9] This significant difference provides a strong basis for its use as a diagnostic biomarker.
Table 1: Plasma this compound Concentrations in Niemann-Pick Disease
| Study Cohort | Niemann-Pick Type | Mean 7-KC Concentration (ng/mL) | Control Group Mean (ng/mL) | Fold Increase (Approx.) | Reference |
| NPC1 Patients (n=25) | NPC1 | 725.9 | 77.4 | 9.4x | [10] |
| NPC Patients (n=7) | NPC | 279 | Not specified in direct comparison | - | [9] |
| NPC Patients (n=18) | NPC | 145.0 - 348.5 (by subtype) | Normal range not quantified | - | [11] |
| ASM-deficient NPD | NPD A/B | Markedly elevated | Normal controls | Significant | [1][9] |
| Heterozygotes (n=25) | NPC1 Carrier | Significantly elevated vs. controls | 77.4 | >1x | [10] |
Note: Values are converted and/or approximated for comparison. Direct comparison between studies may be limited by differences in analytical methods and patient cohorts.
The elevation of 7-KC is highly specific for NPC and ASM-deficient NPD when compared to a range of other lysosomal storage disorders, such as Gaucher disease, Krabbe disease, and MPSII, where levels remain normal.[1][9] Furthermore, studies have suggested a negative correlation between plasma 7-KC levels and the age of neurological onset in NPC patients, indicating its potential role as a severity biomarker.[10][11]
Methodology for this compound Quantification
The gold-standard for accurate and sensitive quantification of 7-KC in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9] This method allows for precise measurement without the need for chemical derivatization, streamlining the analytical process.
Experimental Workflow
The overall process for biomarker analysis involves sample collection, rigorous preparation to isolate the analyte, and detection via mass spectrometry.
Detailed Experimental Protocol (Synthesized)
This protocol is a synthesized representation based on common methodologies cited in the literature.[9][12]
1. Materials and Reagents:
-
Analytes: this compound (7-KC) standard
-
Internal Standard (IS): Deuterated this compound (d7-7-KC)
-
Solvents: HPLC-grade methanol, acetonitrile, water
-
Additives: Formic acid
-
Plasma: Patient samples, quality control (QC) samples, and charcoal-stripped plasma for calibration curve.
2. Sample Preparation:
-
Calibration and QC Preparation: Prepare a stock solution of 7-KC (e.g., 10 µg/mL in methanol). Spike charcoal-stripped plasma to create a calibration series (e.g., 1 to 400 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 2.5, 25, and 250 ng/mL).[9]
-
Extraction:
-
Pipette a small volume of plasma (e.g., 50-100 µL) into a microcentrifuge tube.
-
Add the internal standard solution (e.g., 50 µL of 50 ng/mL d7-7-KC in methanol) to all samples, calibrators, and QCs.
-
Add a protein precipitation agent (e.g., 200 µL of acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL).
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm) is commonly used.[9]
-
Mobile Phase A: Water with 0.5% formic acid.[9]
-
Mobile Phase B: Methanol with 0.5% formic acid.[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Gradient: A typical gradient starts with high aqueous phase (e.g., 20% A) and rapidly increases the organic phase (e.g., to 95-100% B) to elute the lipophilic oxysterols.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[9][12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both 7-KC and its deuterated internal standard (d7-7-KC).
-
Table 2: Example MRM Transitions for 7-KC Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound (7-KC) | [Value] | [Value] | ESI+ |
| d7-7-Ketocholesterol (IS) | [Value] | [Value] | ESI+ |
| (Note: Specific m/z values depend on the adduct formed, e.g., [M+H]+ or [M-H2O+H]+, and instrument tuning.) |
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio (7-KC / d7-7-KC) against the nominal concentration of the calibrators.
-
The concentration of 7-KC in patient and QC samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.
Clinical Utility and Future Directions
The measurement of plasma 7-KC offers a rapid, sensitive, and minimally invasive method for the diagnosis of Niemann-Pick disease.[3][9] It serves as an excellent first-tier screening tool for individuals with clinical suspicion of NPC or ASM-deficiency, guiding subsequent genetic testing for confirmation.[3][13]
For drug development professionals, 7-KC is a critical pharmacodynamic biomarker. Monitoring its levels can provide objective evidence of a therapeutic agent's ability to correct the underlying cholesterol trafficking defect. As new treatments for NPD are developed, the reliable quantification of 7-KC will be indispensable for evaluating treatment efficacy in clinical trials.
While 7-KC is a powerful biomarker, it is often analyzed alongside other oxysterols, such as cholestane-3β,5α,6β-triol (C-triol), which may offer even higher specificity for NPC.[2][5] The combination of multiple biomarkers can enhance diagnostic accuracy and provide a more comprehensive picture of the metabolic dysregulation in Niemann-Pick disease.[8] Future research will continue to refine the role of 7-KC in tracking disease progression and its utility as a surrogate endpoint in the quest for effective therapies.
References
- 1. Determination of this compound in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery [explorationpub.com]
- 3. Diagnosis of Niemann-Pick disease type C with this compound screening followed by NPC1/NPC2 gene mutation confirmation in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarker Validation in NPC1: Foundations for Clinical Trials and Regulatory Alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancing Diagnosis and Treatment of Niemann-Pick C disease through Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress: A Pathogenic Mechanism for Niemann-Pick Type C Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarker Validation in NPC1: Foundations for Clinical Trials and Regulatory Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Blood this compound level, clinical features and gene mutation analysis of 18 children with Niemann-Pick disease type C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Subcellular Localization and Trafficking of 7-Ketocholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketocholesterol (7-KC), a prominent and cytotoxic oxysterol, is formed through the oxidation of cholesterol. It is increasingly implicated in the pathophysiology of numerous age-related and metabolic diseases, including atherosclerosis, neurodegenerative disorders, and non-alcoholic fatty liver disease. The subcellular distribution and movement of 7-KC are critical determinants of its cytotoxic effects, influencing a variety of cellular processes from membrane integrity to signal transduction and organelle function. This technical guide provides a comprehensive overview of the current understanding of 7-KC's subcellular localization and trafficking, with a focus on quantitative data, detailed experimental methodologies, and visualization of key cellular pathways.
Subcellular Localization of this compound
7-KC's amphipathic nature allows it to intercalate into cellular membranes, where it disrupts lipid packing and alters membrane fluidity. Its distribution within the cell is not uniform, with enrichment observed in specific organelles and membrane microdomains.
Plasma Membrane: Lipid Rafts and Caveolae
7-KC has been shown to accumulate in lipid rafts, which are specialized microdomains of the plasma membrane enriched in cholesterol and sphingolipids that play a crucial role in signal transduction.[1] However, the incorporation of 7-KC into these domains can be influenced by other molecules, such as vitamin E.[1] Caveolae, a subset of lipid rafts, are also implicated in 7-KC-related cellular processes.
Endoplasmic Reticulum (ER)
The ER is a primary site of cholesterol synthesis and metabolism, making it a key player in 7-KC's intracellular journey. Accumulation of 7-KC in the ER is a major trigger of ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis if the stress is prolonged or severe.[2]
Lysosomes
Lysosomes are acidic organelles responsible for the degradation of cellular waste. 7-KC is known to accumulate within lysosomes, leading to lysosomal dysfunction.[3] This can manifest as impaired autophagic flux, lysosomal membrane permeabilization (LMP), and the release of cathepsins into the cytosol, ultimately triggering apoptosis.
Mitochondria
While not a primary storage site for cholesterol, mitochondria are significantly affected by 7-KC-induced cellular stress. 7-KC can induce mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[4] This is often a consequence of upstream events like ER stress and oxidative stress.
Quantitative Distribution of this compound
Quantifying the precise distribution of 7-KC across different subcellular compartments is technically challenging. However, studies utilizing subcellular fractionation followed by mass spectrometry have provided valuable insights into its relative enrichment in different organelles and membrane domains.
| Cell Type | Treatment | Subcellular Fraction | 7-KC Concentration/Percentage | Reference |
| A7R5 smooth muscle cells | This compound | Lipid Rafts | ~10% of total cellular this compound | [1] |
| RAW264.7 macrophages | This compound (5 µg/ml) | Whole cell | Increased lipid accumulation | [5] |
| RAW264.7 macrophages | This compound (10 µg/ml) | Whole cell | Significant increase in lipid accumulation | [5] |
| HL-1 cardiac cells | 20 µM this compound (24h) | Intracellular | Significant accumulation over time | [6] |
Trafficking of this compound
The movement of 7-KC within the cell is a dynamic process involving both vesicular and non-vesicular transport mechanisms. Understanding these trafficking pathways is crucial for elucidating how 7-KC reaches its target organelles and exerts its cytotoxic effects. Proteins involved in cholesterol transport are likely to play a role in 7-KC trafficking, although specific transporters for 7-KC are not yet fully characterized.
Signaling Pathways Modulated by this compound
The subcellular localization of 7-KC is intimately linked to its ability to modulate various signaling pathways, often leading to cellular dysfunction and apoptosis.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
7-KC is a potent inducer of ER stress. Its accumulation in the ER membrane disrupts protein folding, leading to the activation of the UPR. This involves three main sensor proteins: IRE1α, PERK, and ATF6. Chronic activation of the UPR, particularly the IRE1α-JNK pathway, is a key mechanism of 7-KC-induced apoptosis.[2][7]
Lysosomal Dysfunction and Cathepsin Release
7-KC accumulation in lysosomes leads to LMP, a critical event in cell death. The release of lysosomal proteases, such as cathepsins, into the cytosol can activate downstream apoptotic pathways. The precise signaling cascade leading from 7-KC accumulation to LMP is an area of active investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the subcellular localization and trafficking of 7-KC.
Subcellular Fractionation for Lipid Analysis
This protocol describes the separation of major organelles to quantify 7-KC distribution.
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA) with protease inhibitors
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Sucrose solutions of varying densities for gradient centrifugation
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
Internal standards for mass spectrometry (e.g., deuterated 7-KC)
Procedure:
-
Cell Harvest: Grow cells to confluency, wash with ice-cold PBS, and scrape into homogenization buffer.
-
Homogenization: Lyse cells using a Dounce homogenizer on ice. The number of strokes should be optimized to maximize cell lysis while minimizing organelle damage.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and unbroken cells.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 1 hour) to pellet microsomes (ER and Golgi). The final supernatant is the cytosolic fraction.
-
-
Density Gradient Centrifugation (for further purification): Resuspend pellets in a sucrose solution and layer onto a discontinuous or continuous sucrose gradient. Centrifuge at high speed for an extended period. Collect fractions and identify organelles using marker proteins (Western blotting).
-
Lipid Extraction: Extract lipids from each fraction using a method such as the Bligh-Dyer or Folch extraction.
-
Quantification by Mass Spectrometry (GC-MS or LC-MS/MS): Analyze the lipid extracts to quantify 7-KC levels relative to an internal standard.
Fluorescence Microscopy for 7-KC Localization
This protocol uses fluorescent probes to visualize the subcellular distribution of lipids, including 7-KC.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Fluorescent probes:
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with 7-KC as required.
-
Fixation: Fix cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Staining:
-
Filipin: Incubate fixed cells with a working solution of filipin (e.g., 50 µg/mL in PBS) for 30-60 minutes in the dark.
-
Nile Red: Incubate fixed and permeabilized (if necessary) cells with a working solution of Nile Red (e.g., 1 µg/mL in PBS) for 10-15 minutes.
-
-
Washing: Wash the cells several times with PBS to remove excess probe.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. Use appropriate excitation and emission wavelengths for each probe (Filipin: UV excitation, blue emission; Nile Red: blue/green excitation, yellow/red emission).
Conclusion
The subcellular localization and trafficking of this compound are central to its cytotoxic mechanisms. Its accumulation in specific organelles, particularly the endoplasmic reticulum and lysosomes, triggers stress responses that can culminate in apoptosis. The disruption of lipid rafts in the plasma membrane further contributes to cellular dysfunction by altering signaling platforms. The experimental protocols and visualization tools provided in this guide offer a framework for researchers to investigate the complex interplay between 7-KC, subcellular compartments, and cellular signaling pathways. A deeper understanding of these processes is essential for the development of therapeutic strategies aimed at mitigating the detrimental effects of 7-KC in various diseases.
References
- 1. This compound Incorporation into Sphingolipid/Cholesterol-enriched (Lipid Raft) Domains Is Impaired by Vitamin E: A SPECIFIC ROLE FOR α-TOCOPHEROL WITH CONSEQUENCES ON CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Formation of 7-Ketocholesterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ketocholesterol (7-KC) is a prominent and cytotoxic oxysterol implicated in the pathophysiology of numerous age-related and metabolic diseases. Its formation, occurring through both enzymatic and non-enzymatic pathways, is a critical area of study for understanding disease progression and developing therapeutic interventions. This technical guide provides a comprehensive overview of the core mechanisms underlying 7-KC synthesis, detailing both biological and chemical routes. It includes quantitative data on enzymatic kinetics, detailed experimental protocols for synthesis and analysis, and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is an oxidized derivative of cholesterol characterized by a ketone group at the 7th position of the sterol ring.[1] It is one of the most abundant oxysterols found in oxidized low-density lipoproteins (LDL) and atherosclerotic plaques.[2][3] The presence of 7-KC is associated with a range of cellular dysfunctions, including oxidative stress, inflammation, and apoptosis, contributing to the pathology of diseases such as atherosclerosis, neurodegenerative disorders, and age-related macular degeneration.[4] Understanding the formation of 7-KC is paramount for developing strategies to mitigate its detrimental effects. This guide delineates the two primary routes of its formation: non-enzymatic autoxidation and specific enzymatic reactions.
Non-Enzymatic Formation of this compound
The non-enzymatic formation of 7-KC occurs primarily through the autoxidation of cholesterol, a process driven by reactive oxygen species (ROS).[2][5] This pathway is a key contributor to the accumulation of 7-KC in pathological conditions associated with oxidative stress.
Mechanism of Autoxidation
Cholesterol autoxidation is a free radical-mediated chain reaction. The C-7 position on the cholesterol molecule is particularly susceptible to oxidation due to the allylic nature of the C-H bond.[5] The process is generally initiated by the abstraction of a hydrogen atom from the C-7 position by a ROS, such as the hydroxyl radical (•OH) or superoxide anion (O₂⁻•).[2] This generates a cholesterol radical, which then reacts with molecular oxygen to form a cholesterol peroxyl radical. This radical can then abstract a hydrogen atom from another molecule to form a cholesterol hydroperoxide (7-hydroperoxycholesterol), which is an unstable intermediate.[6] The decomposition of 7-hydroperoxycholesterol ultimately leads to the formation of the more stable this compound, as well as 7α- and 7β-hydroxycholesterol.[6]
Various ROS can initiate this process, including those generated during cellular respiration, inflammation, and through exposure to environmental factors like radiation.[2] The Fenton and Haber-Weiss reactions, which produce highly reactive hydroxyl radicals in the presence of transition metals like iron or copper, are significant contributors to cholesterol autoxidation.[4][5]
Factors Influencing Non-Enzymatic Formation
The rate and extent of non-enzymatic 7-KC formation are influenced by several factors:
-
Concentration of ROS: Higher levels of oxidative stress lead to increased 7-KC formation.
-
Presence of transition metals: Iron and copper can catalyze the formation of ROS, thereby accelerating cholesterol oxidation.[2]
-
Antioxidant levels: Antioxidants such as vitamin E can inhibit lipid peroxidation and reduce the formation of 7-KC.
-
Physical state of cholesterol: The susceptibility of cholesterol to oxidation can be influenced by its location within cellular membranes or lipoproteins.
While it is well-established that various ROS can induce the formation of 7-KC, specific quantitative yields vary depending on the experimental conditions, such as the type of ROS, the reaction medium, and the presence of catalysts or inhibitors. Generally, 7-KC is a major product of cholesterol autoxidation.[5]
Enzymatic Formation of this compound
In addition to non-enzymatic pathways, 7-KC can be formed through the action of specific enzymes. These enzymatic routes are typically substrate-specific and play roles in normal metabolism and in certain pathological states.
Cytochrome P450 7A1 (CYP7A1)
Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classic pathway of bile acid synthesis.[7] While its primary substrate is cholesterol, CYP7A1 can also metabolize 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol in the Kandutsch-Russell pathway.[8] The oxidation of 7-DHC by CYP7A1 predominantly yields this compound.[8] This reaction is particularly relevant in conditions where 7-DHC accumulates, such as in Smith-Lemli-Opitz syndrome (SLOS), an inherited disorder of cholesterol biosynthesis.[8]
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)
The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is known for its role in converting active cortisol to inactive cortisone. However, it can also catalyze the oxidation of 7β-hydroxycholesterol to this compound.[4] This represents a direct enzymatic conversion of a related oxysterol to 7-KC. Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction, reducing 7-KC to 7β-hydroxycholesterol.[9]
Quantitative Data on this compound Formation
The following tables summarize the available quantitative data on the enzymatic formation of this compound.
Table 1: Kinetic Parameters of Enzymes Involved in this compound Formation
| Enzyme | Substrate | Product | Km (μM) | Vmax (pmol/μ g/min ) | kcat/Km (M-1s-1) | Source(s) |
| Human CYP7A1 | 7-Dehydrocholesterol | This compound | 1.1 ± 0.1 | - | 3 x 104 | [1][8] |
| Murine 11β-HSD1 | This compound | 7β-Hydroxycholesterol | 1.9 ± 0.4 | 1.4 ± 0.1 | 1.2 x 10-5 (L/μ g/min ) | [9] |
| Murine 11β-HSD1 | 7β-Hydroxycholesterol | This compound | 1.2 ± 0.3 | 0.2 ± 0.02 | 2.8 x 10-6 (L/μ g/min ) | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Chemical Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of cholesteryl acetate followed by hydrolysis.
Materials:
-
Cholesteryl acetate
-
t-Butyl chromate
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Ethyl ether
-
Cyclohexane
-
Chloroform
-
Preparative Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
-
0.2% alcoholic dichlorofluorescein (DCF) spray
Procedure:
-
Oxidation: Cholesteryl acetate is oxidized with t-butyl chromate. This reaction yields 7-ketocholesteryl acetate.
-
Hydrolysis: The crude 7-ketocholesteryl acetate is hydrolyzed using potassium carbonate in methanol at room temperature (25°C) to remove the acetate group, yielding this compound.
-
Extraction: The reaction mixture is extracted with ethyl ether. The ether extract is washed with water until neutral and then evaporated to dryness. The residue is dissolved in chloroform.
-
Purification by Preparative TLC:
-
The chloroform solution is applied to preparative silica gel TLC plates.
-
The plates are developed first with a solvent system of ethyl ether-cyclohexane (90:10, v/v).
-
After solvent evaporation, the plates are developed again with ethyl ether.
-
The this compound bands are visualized under UV light.
-
The corresponding silica gel bands are scraped from the plate and the this compound is eluted with a suitable solvent.
-
The purity of the final product can be assessed by analytical TLC and melting point determination.
-
Quantification of this compound by LC-MS/MS in Plasma
This protocol is adapted from a method for the rapid and non-derivatized measurement of 7-KC in plasma.
Materials:
-
Plasma samples
-
Methanol
-
Water with 0.5% formic acid (Mobile Phase A)
-
Methanol with 0.5% formic acid (Mobile Phase B)
-
This compound standard
-
d7-7-Ketocholesterol (internal standard)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Waters BEH column (1.7 μm, 2.1 mm × 50 mm) or equivalent
Procedure:
-
Sample Preparation:
-
Thaw and vortex plasma samples.
-
To 25 µL of plasma, add 100 µL of the internal standard solution (d7-7-KC in methanol).
-
Vigorously mix and then centrifuge at 13,300 x g for 5 minutes at room temperature.
-
Transfer the supernatant to a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Column: Waters BEH C18 column (1.7 μm, 2.1 mm × 50 mm) maintained at 30°C.
-
Mobile Phases: A: Water with 0.5% formic acid; B: Methanol with 0.5% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start with a linear gradient and adjust as needed to achieve optimal separation.
-
MS Detection: Use positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. Monitor the specific precursor and product ion transitions for both 7-KC and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration of 7-KC in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound formation and its downstream effects.
Formation of this compound
Caption: Overview of enzymatic and non-enzymatic pathways leading to this compound formation.
This compound Induced Pro-Inflammatory Signaling
Caption: Simplified signaling cascade of this compound-induced inflammation.
Experimental Workflow for 7-KC Analysis in Biological Samples
References
- 1. Conversion of 7-dehydrocholesterol to this compound is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. rem.bioscientifica.com [rem.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of 7-Dehydrocholesterol to this compound Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid dehydrogenase type 1 contributes to the balance between 7-keto- and 7-hydroxy-oxysterols in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, purification and characterization of this compound and epimeric 7-hydroxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Janus Face of 7-Ketocholesterol: A Technical Guide to Its Physiological Functions at Low Concentrations
For Immediate Release
This technical guide provides an in-depth analysis of the physiological roles of low concentrations of 7-Ketocholesterol (7KC), a major oxidation product of cholesterol. While high concentrations of 7KC are unequivocally linked to cellular toxicity and the pathogenesis of various age-related diseases, emerging evidence suggests that at low, sub-lethal levels, 7KC can act as a signaling molecule, modulating key cellular pathways and eliciting adaptive responses. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced, dose-dependent bioactivity of oxysterols.
Introduction: Beyond Cytotoxicity
This compound is predominantly known for its detrimental effects at elevated concentrations, contributing to the pathology of atherosclerosis, age-related macular degeneration (AMD), and neurodegenerative diseases.[1][2] These pathological effects are largely attributed to the induction of oxidative stress, inflammation, and apoptosis.[3][4] However, the physiological functions of 7KC at concentrations that are not overtly cytotoxic remain an area of active investigation. This guide focuses on the emerging paradigm of 7KC as a signaling molecule at low concentrations, capable of initiating adaptive cellular responses, a concept akin to hormesis. At these levels, 7KC may play a role in cellular homeostasis and defense mechanisms.
Quantitative Data on Low-Dose this compound Effects
The following tables summarize the quantitative effects of low-level 7KC on various cellular parameters as reported in the scientific literature. These data highlight the dose-dependent nature of 7KC's biological activities.
Table 1: Effects of Low-Concentration this compound on Cell Viability and Proliferation
| Cell Type | 7KC Concentration (µM) | Exposure Time | Effect | Reference |
| ARPE-19 | 4 and 8 | 24 hours | ~25% increase in dehydrogenase activity | [5] |
| ARPE-19 | up to 15 | 24 hours | No significant cytotoxicity | [6] |
| ARPE-19 | 20 | 24 hours | 50-60% loss in cell viability | [6] |
Table 2: Modulation of Gene and Protein Expression by Low-Concentration this compound
| Cell Type | 7KC Concentration (µM) | Exposure Time | Target | Effect | Reference |
| ARPE-19 | 5-12 | Not Specified | VEGF and IL-8 mRNA | Significant induction | [7] |
| ARPE-19 | 15 | Not Specified | IL-6 mRNA | Significant induction | [7] |
| Human Vascular Smooth Muscle Cells | Dose-dependent | Not Specified | Squalene Epoxidase (SQLE) | Increased expression | [8] |
| Murine Bone Marrow-Derived Macrophages | Not Specified | Not Specified | Squalene Epoxidase (SQLE) | Increased expression | [8] |
Table 3: Interaction of this compound with Cellular Receptors at Low Concentrations
| Receptor | Cell Type | 7KC Concentration | Effect | IC50 | Reference |
| Aryl hydrocarbon Receptor (AhR) | T47-D cells | 5 µM | Competitive displacement of [3H]TCDD | 0.5 µM (in vivo) | [9] |
| Aryl hydrocarbon Receptor (AhR) | In vitro | 7 µM | Competitive displacement of [3H]TCDD | 7 µM (in vitro) | [9] |
| Liver X Receptor (LXR) | Not Specified | Not Specified | Weak agonist | Not Specified | [10] |
Key Signaling Pathways Modulated by Low-Level this compound
At low concentrations, 7KC can influence several critical signaling pathways. These interactions are central to its physiological effects, which stand in contrast to the overt toxicity observed at higher doses.
Aryl Hydrocarbon Receptor (AhR) Signaling
One of the most significant physiological functions of 7KC at low concentrations is its role as an endogenous modulator of the Aryl hydrocarbon Receptor (AhR).[9] 7KC can competitively bind to AhR, displacing xenobiotic ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This interaction prevents the binding of AhR to DNA, thereby inhibiting the transactivation of target genes like CYP1A1.[9] Given that the IC50 for this inhibition is in the sub-micromolar to low micromolar range, which is consistent with physiological concentrations of 7KC in human plasma and tissues, this suggests a protective role against certain environmental toxins.[9]
Figure 1. Modulation of AhR signaling by low-level 7KC.
Adaptive Response and Liver X Receptor (LXR) Signaling
There is evidence to suggest that sub-lethal concentrations of oxysterols can induce an adaptive response, rendering cells more resistant to subsequent oxidative stress.[7] While the direct role of 7KC in initiating this response is still under investigation, other oxysterols like 24S-hydroxycholesterol have been shown to protect against 7KC-induced cytotoxicity through the activation of the Liver X Receptor (LXR) pathway. 7KC itself is considered a weak LXR agonist.[10] The activation of LXR can lead to the upregulation of genes involved in cholesterol efflux and antioxidant responses, which may contribute to a hormetic effect where low-level 7KC exposure could precondition cells to better handle subsequent stress.
Figure 2. Potential involvement of 7KC in LXR-mediated adaptive responses.
Regulation of Cholesterol Homeostasis
Low concentrations of 7KC have been shown to influence intracellular cholesterol levels. In human vascular smooth muscle cells and murine macrophages, 7KC treatment led to a dose-dependent increase in intracellular cholesterol.[8] This effect was mediated by the upregulation of squalene epoxidase (SQLE), a key enzyme in the cholesterol biosynthesis pathway.[8] This suggests that at physiological levels, 7KC might act as a feedback regulator of cholesterol synthesis.
Figure 3. Regulation of cholesterol biosynthesis by low-level 7KC.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments that have elucidated the physiological functions of low levels of 7KC.
Cell Culture and Treatment
-
Cell Lines: Human retinal pigment epithelial cells (ARPE-19), human vascular smooth muscle cells, and murine bone marrow-derived macrophages are commonly used models.
-
7KC Preparation: this compound is typically dissolved in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the stock solution is further diluted in culture medium to the desired final concentrations. To enhance solubility and delivery in aqueous media, 7KC can be complexed with cyclodextrins, such as hydroxypropyl-β-cyclodextrin.
-
Treatment Conditions: Cells are typically seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of 7KC or the vehicle control. Incubation times vary depending on the endpoint being measured, ranging from a few hours for signaling pathway activation to 24-48 hours for viability and gene expression assays.
Cell Viability Assays
-
MTS/MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are incubated with a tetrazolium salt (MTS or MTT), which is reduced by metabolically active cells to a colored formazan product. The absorbance of the formazan is measured spectrophotometrically and is proportional to the number of viable cells.
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The LDH assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific messenger RNA (mRNA) transcripts. Total RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), and then amplified using gene-specific primers in a real-time PCR instrument. The level of gene expression is determined by the amount of amplified product.
-
Western Blotting: This method is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the concentration of secreted proteins, such as cytokines (e.g., IL-6, IL-8, VEGF), in the cell culture supernatant.
Receptor Binding and Activity Assays
-
Competitive Binding Assay: To assess the ability of 7KC to bind to a receptor like AhR, a competitive binding assay is performed. Cells are incubated with a radiolabeled ligand (e.g., [3H]TCDD) in the presence or absence of increasing concentrations of unlabeled 7KC. The amount of radiolabeled ligand bound to the receptor is then measured to determine the inhibitory concentration (IC50) of 7KC.
-
Reporter Gene Assay: To measure the transcriptional activity of a nuclear receptor like LXR or AhR, a reporter gene assay is used. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the receptor of interest. The cells are then treated with 7KC, and the activity of the reporter gene is measured as an indication of receptor activation or inhibition.
Conclusion and Future Directions
The physiological functions of low levels of this compound are complex and multifaceted. Far from being merely a cytotoxic byproduct of cholesterol oxidation, 7KC at low, physiologically relevant concentrations can act as a signaling molecule. Its ability to modulate the Aryl hydrocarbon Receptor, potentially influence the Liver X Receptor pathway to elicit adaptive responses, and regulate cholesterol homeostasis points to a role in maintaining cellular equilibrium and defending against environmental and endogenous stressors.
Future research should focus on several key areas:
-
Defining Physiological Concentrations: Accurately measuring the in vivo concentrations of 7KC in different tissues and subcellular compartments under normal physiological conditions is crucial to contextualize the findings from in vitro studies.
-
Elucidating Hormetic Mechanisms: Further investigation is needed to fully understand the molecular mechanisms underlying the potential hormetic effects of low-dose 7KC, including the specific signaling pathways and downstream effectors involved in the adaptive response.
-
Therapeutic Potential: A better understanding of the physiological roles of low-level 7KC could open up new avenues for therapeutic intervention. For instance, modulating the pathways through which 7KC exerts its protective effects could be a novel strategy for preventing or treating diseases associated with oxidative stress and inflammation.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in disease and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce this compound-caused neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of this compound on the homeostasis of intracellular cholesterol level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce this compound-caused neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Deleterious Impact of 7-Ketocholesterol on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of how 7-Ketocholesterol (7-KC), a major cytotoxic oxysterol, impairs mitochondrial function, a critical factor in cellular health and disease. This document details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual representations of the core signaling pathways and experimental workflows.
Core Mechanisms of this compound-Induced Mitochondrial Dysfunction
This compound, formed from the oxidation of cholesterol, is a potent inducer of cellular stress and is implicated in the pathophysiology of numerous age-related and chronic diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration[1][2][3]. A primary target of 7-KC's toxicity is the mitochondrion, leading to a cascade of events that culminate in cell death. The core mechanisms of this mitochondrial dysfunction are multifaceted and interconnected.
A central event in 7-KC-induced mitochondrial damage is the induction of oxidative stress . 7-KC treatment leads to an overproduction of reactive oxygen species (ROS), particularly superoxide anions, at the mitochondrial level[4][5]. This surge in ROS can be attributed to the disruption of the electron transport chain and the activation of NADPH oxidases[6][7]. The excessive ROS, in turn, damages mitochondrial components, including lipids, proteins, and mitochondrial DNA, further perpetuating a cycle of mitochondrial dysfunction.
This oxidative onslaught directly impacts the integrity of the mitochondrial membranes, leading to a significant loss of the mitochondrial transmembrane potential (ΔΨm) [8][9][10]. The dissipation of ΔΨm is a critical event, as it disrupts the proton motive force required for ATP synthesis, effectively crippling the cell's primary energy source[6].
The loss of mitochondrial membrane integrity facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. A key event in this process is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial outer membrane[11][12][13]. Bax oligomerization forms pores in the outer mitochondrial membrane, leading to the release of cytochrome c [10][11][12][14].
Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9 . This initiator caspase then activates executioner caspases, such as caspase-3 and -7 , which orchestrate the systematic dismantling of the cell through the cleavage of various cellular substrates, ultimately leading to apoptosis[10][11][12][15]. This entire process, from oxidative stress to apoptosis, is often termed oxiapoptophagy , highlighting the interconnectedness of oxidative stress, apoptosis, and autophagy in 7-KC-induced cell death[4][16][17].
Quantitative Data on this compound's Mitochondrial Effects
The following tables summarize quantitative data from various studies investigating the impact of 7-KC on mitochondrial function in different cell types.
| Cell Line | 7-KC Concentration | Treatment Duration | Key Mitochondrial Effect | Reference |
| N2a (neuronal cells) | 50 µM | 48 h | Significant loss of mitochondrial transmembrane potential (ΔΨm) | [8] |
| N2a (neuronal cells) | 50 µM | 48 h | Overproduction of Reactive Oxygen Species (ROS) | [5][8] |
| Differentiated PC12 cells | Not specified | Not specified | Loss of mitochondrial transmembrane potential, increase in cytosolic Bax and cytochrome c levels, caspase-3 activation | [11] |
| Murine microglial BV-2 cells | Not specified | Not specified | Loss of mitochondrial transmembrane potential (ΔΨm) | [9] |
| Human monocytic THP-1 cells | 100 µM | Not specified | Sustained increase of cytosolic-free Ca2+, leading to the mitochondrial pathway of apoptosis | [18] |
| PC12 cells | Not specified | Not specified | Decrease in cytosolic Bid and Bcl-2 levels, increase in cytosolic Bax levels, cytochrome c release, caspase-3 activation | [12] |
| Rabbit aortic smooth muscle cells | 25 µM | 4 h | Upregulation of Bax and its translocation to mitochondria | [13][14] |
| Rabbit aortic smooth muscle cells | 25 µM | 8 h | 65% release of mitochondrial cytochrome c | [13][14] |
| Rabbit aortic smooth muscle cells | 25 µM | 16 h | Loss of mitochondrial membrane potential | [14] |
| Human aortic smooth muscle cells | 40 µg/ml | 24 h | 60-65% of cells show depolarized mitochondria | [19] |
| MC3T3-E1 cells | 20 µM | 48 h | 26.3% induction of apoptosis | [20] |
| MC3T3-E1 cells | 40 µM | 48 h | 35.6% induction of apoptosis | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of 7-KC on mitochondrial function.
Measurement of Mitochondrial Transmembrane Potential (ΔΨm)
Principle: The lipophilic cationic dye 3,3'-dihexyloxacarbocyanine iodide (DiOC6(3)) accumulates in mitochondria in a potential-dependent manner. A decrease in ΔΨm results in reduced DiOC6(3) fluorescence.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of 7-KC or vehicle control for the specified duration.
-
Staining: Following treatment, remove the culture medium and incubate the cells with a loading buffer containing DiOC6(3) (e.g., 40 nM in PBS) for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Analysis: Immediately analyze the cells by flow cytometry. Excite the dye at 488 nm and collect the emission at 525/50 nm (FITC channel). A decrease in fluorescence intensity in the treated cells compared to the control indicates a loss of ΔΨm.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
Principle: Dihydroethidium (DHE) is a cell-permeable dye that, upon oxidation by superoxide radicals, intercalates with DNA and fluoresces red. This allows for the specific detection of intracellular and mitochondrial superoxide.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with 7-KC as described in the ΔΨm protocol.
-
Staining: After treatment, incubate the cells with a loading buffer containing DHE (e.g., 2.5 µM in PBS) for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by flow cytometry. Excite the dye at 488 nm and collect the emission at 610/20 nm (PE-Texas Red channel). An increase in fluorescence intensity in the treated cells indicates an overproduction of ROS.
Immunoblotting for Pro- and Anti-Apoptotic Proteins
Principle: Western blotting allows for the quantification of specific proteins involved in the mitochondrial apoptotic pathway, such as Bax, Bcl-2, and cleaved caspase-3.
Protocol:
-
Cell Lysis: Following treatment with 7-KC, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound-induced mitochondrial apoptosis.
Caption: Experimental workflow for investigating this compound's mitochondrial toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. Prevention of this compound-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prevention of this compound-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. Glycyrrhizin prevents this compound toxicity against differentiated PC12 cells by suppressing mitochondrial membrane permeability change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces reversible cytochrome c release in smooth muscle cells in absence of mitochondrial swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound induces apoptosis of MC3T3-E1 cells associated with reactive oxygen species generation, endoplasmic reticulum stress and caspase-3/7 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rem.bioscientifica.com [rem.bioscientifica.com]
- 17. researchgate.net [researchgate.net]
- 18. article.imrpress.com [article.imrpress.com]
- 19. NAD(P)H Oxidase Nox-4 Mediates this compound-Induced Endoplasmic Reticulum Stress and Apoptosis in Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for 7-Ketocholesterol Extraction from Cultured Cells for Mass Spectrometry Analysis
Application Note
This protocol outlines a detailed procedure for the extraction of 7-Ketocholesterol (7-KC), a prominent oxysterol, from cultured mammalian cells. 7-KC is a critical biomarker for oxidative stress and is implicated in the pathophysiology of numerous diseases, including atherosclerosis and neurodegenerative disorders[1][2]. Accurate quantification of intracellular 7-KC is crucial for researchers in cell biology, pharmacology, and drug development to understand its metabolic pathways and to screen for therapeutic agents that may mitigate its cytotoxic effects[2][3].
The described method is a modification of the widely used Bligh-Dyer lipid extraction technique, which utilizes a chloroform and methanol solvent system to efficiently extract lipids, including oxysterols, from cellular matrices[4][5][6][7]. Subsequent purification by solid-phase extraction (SPE) is included to isolate the sterol fraction, thereby reducing matrix effects and enhancing the sensitivity and specificity of downstream analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][8][9].
Data Presentation
The following table summarizes typical quantitative data obtained using this protocol, demonstrating its efficiency and sensitivity for the analysis of this compound in cultured cell lines. These values are representative and may vary depending on cell type, culture conditions, and the specific analytical instrumentation used.
| Parameter | Value | Reference |
| Cell Type | Human Promonocytic U937 Cells | [10] |
| Cell Number | 5 to 10 x 106 cells | [5] |
| Extraction Efficiency | 85 - 110% | [4][8] |
| Limit of Detection (LOD) | < 1 ng/mL (by HPLC-MS) | [4][8] |
| Limit of Quantification (LOQ) | ≥ 5 pg/µL (by LC-MS/MS) | [11] |
| Day-to-day Variability (RSD) | < 10% | [4][8] |
Experimental Workflow
The overall experimental workflow for the extraction and analysis of this compound from cultured cells is depicted below.
Experimental Protocol
This protocol is optimized for cells cultured in 60 mm or 100 mm dishes.[12] All steps should be performed on ice or at 4°C where indicated to minimize enzymatic activity and lipid degradation.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lifters[5]
-
Glass culture tubes with Teflon™-lined caps[5]
-
Chloroform (HPLC grade)[5]
-
Methanol (HPLC grade)[5]
-
Deionized water
-
Internal Standard (e.g., d7-7-Ketocholesterol)
-
Nitrogen gas, high purity
-
Solid-Phase Extraction (SPE) silica cartridges (100 mg)[5][9]
-
Hexane (HPLC grade)[5]
-
Isopropanol (HPLC grade)[5]
-
Toluene (for resuspension before SPE)
-
Derivatization agent (for GC-MS), e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[13]
-
Solvent for final resuspension (e.g., 95% methanol for LC-MS, or hexane for GC-MS)[5]
Procedure:
1. Cell Harvesting
-
Place the cell culture dishes on ice.
-
Aspirate the culture medium.
-
Gently wash the cells twice with 3-5 mL of ice-cold PBS.[5][12]
-
Add 1.6 mL of cold PBS to the dish and gently scrape the cells from the surface using a cell lifter.[5]
-
Transfer the cell suspension to a glass culture tube with a Teflon-lined cap.[5]
2. Lipid Extraction (Modified Bligh-Dyer Method)
-
To the 1.6 mL of cell suspension, add 6 mL of a chloroform:methanol (1:2, v/v) solution.[5][9]
-
At this stage, add a known amount of an appropriate internal standard (e.g., d7-7-Ketocholesterol) for quantitative analysis.[5]
-
Vortex the mixture vigorously for 30 seconds.
-
Add 2 mL of chloroform and 2 mL of deionized water to induce phase separation.[9]
-
Vortex again for 30 seconds.
-
Centrifuge the tubes at 1,360 x g (approximately 2,600 rpm) for 5-10 minutes at 4°C to separate the aqueous and organic phases.[5][12]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.[5][12]
3. Solvent Evaporation
-
Dry the collected organic phase under a gentle stream of high-purity nitrogen gas.[12][14] A heating block at 37°C can be used to expedite evaporation.[12]
-
Ensure the sample is completely dry, appearing as a lipid film at the bottom of the tube.
4. Solid-Phase Extraction (SPE) for Sterol Fraction Purification
-
Pre-wash a 100 mg silica SPE cartridge with 2 mL of hexane.[5]
-
Resuspend the dried lipid extract in 1 mL of toluene and load it onto the pre-washed SPE cartridge.[5]
-
Elute non-polar lipids, such as cholesteryl esters, with 1 mL of hexane. Discard this fraction.
-
Elute the sterol fraction, including this compound, with 8 mL of 30% isopropanol in hexane.[5]
-
Collect this fraction and dry it under a stream of nitrogen as described in Step 3.
5. Sample Preparation for Analysis
-
For LC-MS/MS Analysis:
-
Reconstitute the dried, purified sterol extract in a suitable volume (e.g., 100-200 µL) of 95% methanol or another solvent compatible with your LC system.[5]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
For GC-MS Analysis:
-
A two-step derivatization process is typically required to increase the volatility of 7-KC.[13][15]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried extract and incubate at 60°C for 60 minutes. This step protects the keto group.[13]
-
Silylation: After cooling, add 100 µL of a silylating agent (e.g., MSTFA with 1% TMCS) and incubate at 60°C for 30 minutes. This derivatizes the hydroxyl group.[13]
-
After cooling, the derivatized sample can be directly transferred to a GC vial for analysis.
-
Signaling Pathway and Logical Relationships
The extraction protocol is based on the differential solubility of cellular components in a biphasic solvent system.
References
- 1. This compound Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rem.bioscientifica.com [rem.bioscientifica.com]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. biochem.wustl.edu [biochem.wustl.edu]
- 7. epic.awi.de [epic.awi.de]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [openresearch.surrey.ac.uk]
- 12. lipidmaps.org [lipidmaps.org]
- 13. benchchem.com [benchchem.com]
- 14. organomation.com [organomation.com]
- 15. research.vu.nl [research.vu.nl]
Application Notes and Protocols for Imaging 7-Ketocholesterol in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ketocholesterol (7-KC) is a prominent and cytotoxic oxysterol formed from the oxidation of cholesterol. It is implicated in the pathophysiology of numerous diseases, including atherosclerosis, age-related macular degeneration (AMD), and neurodegenerative disorders. The accumulation of 7-KC in cells leads to a cascade of detrimental effects, including oxidative stress, inflammation, and apoptosis. Visualizing the subcellular localization and dynamics of 7-KC is crucial for understanding its mechanisms of toxicity and for the development of therapeutic interventions.
Currently, there is a notable absence of commercially available fluorescent probes specifically designed for the direct and selective imaging of 7-KC in living cells. This limitation necessitates the use of indirect methods to infer the presence and effects of 7-KC. These methods primarily rely on staining for general lipid accumulation that is induced by 7-KC or using probes that bind to other sterols in fixed cells. This document provides detailed protocols for these indirect imaging techniques, discusses their advantages and limitations, and explores future directions for the development of specific 7-KC probes.
Indirect Methods for Visualizing this compound Effects
The most common approach to visualize the cellular impact of 7-KC is to use fluorescent probes that stain neutral lipids, as 7-KC is known to induce the accumulation of lipid droplets.
Nile Red: A Fluorescent Probe for Intracellular Lipid Droplets
Nile Red is a lipophilic stain that is intensely fluorescent in lipid-rich environments and has minimal fluorescence in aqueous media. It is commonly used to detect the accumulation of intracellular lipid droplets. In the context of 7-KC, an increase in Nile Red staining can be indicative of 7-KC-induced steatosis and lipid dysregulation.[1][2]
Table 1: Photophysical Properties of Common Probes for Lipid Staining
| Probe | Excitation Max (nm) | Emission Max (nm) | Environment | Suitability for Live-Cell Imaging |
| Nile Red | ~552 | ~636 | Hydrophobic | Yes |
| Filipin | ~340-380 | ~385-480 | Binds to 3-β-hydroxysterols | No |
Experimental Protocols
Protocol 1: Live-Cell Imaging of 7-KC-Induced Lipid Accumulation with Nile Red
This protocol details the use of Nile Red to stain and visualize lipid droplets in live cells treated with this compound.
Materials:
-
Nile Red (Stock solution: 1 mg/mL in DMSO)
-
This compound (Stock solution: 10 mM in ethanol)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging microscopy system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 60-80%).
-
Prepare the 7-KC working solution by diluting the stock solution in a serum-free medium. A final concentration range of 10-50 µM is commonly used.
-
Treat the cells with the 7-KC working solution for a specified period (e.g., 24 hours) to induce lipid accumulation. Include an untreated control group.
-
-
Nile Red Staining:
-
Prepare a fresh Nile Red staining solution by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL.
-
Remove the 7-KC containing medium from the cells and wash twice with warm PBS.
-
Add the Nile Red staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, remove the staining solution and replace it with fresh, pre-warmed culture medium or a suitable imaging buffer.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Nile Red (e.g., TRITC or Texas Red filter set).
-
Acquire images from both the control and 7-KC-treated cells to compare the levels of lipid droplet accumulation.
-
References
- 1. This compound favors lipid accumulation and colocalizes with Nile Red positive cytoplasmic structures formed during this compound-induced apoptosis: analysis by flow cytometry, FRET biphoton spectral imaging microscopy, and subcellular fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Ketocholesterol-Enriched Liposomes in Cell Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ketocholesterol (7KC) is a prominent oxysterol formed from the oxidation of cholesterol and is implicated in various pathological conditions, including atherosclerosis, neurodegenerative diseases, and cancer. Its cytotoxic effects, primarily mediated through the induction of oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis, make it a molecule of significant interest in biomedical research.[1][2] The use of liposomal formulations to deliver 7KC to cells in vitro provides a controlled and reproducible method to study its cellular and molecular mechanisms.
These application notes provide detailed protocols for the preparation, characterization, and application of 7KC-enriched liposomes for cell-based assays.
Data Presentation
Table 1: Physicochemical Properties of this compound Liposomes
This table presents typical physicochemical characteristics of liposomes prepared with different lipid compositions. The data is compiled from various studies to provide a comparative overview.
| Liposome Composition (Molar Ratio/Weight Ratio) | Preparation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Phosphatidylserine (PS) / 7KC (20mg / 5mg) | Sonication | 153.9 ± 10.35 | Not Reported | -29.1 | [3] |
| Egg PC / Cholesterol (70:30) | Extrusion | ~100 | < 0.2 | Not Reported | |
| DSPC / Cholesterol / DOPS (40:40:20) | Extrusion | ~130 | ~0.1 | ~ -40 | [4] |
| DPPC / Cholesterol (molar ratio not specified) | Thin-film hydration | 72.51 ± 8.15 | 0.09 | -1 to -3 | [5] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different breast cancer cell lines, demonstrating its cytotoxic potential.
| Cell Line | IC50 of this compound (µM) | Duration of Treatment | Assay | Reference |
| MCF-7 (ER+) | 21.3 ± 0.4 | Not Specified | Not Specified | [6] |
| T47D (ER+) | 11.4 ± 0.3 | Not Specified | Not Specified | [6] |
| BT-20 (ER-) | 20.6 ± 1.9 | Not Specified | Not Specified | [6] |
| MCF-7 | 3.3 ± 0.5 (for Doxorubicin) | 24 hours | MTT Assay | [7] |
| MB-231 | 3.7 ± 0.3 (for Doxorubicin) | 24 hours | MTT Assay | [7] |
Table 3: Quantification of Apoptosis Induced by this compound
This table provides data on the percentage of apoptotic cells induced by this compound treatment in a specific cell line.
| Cell Line | 7KC Concentration (µM) | Percentage of Apoptotic Cells (%) | Duration of Treatment (hours) | Assay | Reference |
| MC3T3-E1 | 20 | 26.3 | 48 | Not Specified | [1] |
| MC3T3-E1 | 40 | 35.6 | 48 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Enriched Liposomes by Thin-Film Hydration
This protocol describes the preparation of 7KC-enriched liposomes using the thin-film hydration method followed by sonication or extrusion for size reduction.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
This compound (7KC)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Liposome extruder (optional)
-
Polycarbonate membranes (e.g., 100 nm pore size) (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve PC, Cholesterol, and 7KC in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A common starting molar ratio is PC:Cholesterol at 70:30. 7KC can be incorporated at a desired molar percentage (e.g., 1-10 mol%) relative to the total lipid.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication:
-
For bath sonication, place the MLV suspension in a bath sonicator for 30-60 minutes.
-
For probe sonication, immerse the tip of the sonicator in the MLV suspension and sonicate on ice using short pulses to prevent overheating and lipid degradation.
-
-
Extrusion (Recommended for Uniform Size):
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, liposomes can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.
-
Protocol 2: Characterization of this compound-Enriched Liposomes
1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the liposome suspension in PBS.
-
Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Aim for a PDI value below 0.3 for a homogenous liposome population.[11] A stable liposomal suspension is often associated with a zeta potential of at least ±30 mV.[11]
2. Encapsulation Efficiency (for encapsulated drugs, not directly applicable to 7KC in the bilayer):
-
This is typically determined by separating the unencapsulated drug from the liposomes using techniques like dialysis or size exclusion chromatography, followed by quantification of the drug in the liposomes.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of 7KC-enriched liposomes on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
7KC-enriched liposomes and control (empty) liposomes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 7KC-enriched liposomes and control liposomes for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure the generation of intracellular ROS in response to 7KC-liposome treatment.
Materials:
-
Cells of interest
-
7KC-enriched liposomes and control liposomes
-
Dihydroethidine (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Flow cytometer
Procedure:
-
Treat cells with 7KC-enriched liposomes or control liposomes for the desired time.
-
Incubate the cells with DHE (e.g., 10 µM) or DCFH-DA (e.g., 20 µM) for 30 minutes at 37°C in the dark.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.
Protocol 5: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with 7KC-enriched liposomes.
Materials:
-
Cells of interest
-
7KC-enriched liposomes and control liposomes
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with 7KC-enriched liposomes or control liposomes for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6][7][12][13][14]
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: Workflow for the preparation and cellular analysis of 7KC-liposomes.
Caption: Signaling cascade of 7KC-induced apoptosis via ROS production.
References
- 1. This compound Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rem.bioscientifica.com [rem.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. Effects of this compound on tamoxifen efficacy in breast carcinoma cell line models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early involvement of ROS overproduction in apoptosis induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NAD(P)H Oxidase Nox-4 Mediates this compound-Induced Endoplasmic Reticulum Stress and Apoptosis in Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical Characterization of Hyaluronic Acid and Chitosan Liposome Coatings [mdpi.com]
Application Notes: Assessing 7-Ketocholesterol-Induced Apoptosis Using Flow Cytometry
Introduction
7-Ketocholesterol (7-KC) is a prominent and cytotoxic oxysterol formed from the oxidation of cholesterol.[1][2] It is found in processed foods and accumulates in atherosclerotic plaques, where it is implicated in the pathology of atherosclerosis by inducing apoptosis in vascular cells and macrophages.[2][3] Understanding the mechanisms of 7-KC-induced cell death is critical for developing therapeutic strategies for diseases associated with oxidative stress. Flow cytometry is a powerful, high-throughput technique ideal for dissecting the complex cellular events of apoptosis at the single-cell level. These notes provide an overview of the key signaling pathways and detailed protocols for assessing 7-KC-induced apoptosis.
Mechanism of this compound-Induced Apoptosis
7-KC triggers a complex signaling cascade that culminates in apoptosis, primarily through the mitochondrial or intrinsic pathway. The process involves oxidative stress, calcium dysregulation, and the activation of specific pro-apoptotic proteins and caspases.
Key events in the signaling pathway include:
-
Reactive Oxygen Species (ROS) Generation : 7-KC induces an overproduction of ROS, leading to oxidative stress, which damages cellular components and disrupts mitochondrial function.[4][5]
-
Calcium Influx : The cytotoxic effects are often initiated by a sustained increase in cytosolic free calcium (Ca2+).[3][4]
-
Mitochondrial Dysfunction : Elevated Ca2+ and ROS levels lead to the loss of mitochondrial membrane potential (ΔΨm).[4][6] This depolarization is a critical early event in apoptosis.
-
Release of Pro-Apoptotic Factors : The compromised mitochondrial membrane releases key pro-apoptotic proteins like Cytochrome c, Apoptosis-Inducing Factor (AIF), and Endonuclease-G into the cytosol.[4]
-
Caspase Activation : Cytosolic Cytochrome c triggers the assembly of the apoptosome and activates a cascade of caspases, including initiator caspase-9 and executioner caspases-3 and -7.[4][7] 7-KC has also been shown to activate caspase-8 and caspase-12.[8][9]
-
Execution of Apoptosis : Activated executioner caspases cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and phosphatidylserine (PS) externalization.[1][4]
Signaling Pathway Diagram
Caption: Key signaling events in this compound-induced apoptosis.
Experimental Protocols for Flow Cytometry
Here we provide detailed protocols to quantify distinct stages and markers of apoptosis induced by 7-KC.
Protocol 1: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[10]
Caption: Experimental workflow for apoptosis detection with Annexin V and PI.
Methodology:
-
Cell Preparation: Culture cells to the desired confluence and treat with various concentrations of 7-KC (e.g., 5-40 µM) for a specified time (e.g., 24-48 hours).[2] Include an untreated control and a vehicle (e.g., ethanol) control.[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, neutralize, and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 5 µL of Propidium Iodide (PI) staining solution and 400 µL of 1X Binding Buffer.
-
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls for setting compensation and gates.
Data Interpretation: The results are typically displayed on a two-color dot plot, which can be divided into four quadrants.
Caption: Quadrant analysis for distinguishing cell populations.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: A change in the mitochondrial membrane potential (ΔΨm) is an early hallmark of apoptosis.[14] Lipophilic cationic dyes like JC-1 and 3,3'-Dihexyloxacarbocyanine iodide (DiOC6(3)) are used to measure this change.[6][14] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. When ΔΨm collapses, JC-1 remains in its monomeric form, emitting green fluorescence.[14] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Methodology:
-
Cell Preparation and Treatment: Prepare and treat cells with 7-KC as described in Protocol 1.
-
Staining:
-
Washing: Centrifuge the cells, remove the supernatant, and wash once with 1X PBS.
-
Analysis: Resuspend the cell pellet in PBS and analyze immediately by flow cytometry. For JC-1, detect green fluorescence in the FL1 channel (~525 nm) and red fluorescence in the FL2 channel (~590 nm).[17]
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: 7-KC is a known inducer of oxidative stress.[5] Cell-permeable dyes like Dihydroethidium (DHE) or 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) are used to measure intracellular ROS.[18][19] Once inside the cell, these non-fluorescent probes are oxidized by ROS into fluorescent compounds (ethidium and DCF, respectively), and the fluorescence intensity is proportional to the amount of ROS.[19]
Methodology:
-
Cell Preparation and Treatment: Prepare and treat cells with 7-KC as described in Protocol 1.
-
Staining:
-
Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity shift in the treated population compared to the control indicates an increase in ROS production.
Protocol 4: Measurement of Activated Caspases
Principle: The activation of caspases is a central event in apoptosis. Fluorochrome-labeled inhibitors of caspases (FLICA) or cell-permeable fluorogenic substrates can be used to detect active caspases (e.g., Caspase-3/7).[20] For substrate-based assays, the non-fluorescent substrate (e.g., a DEVD peptide linked to a DNA dye) is cleaved by active Caspase-3/7, releasing the dye to bind DNA and fluoresce brightly.[20]
Methodology:
-
Cell Preparation and Treatment: Prepare and treat cells with 7-KC as described in Protocol 1.
-
Staining:
-
Harvesting and Analysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry. The percentage of fluorescent cells represents the population with activated Caspase-3/7. A viability dye can be included to distinguish apoptotic from necrotic cells.[20]
Data Presentation
Quantitative data from flow cytometry experiments should be presented clearly to allow for easy comparison between different treatment conditions.
Table 1: Apoptosis Profile of U937 Cells Treated with this compound for 24 hours (Annexin V/PI Assay)
| Treatment | Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle (Ethanol) | - | 94.8 ± 1.9 | 2.9 ± 0.6 | 2.3 ± 0.7 |
| 7-KC | 10 | 75.6 ± 3.5 | 15.4 ± 2.2 | 9.0 ± 1.8 |
| 7-KC | 20 | 53.4 ± 4.7[9] | 26.3 ± 3.1[2] | 20.3 ± 2.9 |
| 7-KC | 40 | 31.9 ± 5.2 | 35.6 ± 4.0[2] | 32.5 ± 3.5 |
Data are presented as mean ± SD from three independent experiments. Data points are representative examples based on published literature.
Table 2: Mitochondrial Depolarization and ROS Production in N2a Cells Treated with this compound for 48 hours
| Treatment | Concentration (µM) | Cells with Low ΔΨm (%) (DiOC6(3) low) | ROS Positive Cells (%) (DHE high) |
| Control | 0 | 4.1 ± 1.1 | 5.3 ± 1.5 |
| 7-KC | 50 | 45.8 ± 5.3[21] | 52.1 ± 6.0[22] |
Data are presented as mean ± SD from three independent experiments. Data points are representative examples based on published literature.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry and factor analysis evaluation of confocal image sequences of morphologic and functional changes occurring at the mitochondrial level during this compound-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of caspase-3-dependent and -independent pathways during this compound- and 7beta-hydroxycholesterol-induced cell death: a morphological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Prevention of this compound-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prevention of this compound-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of Reactive Oxygen Species after 7-Ketochesterol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketocholesterol (7-KC) is a prominent oxysterol formed from the oxidation of cholesterol and is implicated in the pathophysiology of various diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders. A key mechanism of 7-KC-induced cellular damage is the excessive production of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and apoptosis.[1][2][3] Accurate and reliable measurement of ROS is therefore crucial for researchers investigating the cytotoxic effects of 7-KC and for professionals in drug development seeking to identify therapeutic agents that can mitigate these effects.
These application notes provide detailed protocols for two common and robust methods for quantifying intracellular ROS levels following 7-KC treatment: the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay and the Dihydroethidine (DHE)/MitoSOX-based assays. Additionally, this document summarizes quantitative data from various studies and illustrates the key signaling pathways involved in 7-KC-induced ROS production.
Data Presentation: Quantitative Analysis of 7-KC-Induced ROS Production
The following tables summarize the quantitative effects of this compound on ROS production in different cell types, as measured by common fluorescent probes.
| Cell Type | 7-KC Concentration | Treatment Duration | Assay | Fold Increase in ROS (approx.) | Reference |
| Human Aortic Smooth Muscle Cells | 40 µg/mL | 16 hours | Luminol-enhanced chemiluminescence | 3.5 | [4] |
| Murine Neuroblastoma (N2a) | 50 µM | 48 hours | Dihydroethidine (DHE) | Not specified as fold increase; reported as % of HE positive cells | [5] |
| Human Mesangial Cells | Not Specified | Not Specified | Flow Cytometry | Significant Increase | [6] |
| MC3T3-E1 (mouse osteoblastic) | Not Specified | Not Specified | Not Specified | Increased ROS production | [7] |
| Cell Type | 7-KC Concentration | Treatment Duration | Assay | % of ROS Positive Cells (approx.) | Reference |
| Murine Neuroblastoma (N2a) | 50 µM | 48 hours | Dihydroethidine (DHE) | ~35% | [5] |
| U937 (human monocytic) | 21 µmol/L | 3 hours | DCFDA | ~40% | [8] |
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using DCFDA/H2DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA), a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
DCFDA (or H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free recommended to reduce background fluorescence)
-
Phosphate-Buffered Saline (PBS)
-
This compound (7-KC)
-
Positive control (e.g., H₂O₂ or Tert-Butyl Hydrogen Peroxide - TBHP)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure for Adherent Cells (Microplate Reader):
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that ensures they are 70-80% confluent on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Preparation of Reagents:
-
Prepare a fresh working solution of DCFDA in pre-warmed, serum-free, phenol red-free cell culture medium. A final concentration of 10-20 µM is a good starting point, but this may need to be optimized for your specific cell type.[6][9][10]
-
Prepare the desired concentrations of 7-KC in cell culture medium.
-
-
Cell Staining:
-
7-KC Treatment:
-
Remove the DCFDA solution and wash the cells once with warm PBS.
-
Add 100 µL of the 7-KC containing medium (or control medium) to the respective wells. Include wells for a positive control (e.g., H₂O₂).
-
Incubate for the desired treatment period (e.g., 1, 6, or 24 hours).
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[10]
-
Procedure for Suspension Cells (Flow Cytometry):
-
Cell Treatment: Treat suspension cells with the desired concentrations of 7-KC in culture tubes for the desired duration.
-
Cell Staining:
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in a 10-20 µM DCFDA working solution in serum-free medium at a concentration of approximately 1x10⁶ cells/mL.
-
Incubate at 37°C for 30 minutes in the dark.[6]
-
-
Washing:
-
Centrifuge the cells and discard the DCFDA solution.
-
Wash the cells by resuspending the pellet in warm PBS and centrifuging again.
-
-
Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cells immediately on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the green channel (e.g., FITC channel).
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is oxidized by superoxide, but not by other ROS, and exhibits red fluorescence upon binding to nucleic acids. This assay is ideal for specifically measuring mitochondrial superoxide production.
Materials:
-
MitoSOX Red reagent (stock solution typically 5 mM in DMSO)
-
Cell culture medium (phenol red-free)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or PBS
-
This compound (7-KC)
-
Fluorescence microscope or flow cytometer
Procedure (Fluorescence Microscopy):
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
7-KC Treatment: Treat the cells with the desired concentrations of 7-KC in culture medium for the specified duration.
-
Preparation of MitoSOX Working Solution:
-
Cell Staining:
-
Remove the culture medium and wash the cells once with warm HBSS or PBS.
-
Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[8]
-
-
Washing:
-
Remove the staining solution and wash the cells gently three times with warm HBSS or PBS.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with appropriate filters for red fluorescence (excitation/emission ~510/580 nm).
-
Signaling Pathways and Visualizations
This compound induces the production of reactive oxygen species primarily through the activation of NADPH oxidase (NOX) and the induction of endoplasmic reticulum (ER) stress.
Experimental Workflow for ROS Measurement
The following diagram illustrates the general workflow for measuring ROS production in cells following treatment with this compound.
Caption: Experimental workflow for ROS measurement.
7-KC Induced ROS Production Signaling Pathway
7-KC treatment can lead to endoplasmic reticulum (ER) stress, which in turn activates signaling cascades that upregulate NADPH oxidase 4 (NOX4).[1][4] The activation of the IRE-1/JNK/AP-1 pathway is a key component of this process, leading to increased NOX4 expression and subsequent ROS production.[4]
Caption: 7-KC induced ROS signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. rem.bioscientifica.com [rem.bioscientifica.com]
- 3. This compound Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD(P)H Oxidase Nox-4 Mediates this compound-Induced Endoplasmic Reticulum Stress and Apoptosis in Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. This compound induces apoptosis of MC3T3-E1 cells associated with reactive oxygen species generation, endoplasmic reticulum stress and caspase-3/7 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 9. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Foam Cell Formation Using 7-Ketocholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the accumulation of lipids and inflammatory cells in the arterial wall. A key event in the initiation of atherosclerosis is the transformation of macrophages into lipid-laden foam cells. 7-Ketocholesterol (7-KC), a major oxysterol found in oxidized low-density lipoprotein (oxLDL) and atherosclerotic plaques, is a potent inducer of foam cell formation in vitro.[1][2][3] These application notes provide detailed protocols and quantitative data for utilizing 7-KC to reliably induce foam cell formation in macrophage cell lines, offering a valuable model system for studying atherosclerosis and for the screening of potential therapeutic agents.
Data Presentation
The following tables summarize quantitative data from studies using this compound to induce foam cell formation in common macrophage cell lines.
Table 1: Dose-Dependent Induction of Lipid Accumulation in RAW 264.7 Macrophages by this compound (24-hour incubation)
| 7-KC Concentration (µg/mL) | 7-KC Concentration (µM) | Mean Oil Red O Absorbance (510 nm) ± SEM |
| 0 (Control) | 0 | Baseline |
| 5 | ~12.5 | Increased relative to control |
| 10 | ~25 | Significantly increased relative to 5 µg/mL |
Data adapted from a study on RAW 264.7 macrophages. The absorbance values are relative and demonstrate a clear dose-dependent increase in lipid accumulation.[4]
Table 2: Time- and Dose-Dependent Differentiation of THP-1 Monocytes into Adherent Macrophages by this compound
| 7-KC Concentration (µg/mL) | Treatment Duration | Percentage of Adherent Cells |
| 0 (Control) | 7 days | < 5% |
| 0.5 - 10 | 7 days | Dose-dependent increase |
| 10 | 7 days | 45% |
Data from a study demonstrating that 7-KC promotes the differentiation of THP-1 monocytes into macrophages, a prerequisite for foam cell formation.[1][2][3]
Signaling Pathways
This compound induces foam cell formation and inflammatory responses in macrophages through the activation of multiple signaling pathways. Key pathways include the upregulation of scavenger receptors leading to increased lipid uptake, and the activation of pro-inflammatory signaling cascades.
Caption: 7-KC signaling in macrophages.
Experimental Workflow
The following diagram outlines the general workflow for inducing and assessing foam cell formation in vitro using this compound.
Caption: In vitro foam cell formation workflow.
Experimental Protocols
Protocol 1: Induction of Foam Cell Formation in Macrophages
This protocol is suitable for macrophage cell lines such as RAW 264.7 or differentiated THP-1 cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (7-KC)
-
Ethanol (for dissolving 7-KC)
-
Phosphate Buffered Saline (PBS)
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. For RAW 264.7 cells, a density of 0.5 x 10^6 cells/well in a 12-well plate is a common starting point.[5]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of 7-KC Stock Solution: Dissolve 7-KC in ethanol to prepare a stock solution (e.g., 10 mg/mL). Further dilute this stock in culture medium to achieve the desired final concentrations (e.g., 5 µg/mL and 10 µg/mL).[4] A vehicle control using an equivalent amount of ethanol should be prepared.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of 7-KC or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 48 hours) at 37°C with 5% CO2.[4][5]
-
Proceed to Assessment: After incubation, the cells are ready for assessment of foam cell formation using Oil Red O staining or cholesterol quantification.
Protocol 2: Oil Red O Staining for Lipid Droplet Visualization and Quantification
This protocol allows for the visualization and subsequent quantification of intracellular lipid droplets.
Materials:
-
7-KC treated and control cells in culture plates
-
PBS
-
10% Formalin or 4% Paraformaldehyde
-
60% Isopropanol
-
Oil Red O (ORO) staining solution (see preparation below)
-
Isopropanol (100%) for extraction
-
Microplate reader
Preparation of Oil Red O Staining Solution:
-
Stock Solution: Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.[6]
-
Working Solution: To prepare the working solution, mix 3 parts of the ORO stock solution with 2 parts of deionized water. Allow the solution to sit for 10 minutes, then filter it through a 0.2 µm filter to remove any precipitate. The working solution should be used within 2 hours of preparation.
Staining Procedure:
-
Fixation: Gently wash the cells twice with PBS. Add 10% formalin to each well and incubate for 30-60 minutes at room temperature.[6]
-
Washing: Discard the formalin and wash the cells twice with deionized water.
-
Isopropanol Incubation: Add 60% isopropanol to each well and incubate for 5 minutes.[6]
-
Staining: Discard the isopropanol and add the filtered ORO working solution to completely cover the cell monolayer. Incubate for 15-20 minutes at room temperature.
-
Washing: Discard the ORO solution and wash the cells 2-5 times with deionized water until the excess stain is removed.
-
Visualization: Add PBS to the wells to prevent drying and visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures within the cytoplasm.
Quantification:
-
Dye Elution: After visualization, remove the PBS and add 100% isopropanol to each well (e.g., 500 µL for a 24-well plate).
-
Incubation: Incubate the plate on an orbital shaker for 10-40 minutes at room temperature to elute the stain.[7]
-
Absorbance Measurement: Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at a wavelength of 510-530 nm using a microplate reader.[4][6][8] The absorbance is directly proportional to the amount of lipid accumulation.
Protocol 3: Total Cholesterol Quantification using a Fluorometric Enzymatic Assay
This protocol provides a sensitive method for quantifying the total cholesterol content in cell lysates.
Materials:
-
7-KC treated and control cells in culture plates
-
Hexane:Isopropanol (3:2, v/v)
-
0.2N NaOH
-
BCA Protein Assay Kit
-
Fluorometric Cholesterol Assay Kit (containing cholesterol oxidase, cholesterol esterase, horseradish peroxidase, and a fluorescent probe like Amplex Red or equivalent)
-
Black 96-well microplate
Procedure:
-
Lipid Extraction:
-
Wash cells with PBS.
-
Add 1 mL of hexane:isopropanol (3:2, v/v) to each well to extract total cellular cholesterol.
-
Transfer the extracts to microfuge tubes and dry them completely (e.g., using a speed vacuum or by air drying).[9]
-
-
Protein Quantification:
-
After lipid extraction, allow any residual solvent in the wells to evaporate.
-
Add 0.2N NaOH to each well to dissolve the cellular protein.
-
Determine the protein concentration using a BCA assay.[9] This will be used to normalize the cholesterol measurements.
-
-
Cholesterol Measurement:
-
Re-dissolve the dried lipid extracts in the assay buffer provided with the cholesterol quantification kit.
-
Follow the manufacturer's instructions for the fluorometric assay. Typically, this involves adding a reaction mixture containing cholesterol esterase (to hydrolyze cholesteryl esters), cholesterol oxidase (to oxidize cholesterol, producing hydrogen peroxide), horseradish peroxidase, and a fluorescent probe.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 580 nm emission for Amplex Red-based assays).[9]
-
-
Data Analysis:
-
Generate a standard curve using the cholesterol standards provided in the kit.
-
Calculate the cholesterol concentration in each sample based on the standard curve.
-
Normalize the cholesterol content to the protein concentration for each sample (e.g., µg cholesterol/mg protein).
-
References
- 1. This compound–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of monocyte differentiation and foam cell formation in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. researchgate.net [researchgate.net]
- 5. Selective Removal of 7KC by a Novel Atherosclerosis Therapeutic Candidate Reverts Foam Cells to a Macrophage-like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dan-Lou Prescription Inhibits Foam Cell Formation Induced by ox-LDL via the TLR4/NF-κB and PPARγ Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-Ketocholesterol from Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 7-Ketocholesterol from cholesterol, a crucial oxysterol involved in various physiological and pathological processes. This compound is the most abundant nonenzymatically produced oxysterol in vivo and is implicated in the pathology of atherosclerosis, age-related macular degeneration, and neurodegenerative diseases.[1][2] Its biological activities include the induction of inflammation, apoptosis, and the unfolded protein response.[1][2][3] Understanding its synthesis is vital for researchers studying its roles in disease and for professionals in drug development targeting pathways modulated by this oxysterol.
The presented protocol is based on the oxidation of cholesteryl acetate followed by hydrolysis and purification. This method provides a reliable means of obtaining this compound for experimental use.
Quantitative Data Summary
The following table summarizes quantitative data related to the synthesis and purification of this compound and its subsequent reduction products.
| Step | Product | Starting Material | Yield/Purity | Purification Method | Reference |
| Oxidation | 7-Ketocholesteryl acetate | Cholesteryl acetate | ~75% purity (contained ~25% unoxidized cholesteryl acetate) | Crystallization from methanol | [4] |
| Hydrolysis & Purification | This compound | 7-Ketocholesteryl acetate | Not specified | Preparative Thin-Layer Chromatography (TLC) | [4] |
| Reduction | 7α-hydroxycholesterol & 7β-hydroxycholesterol | 100 mg of this compound | 21.3 mg (7α-isomer), 72.6 mg (7β-isomer) | Preparative Thin-Layer Chromatography (TLC) | [4] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from cholesterol via a two-step process: acetylation of cholesterol and subsequent oxidation of the cholesteryl acetate.
Materials and Reagents
-
Cholesterol
-
Acetic anhydride
-
Pyridine
-
t-Butyl chromate
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Ethyl ether
-
Cyclohexane
-
Silica gel for preparative TLC
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-Layer Chromatography (TLC) plates and developing chambers
-
Rotary evaporator
Step 1: Acetylation of Cholesterol to Cholesteryl Acetate
-
Dissolve cholesterol in a minimal amount of pyridine in a round-bottom flask.
-
Add an excess of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-cold water to precipitate the cholesteryl acetate.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude cholesteryl acetate from methanol to obtain the purified product.
-
Confirm the purity of the cholesteryl acetate by TLC and melting point analysis.
Step 2: Oxidation of Cholesteryl Acetate to 7-Ketocholesteryl Acetate
-
Dissolve the purified cholesteryl acetate in a suitable solvent (e.g., carbon tetrachloride or acetic acid).
-
Slowly add a solution of t-butyl chromate to the stirred solution of cholesteryl acetate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench the excess oxidant (e.g., with sodium bisulfite solution).
-
Extract the product with an organic solvent like ethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will be a mixture containing 7-ketocholesteryl acetate and unoxidized cholesteryl acetate.[4]
Step 3: Hydrolysis of 7-Ketocholesteryl Acetate to this compound
-
Dissolve the crude 7-ketocholesteryl acetate from Step 2 in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃) to the solution to achieve hydrolysis of the acetate group.[4]
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product with ethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification of this compound
-
The crude this compound can be purified by preparative thin-layer chromatography (TLC).[4]
-
Apply the crude product to a preparative silica gel TLC plate.
-
Develop the plate using a suitable solvent system, such as ethyl ether-cyclohexane (90:10, v/v).[4]
-
Visualize the bands under UV light or by using an appropriate stain.
-
Scrape the band corresponding to this compound from the plate.
-
Extract the product from the silica gel using a polar solvent like ethyl acetate or methanol.
-
Filter to remove the silica gel and evaporate the solvent to obtain purified this compound.
-
The final product can be further purified by crystallization from methanol.[5]
-
Characterize the purified this compound using techniques such as melting point determination, infrared spectroscopy, and gas-liquid chromatography (GLC).[4]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from cholesterol.
Signaling Pathway of this compound-Induced Inflammation
This compound is known to induce an inflammatory response in various cell types through the activation of multiple kinase signaling pathways. This diagram provides a simplified overview of these pathways.[6][7]
References
- 1. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. Synthesis, purification and characterization of this compound and epimeric 7-hydroxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. This compound-induced inflammation: involvement of multiple kinase signaling pathways via NFκB but independently of reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Ketocholesterol in Drug Screening Assays: A Detailed Guide for Researchers
Introduction
7-Ketocholesterol (7-KC) is a prominent and cytotoxic oxysterol, a product of cholesterol oxidation. It is increasingly implicated in the pathophysiology of a range of age-related and chronic diseases, including atherosclerosis, neurodegenerative disorders like Alzheimer's disease, age-related macular degeneration (AMD), and certain cancers.[1][2][3][4][5] The accumulation of 7-KC in tissues is associated with oxidative stress, inflammation, apoptosis (programmed cell death), and perturbed lipid metabolism.[4][6][7][8] These detrimental effects make 7-KC a valuable tool in drug screening assays to identify novel therapeutic agents that can mitigate its harmful actions. This document provides detailed application notes and protocols for utilizing 7-KC in various drug screening assays, targeted at researchers, scientists, and professionals in drug development.
Core Applications of this compound in Drug Screening
7-KC can be employed as a pathological stimulus in cell-based assays to screen for compounds with the following properties:
-
Cytoprotective Agents: Identifying compounds that protect cells from 7-KC-induced cell death.
-
Anti-inflammatory Compounds: Screening for molecules that inhibit 7-KC-induced inflammatory responses.
-
Antioxidant Compounds: Discovering agents that counteract the oxidative stress triggered by 7-KC.
-
Modulators of Lipid Metabolism: Finding drugs that can reverse or prevent the lipid accumulation and metabolic reprogramming induced by 7-KC.
-
Inhibitors of Cell Migration and Invasion: In the context of cancer, identifying compounds that can block 7-KC's effects on cell motility.[9]
Data Presentation: Quantitative Analysis of 7-KC Effects
The following tables summarize quantitative data from various studies on the effects of this compound, providing a baseline for designing drug screening experiments.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 21.3 ± 0.4 | Not Specified | |
| T47D | Human Breast Ductal Carcinoma | 11.4 ± 0.3 | Not Specified | [9] |
| BT-20 | Human Breast Carcinoma | 20.6 ± 1.9 | Not Specified | [9] |
| N2a | Murine Neuroblastoma | 50 | 48 hours | |
| mRPE | Monkey Retinal Pigment Epithelium | ~15 | 24 hours | [3] |
| MC3T3-E1 | Mouse Pre-osteoblastic | > 5 | Not Specified | [10] |
| Huh-7 | Human Hepatoma | > 7.5 (subtoxic) | 48 hours |
Table 2: Pro-inflammatory and Pro-angiogenic Effects of this compound
| Assay Type | Model System | 7-KC Concentration | Effect | Reference |
| Cytokine Induction | mRPE cells | 15 µM | Increased IL-6, IL-8, and VEGFA gene expression and secretion | [3] |
| Angiogenesis | Rat anterior chamber implant | 5% (w/w) | 100% induction of angiogenesis | [11] |
| Macrophage Infiltration | Rat anterior chamber implant | Not Specified | Extensive macrophage infiltration | [11][12] |
Signaling Pathways Modulated by this compound
Understanding the molecular pathways affected by 7-KC is crucial for designing targeted drug screens and interpreting results.
Experimental Protocols
Herein are detailed protocols for key assays to screen for compounds that counteract the effects of 7-KC.
Protocol 1: Cytotoxicity Assay Using MTT
This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to screen for compounds that protect cells from 7-KC-induced death.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., MCF-7, N2a)
-
Complete culture medium
-
This compound (7-KC) stock solution (in ethanol or DMSO)
-
Test compounds library
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound and 7-KC Treatment:
-
After 24 hours, remove the medium.
-
Add fresh medium containing the test compounds at various concentrations.
-
Add 7-KC to the wells to a final concentration approximating the IC50 for the chosen cell line (e.g., 20 µM for MCF-7). Include wells with 7-KC alone (positive control for toxicity), cells with medium only (negative control), and medium with test compound alone (to check for compound toxicity).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C, 5% CO2.
-
MTT Addition:
-
Remove the medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A successful "hit" compound will show a significant increase in cell viability in the presence of 7-KC compared to 7-KC alone.
Protocol 2: Oxidative Stress Assay Using DCFH-DA
This assay measures the intracellular generation of reactive oxygen species (ROS). It is used to screen for compounds that can inhibit 7-KC-induced oxidative stress.
Materials:
-
24- or 96-well black, clear-bottom cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound (7-KC) stock solution
-
Test compounds library
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom plate and grow to 70-80% confluency.
-
Compound and 7-KC Treatment: Treat cells with test compounds and/or 7-KC (e.g., 20-50 µM) for a duration known to induce ROS (e.g., 4-24 hours). Include appropriate controls.
-
DCFH-DA Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control. A "hit" compound will significantly reduce the fluorescence signal in cells co-treated with 7-KC.
Protocol 3: Anti-inflammatory Assay Using ELISA
This protocol is for quantifying the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) to screen for compounds with anti-inflammatory activity against 7-KC.
Materials:
-
24- or 48-well cell culture plates
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Complete culture medium
-
This compound (7-KC) stock solution
-
Test compounds library
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
-
Microplate reader for ELISA
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat with test compounds and/or 7-KC (e.g., 15 µM) for a period sufficient to induce cytokine secretion (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge to remove any cell debris.
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the concentration of the cytokine in each sample using the standard curve. A "hit" compound will significantly decrease the concentration of the pro-inflammatory cytokine in the supernatant of cells treated with 7-KC.
High-Throughput Screening (HTS) Considerations
The described assays can be adapted for high-throughput screening (HTS) by utilizing automated liquid handlers, plate readers, and data analysis software. For HTS, it is crucial to:
-
Miniaturize the Assay: Use 384- or 1536-well plates to reduce reagent costs and increase throughput.
-
Optimize Concentrations: Determine the optimal, single concentration of 7-KC and test compounds for the primary screen.
-
Use Robust Readouts: Fluorescence and luminescence-based assays are generally preferred for HTS due to their sensitivity and wider dynamic range compared to absorbance-based assays.
-
Implement Quality Control: Include appropriate controls (positive, negative, vehicle) on each plate and calculate Z'-factor to assess the quality and robustness of the assay.
Conclusion
This compound serves as a potent and physiologically relevant tool for inducing cellular stress and damage in vitro. By mimicking the pathological conditions found in several chronic diseases, 7-KC-based assays provide a powerful platform for the discovery and development of novel cytoprotective, anti-inflammatory, and antioxidant drugs. The protocols and data presented here offer a comprehensive guide for researchers to effectively apply 7-KC in their drug screening campaigns.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. med.virginia.edu [med.virginia.edu]
- 10. protocols.io [protocols.io]
- 11. agilent.com [agilent.com]
- 12. bioquochem.com [bioquochem.com]
Application Notes: Development of a Competitive ELISA for the Quantification of 7-Ketocholesterol in Human Serum
For Research Use Only. Not for use in diagnostic procedures.
Introduction
7-Ketocholesterol (7-KC) is a prominent oxysterol formed from the oxidation of cholesterol. It is a significant biomarker for oxidative stress and has been implicated in the pathophysiology of various diseases, including atherosclerosis, age-related macular degeneration (AMD), and neurodegenerative disorders such as Alzheimer's disease.[1] The accumulation of 7-KC in tissues can induce inflammatory responses, cellular dysfunction, and apoptosis.[1] Consequently, the accurate quantification of 7-KC in biological samples like serum is crucial for researchers in various fields, including drug development and clinical research, to understand disease mechanisms and evaluate potential therapeutic interventions.
This application note details a comprehensive protocol for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the sensitive and specific detection of this compound in human serum.
Assay Principle
This assay is a competitive ELISA designed for the quantitative measurement of 7-KC. The principle of the competitive ELISA is based on the competition between the 7-KC in the sample and a fixed amount of labeled 7-KC for a limited number of binding sites on a specific anti-7-KC antibody.
In this protocol, a this compound-BSA conjugate is pre-coated onto the wells of a microplate. A mixture of the serum sample (containing unknown amounts of 7-KC) and a specific anti-7-KC primary antibody is added to the wells. The 7-KC in the sample competes with the immobilized 7-KC-BSA for binding to the primary antibody. After an incubation period, the unbound reagents are washed away. A horseradish peroxidase (HRP)-conjugated secondary antibody, which binds to the primary antibody, is then added. Following another incubation and wash step, a substrate solution is added, which reacts with the HRP to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 7-KC in the sample. The concentration of 7-KC in the unknown samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of 7-KC.
Materials and Methods
Required Materials
-
Microplate: 96-well, high-binding polystyrene plates
-
Antibodies:
-
Primary Antibody: Mouse anti-7-Ketocholesterol Monoclonal Antibody (e.g., Novus Biologicals, Clone: 7E1)[2]
-
Secondary Antibody: Goat anti-Mouse IgG (H+L), HRP conjugate
-
-
Standard: this compound analytical standard (e.g., Avanti Polar Lipids, Cat. No. 700015)[2]
-
Coating Antigen: this compound-BSA conjugate
-
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Diluent (PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
-
Equipment:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and multichannel pipettes
-
Microplate shaker
-
Incubator
-
Experimental Protocols
Preparation of Reagents
-
Coating Buffer (Carbonate-Bicarbonate Buffer, 0.05 M, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in 1 L of deionized water.
-
Wash Buffer (1X PBS with 0.05% Tween-20): Add 0.5 mL of Tween-20 to 1 L of 1X PBS and mix thoroughly.
-
Blocking Buffer (1% BSA in PBS): Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of 1X PBS.
-
Assay Diluent (0.1% BSA, 0.05% Tween-20 in PBS): Dissolve 0.1 g of BSA in 100 mL of Wash Buffer.
-
This compound Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound analytical standard in 1 mL of ethanol.
-
Working Standards: Prepare a serial dilution of the 7-KC stock solution in Assay Diluent to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.
ELISA Protocol
a. Plate Coating:
-
Dilute the this compound-BSA conjugate to a concentration of 1 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the plate three times with 200 µL of Wash Buffer per well.
-
After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining buffer.
b. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature on a microplate shaker.
-
Wash the plate three times with Wash Buffer as described above.
c. Competitive Reaction:
-
Prepare serum samples by diluting them 1:10 in Assay Diluent. Further dilutions may be necessary to bring the 7-KC concentration within the range of the standard curve.
-
In separate tubes, pre-incubate 50 µL of each standard or diluted serum sample with 50 µL of the diluted anti-7-KC primary antibody (e.g., 1:1000 dilution in Assay Diluent) for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 2 hours at room temperature on a microplate shaker.
-
Wash the plate five times with Wash Buffer.
d. Detection:
-
Dilute the HRP-conjugated secondary antibody in Assay Diluent (e.g., 1:5000 dilution).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature on a microplate shaker.
-
Wash the plate five times with Wash Buffer.
e. Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. The development of a blue color indicates the presence of HRP.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Presentation
Table 1: Typical this compound Standard Curve Data
| 7-KC Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 (B₀) | 1.852 | 1.848 | 1.850 | 100.0% |
| 0.1 | 1.685 | 1.701 | 1.693 | 91.5% |
| 0.5 | 1.354 | 1.366 | 1.360 | 73.5% |
| 1 | 1.023 | 1.037 | 1.030 | 55.7% |
| 5 | 0.512 | 0.528 | 0.520 | 28.1% |
| 10 | 0.289 | 0.297 | 0.293 | 15.8% |
| 50 | 0.105 | 0.111 | 0.108 | 5.8% |
| 100 | 0.062 | 0.068 | 0.065 | 3.5% |
B/B₀ is the ratio of the absorbance of a standard or sample (B) to the absorbance of the zero standard (B₀).
Table 2: Example Serum Sample Data
| Sample ID | Dilution Factor | Mean Absorbance (450 nm) | Calculated 7-KC (ng/mL) from Standard Curve | Final 7-KC Concentration (ng/mL) |
| Healthy Control 1 | 10 | 1.150 | 0.85 | 8.5 |
| Healthy Control 2 | 10 | 1.280 | 0.65 | 6.5 |
| Patient A | 10 | 0.620 | 4.2 | 42.0 |
| Patient B | 10 | 0.450 | 6.8 | 68.0 |
Note: The final concentration is calculated by multiplying the calculated concentration from the standard curve by the dilution factor.
Visualizations
References
Application Note: Quantification of 7-Ketocholesterol in Biological Matrices Using Deuterated 7-Ketocholesterol as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ketocholesterol (7-KC) is a significant oxysterol, an oxidation product of cholesterol, that has garnered considerable attention as a biomarker for various pathological conditions. Elevated levels of 7-KC are associated with oxidative stress and are implicated in the pathophysiology of several diseases, including Niemann-Pick disease (NPD), Smith-Lemli-Opitz syndrome (SLOS), and atherosclerosis.[1][2][3] Accurate and precise quantification of 7-KC in biological matrices such as plasma is crucial for clinical diagnostics, disease monitoring, and therapeutic development.
The gold standard for quantitative bioanalysis is mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS).[4] However, the accuracy of MS-based quantification can be affected by variability in sample preparation, matrix effects, and instrument response.[4][5] To correct for these variations, an internal standard (IS) is employed. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares nearly identical physicochemical properties, ensuring it behaves similarly to the analyte throughout the entire analytical process.[4][6]
Deuterated this compound (commonly this compound-d7 or d7-7-KC) is the preferred internal standard for the quantification of 7-KC.[1][7] It co-elutes with the unlabeled 7-KC, experiences similar extraction recovery and ionization efficiency, but is differentiated by its higher mass.[6] This allows for the highly accurate and precise determination of 7-KC concentrations based on the ratio of the analyte signal to the internal standard signal, a technique known as stable isotope dilution.[4]
Principle of Stable Isotope Dilution with d7-7-Ketocholesterol
The core of this analytical approach is the addition of a known, fixed amount of d7-7-KC to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process. The native 7-KC (analyte) and the deuterated d7-7-KC (internal standard) are then extracted and analyzed together. The mass spectrometer detects both molecules separately based on their mass-to-charge ratio (m/z). By calculating the peak area ratio of the analyte to the internal standard, variations introduced during sample handling and analysis are normalized. A calibration curve is constructed by plotting these peak area ratios against the known concentrations of the calibrators, allowing for the accurate determination of 7-KC concentration in unknown samples.
Applications in Research and Clinical Diagnostics
The quantification of 7-KC is a valuable tool in several areas:
-
Niemann-Pick Disease (NPD): Markedly elevated plasma 7-KC is a key diagnostic biomarker for both acid sphingomyelinase-deficient NPD (types A and B) and NPD type C.[1] LC-MS/MS analysis of plasma 7-KC offers a simple and highly sensitive diagnostic method.[1]
-
Oxidative Stress Marker: As a product of cholesterol oxidation, 7-KC levels can reflect the extent of oxidative damage in biological systems.[2][3]
-
Cardiovascular Disease: 7-KC is a major oxysterol found in atherosclerotic plaques and is believed to contribute to the atherosclerotic process.[2][3]
-
Smith-Lemli-Opitz Syndrome (SLOS): In SLOS, a defect in cholesterol biosynthesis leads to the accumulation of 7-dehydrocholesterol (7-DHC). 7-DHC can be oxidized to 7-KC, suggesting that 7-KC may also be elevated in SLOS patients.[3][8]
Method Performance and Validation Data
The use of d7-7-KC as an internal standard enables the development of robust, sensitive, and reproducible LC-MS/MS methods. The following tables summarize typical validation parameters for the quantification of 7-KC in human plasma.
Table 1: Method Linearity and Sensitivity
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 1 - 400 ng/mL | [1] |
| Regression Coeff. (r²) | ≥ 0.995 | [1] |
| Lower Limit of Quant. (LLOQ) | 1 ng/mL |[1] |
Table 2: Method Precision and Accuracy
| Quality Control (QC) Level | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (% of Nominal) | Reference |
|---|---|---|---|---|
| Low QC (2.5 ng/mL) | 10.52% | 4.16% | Within 85-110% | [1] |
| Medium QC (25 ng/mL) | 3.82% | 3.71% | Within 85-110% | [1] |
| High QC (250 ng/mL) | Not specified | Not specified | Within 85-110% |[1] |
Table 3: Analyte Recovery
| Parameter | Value | Reference |
|---|
| Extraction Recovery of 7-KC | 90.8% - 113.2% |[1] |
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of 7-KC in human plasma using d7-7-KC as an internal standard, based on established procedures.[1]
Materials and Reagents
-
Analytes and Standards:
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Activated Charcoal (for preparing blank plasma)
-
-
Biological Matrix:
-
Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Charcoal-stripped human plasma (for calibrators and QCs)
-
Preparation of Solutions
-
7-KC Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 7-KC standard in methanol.
-
d7-7-KC Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve d7-7-KC in methanol.
-
7-KC Working Solution (e.g., 10 µg/mL): Dilute the primary stock solution with methanol.
-
Internal Standard Working Solution (50 ng/mL): Serially dilute the d7-7-KC stock solution with methanol. Store at -80°C.[1]
-
Mobile Phase A: 0.5% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.5% Formic Acid in Methanol.[1]
Preparation of Calibration Standards and Quality Controls (QCs)
-
Use charcoal-stripped plasma as a blank matrix to minimize endogenous 7-KC.
-
Spike the blank plasma with the 7-KC working solution to prepare a calibration curve. A typical range is 1, 2, 5, 10, 25, 50, 200, and 400 ng/mL.[1]
-
Prepare at least three levels of QCs (low, medium, high) in blank plasma (e.g., 2.5, 25, and 250 ng/mL).[1]
-
Aliquot and store all calibrators and QCs at -80°C until use.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibrators, and QCs on ice.
-
To 100 µL of each sample in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (50 ng/mL d7-7-KC). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of Mobile Phase B (or initial LC conditions). Vortex to dissolve the residue.
-
Centrifuge again to pellet any insoluble material.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrument Parameters
The following parameters are a representative example and should be optimized for the specific instrument used.
Table 4: Liquid Chromatography Parameters
| Parameter | Setting | Reference |
|---|---|---|
| LC System | UPLC System (e.g., Waters Acquity) | [1] |
| Column | Waters BEH C18, 1.7 µm, 2.1 x 50 mm | [1] |
| Column Temp. | 30°C | [1] |
| Mobile Phase A | 0.5% Formic Acid in Water | [1] |
| Mobile Phase B | 0.5% Formic Acid in Methanol | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Injection Vol. | 10 µL | [1] |
| Gradient | 0-3.0 min: 80% to 95% B | [1] |
| 3.0-4.0 min: 95% to 100% B (hold 1 min) | [1] |
| | 4.0-5.0 min: Re-equilibrate to 80% B |[1] |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting | Reference |
|---|---|---|
| MS System | Triple Quadrupole (e.g., Waters Xevo TQ) | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| Capillary Voltage | +3,000 V | [1] |
| Desolvation Temp. | 350°C | [1] |
| Desolvation Gas | 1,000 L/h | [1] |
| Cone Gas Flow | 50 L/h | [1] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [1] |
| MRM Transition 7-KC | To be optimized (e.g., m/z 401.3 -> 383.3) | [9] |
| MRM Transition d7-7-KC | To be optimized (e.g., m/z 408.3 -> 390.3) |[1][9] |
Note: Specific m/z transitions for precursor and product ions must be optimized by infusing pure standards of 7-KC and d7-7-KC.
Data Analysis
-
Integrate the chromatographic peaks for the 7-KC and d7-7-KC MRM transitions.
-
Calculate the peak area ratio (7-KC Area / d7-7-KC Area) for all standards, QCs, and samples.
-
Generate a calibration curve by performing a linear regression (weighted 1/x or 1/x²) of the peak area ratios versus the nominal concentrations of the calibration standards.
-
Determine the concentration of 7-KC in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The results for the QCs must fall within pre-defined acceptance criteria (e.g., ±15% of nominal value) for the run to be considered valid.
References
- 1. Determination of this compound in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conversion of 7-Dehydrocholesterol to this compound Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Conversion of 7-dehydrocholesterol to this compound is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scifac.hku.hk [scifac.hku.hk]
Application Notes and Protocols for Tracing 7-Ketocholesterol Metabolism Using Stable Isotope Labeling
Introduction
7-Ketocholesterol (7-KC) is a prominent oxysterol, an oxidized derivative of cholesterol, implicated in a variety of pathophysiological processes, including atherosclerosis, age-related diseases, and neurodegenerative disorders.[1][2] Understanding the metabolic fate of 7-KC is crucial for elucidating its mechanisms of action and for the development of therapeutic interventions. Stable isotope labeling, coupled with mass spectrometry, offers a powerful and precise methodology to trace the metabolic pathways of 7-KC in biological systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to design and execute experiments for tracing 7-KC metabolism.
Core Concepts
Stable isotope tracing involves the use of molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope (e.g., deuterium (²H or D), carbon-13 (¹³C)). These labeled compounds, suchas deuterium-labeled this compound (d7-7-KC), can be introduced into cells, tissues, or whole organisms and their metabolic transformations tracked over time.[3] The distinct mass of the labeled metabolites allows for their differentiation from their endogenous, unlabeled counterparts by mass spectrometry, enabling precise quantification and flux analysis through various metabolic pathways.
Applications
-
Elucidation of Metabolic Pathways: Tracing the conversion of labeled 7-KC into its downstream metabolites helps to identify and characterize the enzymatic reactions and pathways involved in its catabolism.
-
Drug Discovery and Development: Evaluating the effect of novel therapeutic agents on the metabolic flux of 7-KC can provide insights into their mechanism of action and efficacy.
-
Disease Biomarker Discovery: Alterations in 7-KC metabolism can be associated with disease states. Stable isotope tracing can help in identifying metabolic bottlenecks or shunts that could serve as potential biomarkers.[4][5]
-
Understanding Disease Pathophysiology: By tracking the metabolic fate of 7-KC, researchers can gain a deeper understanding of its contribution to cellular dysfunction in various diseases.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of this compound.
Table 1: LC-MS/MS Method Validation for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | 1 - 400 ng/mL | [4] |
| Coefficient of Regression (r²) | ≥ 0.995 | [4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [4] |
| Intra-assay Precision (CV%) | 3.82 - 10.52% | [4] |
| Inter-assay Precision (CV%) | 3.71 - 4.16% | [4] |
| Accuracy (Intra- and Inter-assay) | 85 - 110% | [4] |
| Recovery | 90.8 - 113.2% | [4] |
Table 2: Reported Plasma Concentrations of this compound in Human Diseases
| Condition | Mean 7-KC Concentration (ng/mL) | Reference |
| Healthy Controls | Not specified, used as baseline | [4][5] |
| ASMase-deficient Niemann-Pick Disease (NPD) | 245 | [4] |
| Niemann-Pick Type C (NPC) Disease | 279 | [4] |
| ASMase-deficient NPD Heterozygotes | Significantly lower than NPD patients | [4][5] |
| Other Lysosomal Storage Disorders (GSDII, GD, MPSII, KD, MLD) | Significantly lower than NPD and NPC patients | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing of this compound Metabolism in Cultured Cells
This protocol describes the labeling of cultured cells with deuterium-labeled this compound (d7-7-KC) to trace its metabolic conversion.
Materials:
-
Cultured cells (e.g., HepG2, THP-1, SH-SY5Y)
-
Cell culture medium and supplements
-
Deuterium-labeled this compound (d7-7-KC)
-
Phosphate-buffered saline (PBS)
-
Methanol, ice-cold
-
Internal standard solution (e.g., d4-labeled bile acids, as appropriate for the full panel of analytes)
-
Nitrogen gas supply
-
LC-MS/MS system
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency in appropriate multi-well plates.
-
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium containing the desired concentration of d7-7-KC. The optimal concentration should be determined empirically but can range from 1-10 µM.
-
-
Stable Isotope Labeling:
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed d7-7-KC labeling medium to each well.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-course of metabolism.
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well to quench metabolic activity.
-
Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.
-
-
Sample Preparation for LC-MS/MS:
-
Add the internal standard solution to each sample.
-
Vortex and sonicate the samples in an ice-cold water bath for 10 minutes.[6]
-
Store at -20°C overnight to allow for protein precipitation.[6]
-
Centrifuge to pellet the protein debris.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a suitable solvent (e.g., 20 µL of methanol) for LC-MS/MS analysis.[6]
-
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the analysis of 7-KC and its metabolites using a tandem quadrupole mass spectrometer.
Instrumentation:
-
UPLC system (e.g., Acquity H-Class, Waters)
-
Tandem quadrupole mass spectrometer (e.g., Xevo TQ-S, Waters)
-
C18 column (e.g., Ascentis Express C18, 150 x 2.1 mm, 2 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water:Acetonitrile (95:5, v/v) with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Mobile Phase C: Methanol with 0.1% formic acid.[6]
-
Gradient: A suitable gradient should be developed to achieve optimal separation of 7-KC and its expected metabolites.
-
Flow Rate: As per column specifications.
-
Column Temperature: 40°C.
-
Injection Volume: 3 µL.[6]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[6]
-
Multiple Reaction Monitoring (MRM):
-
Monitor the specific precursor-to-product ion transitions for unlabeled 7-KC, d7-7-KC, and their potential metabolites.
-
For example, a potential transition for 7-KC could be m/z 401.3 -> 383.3.
-
-
Optimization: Optimize cone voltage and collision energy for each analyte and internal standard to maximize signal intensity.
Visualizations
Signaling and Metabolic Pathways
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000501) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of this compound in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the In Vivo Effects of 7-Ketocholesterol: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the in vivo effects of 7-Ketocholesterol (7-KC), a pro-inflammatory oxysterol implicated in a range of chronic diseases. Detailed protocols for key experimental setups are provided, along with a summary of quantitative findings and visual representations of associated signaling pathways and workflows.
Introduction
This compound (7-KC) is an oxidized derivative of cholesterol that accumulates in tissues and is associated with the pathogenesis of various diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), neurodegenerative disorders, and age-related macular degeneration.[1][2] Understanding the in vivo consequences of 7-KC exposure is crucial for developing therapeutic interventions. This document outlines key animal models and experimental protocols to study the pro-inflammatory, pro-angiogenic, and metabolic effects of 7-KC.
Animal Models and Experimental Designs
Several animal models have been developed to study the in vivo effects of 7-KC. The choice of model depends on the specific research question and the pathological process being investigated.
Rat Model of 7-KC-Induced Angiogenesis and Inflammation
This model utilizes the implantation of biodegradable wafers containing 7-KC into the anterior chamber of the rat eye to induce a localized and measurable angiogenic and inflammatory response.[1][2]
Key Features:
-
Animal: Rat (e.g., Sprague-Dawley)
-
Administration: Surgical implantation of a 7-KC-containing biodegradable wafer.[1]
-
Endpoints: Corneal neovascularization, inflammatory cell infiltration, and cytokine analysis in aqueous humor.[1][2]
Mouse Model of 7-KC-Induced Non-Alcoholic Fatty Liver Disease (NAFLD)
This model involves feeding mice a diet supplemented with 7-KC to induce hepatic steatosis and inflammation, mimicking key features of NAFLD.[3]
Key Features:
-
Animal: Mouse (e.g., C57BL/6, ob/ob, or db/db mice)[3]
-
Administration: Dietary supplementation with 7-KC.[3]
-
Endpoints: Liver histology (lipid accumulation, inflammation), serum liver enzyme levels, and gene expression analysis.[3]
Mouse Model of 7-KC-Induced Neuroinflammation
This model uses stereotactic injection of 7-KC into specific brain regions to study its effects on neuroinflammation and neuronal cell death.
Key Features:
-
Animal: Mouse (e.g., C57BL/6)
-
Administration: Stereotactic intracerebral injection.
-
Endpoints: Glial activation, neuronal apoptosis, and inflammatory cytokine expression in brain tissue.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing these animal models.
Table 1: Inflammatory Cytokine Levels in Aqueous Humor of Rats with 7-KC Implants [1]
| Cytokine | Control (Cholesterol Implant) | 7-KC Implant (Day 4) | 7-KC Implant (Day 7) |
| VEGF (pg/mL) | Undetectable | ~100 | ~150 |
| IL-1β (pg/mL) | ~50 | ~150 | ~1100 |
| GRO/KC (pg/mL) | ~200 | ~6500 | ~400 |
Table 2: Hepatic Effects of Dietary 7-KC in Obese Mice (ob/ob) [3]
| Parameter | Chow Diet (CD) | CD + 0.01% 7-KC | Western Diet (WD) | WD + 0.01% 7-KC |
| Hepatic Triglycerides (mg/g liver) | ~30 | ~45 | ~60 | ~80 |
| Hepatic Cholesterol (mg/g liver) | ~3 | ~3.5 | ~4 | ~4.5 |
| Serum ALT (U/L) | ~50 | ~60 | ~100 | ~110 |
| Macrophage Infiltration (F4/80+ cells/field) | ~10 | ~20 | ~30 | ~45 |
Experimental Protocols
Protocol 1: 7-KC Biodegradable Wafer Implantation in the Rat Eye[1][4][5]
Materials:
-
This compound (Strealoids, Inc.)
-
Poly(2-hydroxyethylmethacrylate) (pHEMA)
-
Polyethylene glycol (PEG, MW 20,000)
-
100% Ethanol
-
Surgical instruments for ophthalmic surgery (ophthalmic knife, forceps)
-
Anesthetics (Ketamine/Xylazine)
Procedure:
-
Wafer Preparation: a. Dissolve equal parts of pHEMA and PEG in 100% ethanol. b. Add 7-KC to the desired final concentration (e.g., 10%, 15%, or 20% w/w). c. Allow the solvent to evaporate completely. d. Grind the dried polymer-7-KC mixture into a fine powder. e. Compress 50 mg of the powder in a die at 25 metric tons to form a thin wafer. f. Use a trephine to punch 0.5 mm discs from the main wafer.
-
Surgical Implantation: a. Anesthetize the rat using an intraperitoneal injection of Ketamine and Xylazine. b. Make a full-thickness mid-corneal incision parallel to the plane of the iris using a 30° ophthalmic knife. c. Using toothless forceps, carefully insert the 0.5 mm wafer into the anterior chamber. d. Position the wafer in the temporal area, approximately 0.8 mm from the limbus.
-
Post-operative Care and Analysis: a. Monitor the animals for recovery and any signs of distress. b. At desired time points (e.g., 4, 7, 14 days), assess angiogenesis using fluorescein angiography. c. Euthanize the animals and collect aqueous humor for cytokine analysis and enucleate the eyes for histology.
Protocol 2: Induction of NAFLD in Mice via 7-KC Supplemented Diet[3]
Materials:
-
This compound
-
Standard chow diet or high-fat Western-type diet
-
Diet mixing equipment
Procedure:
-
Diet Preparation: a. Prepare the basal diet (Chow or Western Diet). A typical Western diet contains high fat (e.g., 40-60% kcal from fat) and high cholesterol (e.g., 1%). b. Incorporate 7-KC into the diet at the desired concentration (e.g., 0.01% w/w). Ensure thorough mixing for uniform distribution. c. Prepare a control diet without the addition of 7-KC.
-
Animal Feeding and Monitoring: a. House mice (e.g., 8-week-old male C57BL/6 or ob/ob mice) in a controlled environment. b. Provide ad libitum access to the respective diets and water for a specified period (e.g., 4-12 weeks). c. Monitor body weight and food intake regularly.
-
Sample Collection and Analysis: a. At the end of the study period, fast the mice overnight. b. Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and lipid profiles. c. Euthanize the animals and harvest the liver. A portion of the liver should be fixed in formalin for histological analysis (H&E and Oil Red O staining), and the remaining tissue should be snap-frozen for biochemical and molecular analyses (e.g., hepatic lipid content, gene expression).
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways activated by 7-KC and the experimental workflows described.
Conclusion
The animal models and protocols described herein provide robust platforms for investigating the in vivo effects of this compound. These models are instrumental in elucidating the molecular mechanisms underlying 7-KC-mediated pathology and for the preclinical evaluation of novel therapeutic agents aimed at mitigating its detrimental effects. Careful selection of the appropriate model and adherence to detailed experimental protocols are essential for generating reproducible and translatable data.
References
- 1. This compound Induces Inflammation and Angiogenesis In Vivo: A Novel Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Inflammation and Angiogenesis In Vivo: A Novel Rat Model | PLOS One [journals.plos.org]
- 3. Dietary Oxysterol, this compound Accelerates Hepatic Lipid Accumulation and Macrophage Infiltration in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Ketocholesterol (7-KC) for In Vitro Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 7-Ketocholesterol (7-KC) concentration for in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
1. What is this compound (7-KC) and why is it used in cytotoxicity assays?
This compound (7-KC) is an oxidized derivative of cholesterol formed through auto-oxidation or enzymatic processes.[1][2] It is a significant component of oxidized low-density lipoproteins (oxLDL) and is found in elevated levels in pathological conditions such as atherosclerosis.[1][3][4] In research, 7-KC is widely used as a potent inducer of cytotoxicity to mimic cellular damage associated with oxidative stress, inflammation, and apoptosis, which are hallmarks of various age-related and cardiovascular diseases.[2][3][5][6]
2. What is the primary mechanism of 7-KC-induced cytotoxicity?
7-KC induces a complex mode of cell death often termed "oxiapoptophagy," which encompasses oxidative stress, apoptosis, and autophagy.[3][7] The cytotoxic effects are initiated by the disruption of cellular membranes, leading to increased membrane rigidity and permeability.[5] This is followed by a cascade of intracellular events, including:
-
Induction of Oxidative Stress: 7-KC is a strong inducer of reactive oxygen species (ROS), leading to cellular damage.[1][5]
-
Organelle Dysfunction: 7-KC can cause dysfunction in mitochondria, lysosomes, and the endoplasmic reticulum.[5][6]
-
Apoptosis: It activates caspase-dependent apoptotic pathways.[5][9][10]
3. How should I prepare this compound for in vitro experiments?
7-KC is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve 7-KC in an organic solvent such as ethanol, DMSO, or dimethyl formamide (DMF).[11] A stock solution can then be prepared and further diluted in the desired aqueous buffer or culture medium. For example, a working solution can be made by dissolving 7-KC in ethanol and then diluting it with a buffer like PBS (pH 7.2).[11] It is advisable not to store the aqueous solution for more than one day.[11]
4. What are typical concentration ranges and incubation times to induce cytotoxicity with 7-KC?
The optimal concentration and incubation time for 7-KC are highly dependent on the cell type. However, a general starting range is between 25-50 μM for a 24-48 hour incubation period.[5] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions. For example, in MC3T3-E1 cells, cytotoxicity was observed at concentrations as low as 5 μM, with significant apoptosis at 20 μM and 40 μM.[7] In contrast, for ARPE-19 cells, concentrations up to 15 μM were not cytotoxic within 24 hours, while 20 μM caused a 50-60% loss in cell viability.[8]
5. Which cell types are commonly used to study 7-KC cytotoxicity?
A variety of cell types are used to investigate the cytotoxic effects of 7-KC, particularly those relevant to diseases where 7-KC accumulation is observed. These include:
-
Vascular wall cells (e.g., endothelial cells, smooth muscle cells)[8]
-
Nerve cells (neurons, glial cells)[5]
-
Retinal pigment epithelial (RPE) cells[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observed cytotoxicity | 7-KC concentration is too low. | Increase the concentration of 7-KC. Perform a dose-response experiment to determine the optimal concentration for your cell line.[7] |
| Incubation time is too short. | Extend the incubation period. A time-course experiment will help identify the appropriate duration for observing cytotoxic effects.[5] | |
| Improper dissolution of 7-KC. | Ensure 7-KC is fully dissolved in an appropriate organic solvent before diluting in culture medium.[11] Aggregates can reduce its effective concentration. | |
| Cell line is resistant to 7-KC. | Some cell lines may be less sensitive. Confirm the sensitivity of your cell line from literature or consider using a different, more susceptible cell line. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Inconsistent 7-KC concentration. | Vortex the 7-KC stock solution before each use to ensure a uniform concentration. | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Unexpected cell death in control group | Solvent toxicity. | The organic solvent used to dissolve 7-KC (e.g., ethanol, DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Contamination. | Check for microbial contamination in cell cultures and reagents. | |
| Difficulty interpreting results from a single assay | Assay limitations. | Different cytotoxicity assays measure different cellular parameters. For example, MTT assays measure metabolic activity, while LDH assays measure membrane integrity. |
| Complex cell death mechanism. | 7-KC can induce both apoptosis and necrosis.[10] | |
| Use multiple assays to get a comprehensive understanding of the cytotoxic mechanism. For instance, combine a viability assay (MTT) with an apoptosis assay (e.g., caspase activity, Annexin V/PI staining). |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| General | 25-50 µM | 24-48 hours | Induction of cell death (apoptosis/oxiapoptophagy)[5] |
| Various Cell Lines | 5-80 µg/mL | 48 hours | Cytotoxicity[7] |
| ARPE-19 | Up to 15 µM | 24 hours | Not cytotoxic[8] |
| ARPE-19 | 20 µM | 24 hours | 50-60% loss in cell viability[8] |
| MC3T3-E1 | > 5 µM | 24-48 hours | Significant decrease in cell viability[7] |
| MC3T3-E1 | 20 µM and 40 µM | Not specified | 26.3% and 35.6% apoptosis, respectively[7] |
| Human Microvascular Endothelial Cells | 2.5-40 µg/mL | 24 hours | Dose-dependent apoptosis[14] |
| Eahy926 Endothelial Cells | > 10 µg/mL | 3 days | Cytotoxicity[15] |
| N2a Neuroblastoma | 50 µM | 48 hours | IC50 value for cytotoxicity[16] |
| RAW264.7 Macrophages | 5 and 10 µg/mL | 24 hours | Intracellular lipid droplet accumulation[17] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[18][19]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with varying concentrations of 7-KC and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired period (e.g., 24 or 48 hours).
-
Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the untreated control.
LDH Release Assay for Cytotoxicity
This protocol is based on standard LDH assay procedures.[20][21][22]
Materials:
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with 7-KC and controls. Include wells with medium only (background control), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).
-
Incubate for the desired time.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Visualizations
Signaling Pathway of 7-KC Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. This compound: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells [mdpi.com]
- 5. rem.bioscientifica.com [rem.bioscientifica.com]
- 6. This compound and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis of MC3T3-E1 cells associated with reactive oxygen species generation, endoplasmic reticulum stress and caspase-3/7 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound induces ATM/ATR, Chk1/Chk2, PI3K/Akt signalings, cytotoxicity and IL-8 production in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prevention of this compound-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. biotium.com [biotium.com]
- 20. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. scientificlabs.ie [scientificlabs.ie]
preventing auto-oxidation of 7-Ketocholesterol during experiments
Welcome to the technical support center for 7-Ketocholesterol (7-Keto). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the auto-oxidation of 7-Keto during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (7-Keto) is a prominent and biologically active oxysterol, or oxidized derivative of cholesterol. It is primarily formed through the non-enzymatic auto-oxidation of cholesterol when exposed to oxygen, heat, or radiation.[1][2] Its stability is a major concern because it is highly susceptible to further degradation, and its accumulation can induce significant cytotoxic effects, including oxidative stress, inflammation, and apoptosis in various cell types.[3][4] Ensuring the purity and stability of 7-Keto is critical for obtaining accurate and reproducible experimental results.
Q2: What are the main factors that promote the auto-oxidation of 7-Keto?
A2: The auto-oxidation of 7-Keto is accelerated by several factors:
-
Oxygen: As an oxidation product, exposure to atmospheric oxygen is the primary driver of its formation and subsequent degradation.
-
Temperature: Elevated temperatures significantly increase the rate of oxidation. Studies have shown that 7-Keto is unstable at temperatures above 22-24°C and can degrade even when stored at 4°C or -20°C over time.[5]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate free radical chain reactions, leading to oxidation.
-
Impurities: The presence of metal ions (like iron or copper) or peroxides in solvents can catalyze oxidation reactions.[6]
Q3: How can I visually identify if my 7-Keto sample has degraded?
A3: While visual inspection is not a definitive method, a pure, solid 7-Keto sample should be a white to off-white crystalline solid.[7] Any significant discoloration (e.g., yellowing) may suggest degradation. For solutions, degradation is not typically visible. The most reliable methods for assessing purity and detecting oxidation byproducts are analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9][10]
Troubleshooting Guide
Issue: I am observing inconsistent results in my cell-based assays using 7-Keto.
This common issue often stems from the degradation of 7-Keto stock or working solutions, leading to variable concentrations of the active compound and the presence of cytotoxic byproducts.
Troubleshooting Steps:
-
Verify Solution Integrity:
-
When was the solution prepared? Aqueous solutions of 7-Keto are not recommended for storage longer than one day.[7] Prepare fresh dilutions for each experiment from a recently prepared organic stock.
-
How was the stock solution stored? Stock solutions in high-purity organic solvents should be stored at -20°C or lower, protected from light, and blanketed with an inert gas like argon or nitrogen.[5][7]
-
-
Review Preparation Protocol:
-
Solvent Quality: Are you using high-purity, peroxide-free solvents? For instance, ethanol used for stock solutions should be of high grade. Purge the solvent with an inert gas before dissolving the 7-Keto.[7]
-
Use of Antioxidants: Did you include an antioxidant in your stock solution? Adding a low concentration of an antioxidant like Butylated Hydroxytoluene (BHT) can significantly inhibit auto-oxidation.
-
-
Assess Handling Technique:
-
Inert Atmosphere: Are you handling the solid compound and solutions under an inert atmosphere (e.g., in a glove box or using nitrogen/argon flushing) to minimize oxygen exposure?[5]
-
Light Exposure: Are you protecting the compound and its solutions from light by using amber vials and covering containers with foil?[5]
-
-
Perform Quality Control:
-
If problems persist, consider performing an analytical check (e.g., TLC or LC-MS) on your stock solution to confirm its purity and concentration and to check for the presence of common degradation products.[10]
-
Quantitative Data Summary
The following tables provide key quantitative data for the proper handling and storage of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration | Reference |
| Crystalline Solid | -20°C | Air or Inert | Dark (Amber Vial) | ≥ 4 years | [7] |
| Organic Stock | -20°C | Inert Gas | Dark (Amber Vial) | Up to 7 days | [5][11] |
| Aqueous Solution | 2-8°C | N/A | Dark (Covered) | Not > 24 hours | [7] |
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~20 mg/mL | [7] |
| Dimethylformamide (DMF) | ~2 mg/mL | [7] |
| Dimethyl sulfoxide (DMSO) | ~0.1 mg/mL | [7] |
Table 3: Antioxidants Used to Mitigate 7-Keto Induced Effects in Cellular Models
| Antioxidant | Effective Concentration Range (in-vitro) | Reference |
| α-Tocopherol (Vitamin E) | 400 µM | [12][13] |
| Resveratrol | 3.125 - 6.25 µM | [1][12][13] |
| Quercetin | 3.125 - 6.25 µM | [1][12][13] |
| Apigenin | 3.125 - 6.25 µM | [1][12][13] |
| Oleic Acid (ω9) | 12.5 - 25 µM | [1][12][13] |
| DHA (ω3) | 12.5 - 25 µM | [1][12][13] |
Note: These concentrations were used to counteract the cytotoxic effects of 7-Keto in cell culture, demonstrating their utility in preventing oxidative damage.
Experimental Protocols & Visual Guides
Protocol: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 7-Keto in ethanol, incorporating best practices to minimize auto-oxidation.
Materials:
-
This compound, crystalline solid (e.g., Cayman Chemical Item No. 16339)
-
200-proof, anhydrous ethanol (high purity)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen) with regulator and tubing
-
Sterile, amber glass vial with a septum-sealed cap
-
Micro-spatula and analytical balance
-
Syringes and needles
Procedure:
-
Pre-Weighing Preparation: Place the amber vial, cap, and a small stir bar (if using) in a desiccator to remove any residual moisture.
-
Weighing 7-Keto: In a controlled environment with minimal light, weigh the desired amount of 7-Keto solid (FW: 400.6 g/mol ). For 1 mL of a 10 mM solution, weigh 0.4006 mg. Handle the solid quickly to minimize exposure to air.
-
Solvent Preparation: Purge the anhydrous ethanol by bubbling inert gas through it for 10-15 minutes. If desired, add BHT to the ethanol to a final concentration of 50-100 µM to act as an antioxidant.
-
Dissolving 7-Keto: a. Add the weighed 7-Keto to the amber vial. b. Using a syringe, add the appropriate volume of purged ethanol to the vial. c. Seal the vial immediately with the septum cap.
-
Inert Gas Blanketing: Puncture the septum with a needle connected to the inert gas line and a second needle to act as a vent. Gently flush the headspace of the vial with inert gas for 1-2 minutes. Remove the vent needle first, then the gas inlet needle to maintain positive pressure.
-
Solubilization: Vortex or sonicate the vial at room temperature until the 7-Keto is completely dissolved.
-
Storage: Wrap the vial cap with parafilm and store it upright in a freezer at -20°C, protected from light.
Diagram: Auto-Oxidation Pathway of Cholesterol to this compound
Caption: Factors promoting the auto-oxidation of cholesterol to this compound.
Diagram: Recommended Experimental Workflow for Handling 7-Keto
Caption: A workflow incorporating best practices to prevent 7-Keto degradation.
Diagram: 7-Keto Induced Pro-Inflammatory Signaling Pathway
Caption: Signaling pathways activated by 7-Keto leading to inflammation.[6]
References
- 1. Prevention of this compound-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. rem.bioscientifica.com [rem.bioscientifica.com]
- 5. Stability of Cholesterol, this compound and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Quantitation of cholesterol oxidation products in unirradiated and irradiated meats | Semantic Scholar [semanticscholar.org]
- 9. scifac.hku.hk [scifac.hku.hk]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
troubleshooting low recovery of 7-Ketocholesterol during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and analysis of 7-Ketocholesterol (7-KCH).
Troubleshooting Guides
Issue: Low Recovery of this compound
Low recovery of 7-KCH is a frequent issue that can arise from several factors during sample preparation and extraction. The following guide provides potential causes and recommended solutions to improve yield.
Potential Causes and Solutions for Low 7-KCH Recovery
| Potential Cause | Recommended Solution |
| Degradation during Saponification | 7-KCH is susceptible to degradation under harsh saponification conditions, particularly high temperatures and strong alkaline concentrations. This can lead to the formation of cholesta-3,5-diene-7-one, an artifact of the extraction process[1]. To minimize degradation, it is recommended to use milder saponification conditions. "Cold saponification" (e.g., 1 M methanolic KOH for 18 hours at 24°C) is generally preferred as it has been shown to generate minimal artifacts[1][2]. Avoid elevated temperatures (e.g., 37°C and 45°C) and high alkaline concentrations (e.g., 3.6 M KOH), as these have been demonstrated to significantly reduce 7-KCH recovery[1][2]. |
| Incomplete Extraction | The choice of extraction solvent and method can significantly impact recovery. For liquid-liquid extraction (LLE), ensure thorough mixing and consider performing multiple extractions of the aqueous phase to maximize the recovery of 7-KCH into the organic phase. Common solvents for LLE of sterols include diethyl ether and ethyl acetate[3]. For solid-phase extraction (SPE), ensure the cartridge is appropriate for sterol extraction (e.g., silica-based) and that the elution solvent is strong enough to recover 7-KCH. A common elution solvent for silica SPE is 30% 2-propanol in hexane[4][5]. |
| Sample Matrix Effects | The complexity of the biological matrix can interfere with extraction efficiency. For complex matrices like tissue homogenates or food samples, a multi-stage clean-up procedure involving both LLE and SPE may be necessary to remove interfering substances such as triglycerides[6]. |
| Oxidation during Sample Handling | 7-KCH can be formed from the auto-oxidation of cholesterol during sample processing and storage[7]. To minimize artifactual formation of 7-KCH, it is crucial to work under low light conditions, use nitrogen flushing to prevent oxidation, and avoid excessive heat. The addition of antioxidants like butylated hydroxytoluene (BHT) during extraction can also help prevent oxidation[6]. |
| Improper Storage | Improper storage of samples and extracts can lead to degradation. Store samples at -80°C for long-term storage and handle them on ice when in use. Dried extracts should be stored desiccated at -20°C[3]. |
Quantitative Impact of Saponification Conditions on this compound Retention
The following table summarizes the retention of 7-KCH under various saponification conditions, demonstrating the significant impact of temperature and alkalinity on its stability. The control condition is 1 M methanolic KOH for 18 hours at 24°C.
| Saponification Condition | 7-KCH Retention (%) |
| 1 M methanolic KOH, 18 hours at 37°C | 47%[1][2] |
| 1 M methanolic KOH, 3 hours at 45°C | 49%[1] |
| 3.6 M methanolic KOH, 3 hours at 24°C | 71%[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound during extraction, and how can I identify them?
A1: The most common degradation product of 7-KCH during extraction is cholesta-3,5-diene-7-one[1]. This artifact is formed through the dehydration of 7-KCH, often facilitated by heat and high alkaline conditions during saponification. You can identify this and other degradation products by including a 7-KCH standard in a blank matrix and subjecting it to the entire extraction procedure. The resulting chromatogram can be compared to a standard of the pure compound to identify any additional peaks that correspond to degradation products.
Q2: What are the best practices for sample collection and handling to ensure the accurate measurement of this compound?
A2: Pre-analytical variables can significantly impact the accuracy of 7-KCH measurements[8][9]. Best practices include:
-
Fasting Samples: For plasma or serum samples, it is recommended to use fasting samples to minimize interference from dietary lipids[9].
-
Anticoagulant Choice: If collecting plasma, the choice of anticoagulant can matter. While not extensively studied for 7-KCH specifically, different anticoagulants can affect the measurement of other lipids. Consistency in the anticoagulant used across a study is crucial.
-
Minimize Hemolysis: Avoid excessive mixing or vigorous shaking of blood samples to prevent hemolysis, which can release interfering substances[8].
-
Prompt Processing: Process samples as quickly as possible after collection. If immediate extraction is not possible, store samples at -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of analytes. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Q3: I am observing peak tailing and inconsistent retention times in my LC-MS/MS analysis of this compound. What could be the cause?
A3: Peak tailing and retention time shifts in LC-MS/MS analysis can stem from several sources[10][11]:
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing and shifts in retention time. Regularly flush the column with a strong solvent, and consider using a guard column to protect the analytical column.
-
Poor Column Connection: Improperly connected fittings can introduce extra-column volume, leading to peak broadening and tailing. Ensure all connections are secure and properly seated.
-
Injection Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the final extract in a solvent that is similar in composition to the initial mobile phase.
-
Mobile Phase Issues: Ensure the mobile phase is properly prepared, degassed, and fresh. Old or improperly prepared mobile phases can lead to inconsistent chromatography.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is a general guideline for the extraction of 7-KCH from plasma samples.
-
Sample Preparation: Thaw plasma samples on ice. To 200 µL of plasma, add an internal standard (e.g., d7-7-Ketocholesterol).
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a 1:1 (v/v) mixture of methanol:1-butanol to the plasma sample. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection of Organic Phase: Carefully transfer the supernatant (organic phase) to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., 100 µL of mobile phase).
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up of this compound
This protocol can be used as a clean-up step after an initial liquid extraction to remove interfering substances.
-
Column Conditioning: Condition a 100 mg silica SPE cartridge by washing with 2 mL of hexane.
-
Sample Loading: Dissolve the dried lipid extract in 1 mL of toluene and apply it to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of hexane to elute non-polar lipids like cholesteryl esters. Discard the eluate.
-
Elution: Elute the this compound and other sterols with 8 mL of 30% 2-propanol in hexane. Collect the eluate.
-
Drying and Reconstitution: Dry the collected eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General sample preparation workflow for this compound analysis.
References
- 1. Stability of Cholesterol, this compound and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arborassays.com [arborassays.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. akjournals.com [akjournals.com]
- 7. This compound as marker of cholesterol oxidation in model and food systems: when and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. agilent.com [agilent.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Working with 7-Ketocholesterol in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Ketocholesterol (7KC) in cell culture media. Our goal is to help you overcome common challenges related to the solubility and use of this important oxysterol in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your cell culture experiments.
| Problem | Potential Causes | Solutions |
| Precipitation of this compound in cell culture medium upon dilution of the stock solution. | 1. The concentration of 7KC in the final medium exceeds its solubility limit. 2. The solvent used for the stock solution is not sufficiently miscible with the culture medium at the dilution factor used. 3. Temperature shock when adding a cold stock solution to warm medium.[1] | 1. Lower the final concentration of 7KC in your experiment. 2. Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the medium is minimal and non-toxic to your cells. A final solvent concentration of <0.1% is generally recommended. 3. Warm the stock solution to room temperature before adding it to the pre-warmed cell culture medium.[2] 4. Add the 7KC stock solution to the medium dropwise while gently swirling the flask. 5. Consider using a carrier molecule like hydroxypropyl-β-cyclodextrin to improve solubility. |
| High levels of cell death or cytotoxicity observed after treatment with this compound. | 1. The concentration of 7KC is too high for your specific cell line. 7KC is known to induce apoptosis and cell death in a dose-dependent manner.[3] 2. The solvent (e.g., ethanol or DMSO) concentration is toxic to the cells. 3. The 7KC stock solution has degraded, forming more toxic byproducts. | 1. Perform a dose-response curve to determine the optimal, non-toxic working concentration of 7KC for your cell line. For example, in N2a neuroblastoma cells, significant cytotoxic effects were observed at 50 µM.[4] 2. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to rule out solvent toxicity. 3. Store 7KC stock solutions at -20°C or -80°C and protect from light to minimize degradation.[5] Prepare fresh dilutions in medium for each experiment. |
| Inconsistent or non-reproducible experimental results. | 1. Incomplete solubilization of 7KC in the stock solution or precipitation in the final medium. 2. Degradation of 7KC over time. 3. Variability in cell health and passage number. | 1. Ensure complete dissolution of the 7KC powder when preparing the stock solution. Gentle warming and vortexing may be necessary. 2. Prepare fresh stock solutions regularly and store them properly in small aliquots to avoid repeated freeze-thaw cycles.[5] 3. Use cells within a consistent and low passage number range for your experiments. Monitor cell health and morphology closely. |
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents.[6] Ethanol is a commonly used solvent that offers good solubility.[6] Dimethyl sulfoxide (DMSO) can also be used, but the solubility of 7KC is lower in DMSO compared to ethanol.[6]
2. How do I prepare a stock solution of this compound?
A common method is to dissolve this compound in an organic solvent like ethanol or DMSO to create a concentrated stock solution.[6][7] For example, a stock solution can be prepared by dissolving 7KC in absolute ethanol.[4] It is recommended to purge the solvent with an inert gas before dissolving the 7KC to minimize oxidation.[6]
3. What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability.[5] It is also advisable to protect the solutions from light.[5] To avoid repeated freeze-thaw cycles, it is best to store the stock solution in small aliquots.[5]
4. How can I improve the solubility of this compound in my cell culture medium?
Using a carrier molecule like hydroxypropyl-β-cyclodextrin (HPβCD) can significantly improve the solubility of this compound in aqueous solutions like cell culture media.[8][9] Cyclodextrins have a hydrophobic inner cavity that can encapsulate hydrophobic molecules like 7KC, while their hydrophilic exterior allows them to dissolve in aqueous solutions. This method can enhance the delivery of 7KC to cells and may be less cytotoxic than using organic solvents.
5. What are typical working concentrations of this compound in cell culture experiments?
The optimal working concentration of this compound is highly dependent on the cell type and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the appropriate concentration for your specific experimental setup. Concentrations ranging from 10 µM to 50 µM have been used in various studies.[4][10]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~20 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | ~0.1 mg/mL | [6] |
| Dimethylformamide (DMF) | ~2 mg/mL | [6] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using Ethanol
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of absolute ethanol to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound-Cyclodextrin Complex
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HPβCD) in serum-free cell culture medium or a balanced salt solution (e.g., PBS) at the desired concentration.
-
Prepare a concentrated stock solution of this compound in a minimal amount of ethanol.
-
Slowly add the 7KC stock solution to the HPβCD solution while vortexing or stirring vigorously.
-
Continue to stir the mixture at room temperature for at least 1 hour to allow for complex formation.
-
Sterilize the 7KC-HPβCD complex solution by filtering it through a 0.22 µm syringe filter.
-
This solution can then be further diluted in cell culture medium to the final working concentration.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: 7KC-induced apoptotic signaling pathway.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of this compound-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxypropyl-beta-cyclodextrin-mediated efflux of this compound from macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webofhope.com [webofhope.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 7-Ketocholesterol by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 7-Ketocholesterol.
Troubleshooting Guide
Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, leading to inaccurate and irreproducible results. This guide provides solutions to common problems encountered during the analysis of this compound.
Problem: Low Analyte Signal or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Ion Suppression: Co-eluting matrix components, such as phospholipids, compete with this compound for ionization, reducing its signal intensity. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing phospholipids. 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where matrix components elute. A post-column infusion experiment can identify these suppression zones. 3. Sample Dilution: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1] |
| Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity. | 1. Tune the Instrument: Ensure the mass spectrometer is properly tuned for this compound. 2. Optimize Source Conditions: Adjust parameters such as capillary voltage, desolvation temperature, and gas flow rates to maximize the signal for this compound.[2] |
Problem: High Variability and Poor Reproducibility in Quality Control (QC) Samples
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects: Sample-to-sample variation in the composition of the biological matrix can cause differing degrees of ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as d7-7-Ketocholesterol, is the most effective way to compensate for variable matrix effects.[2] Since it has virtually identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate quantification based on the analyte-to-internal standard ratio. 2. Matrix-Matched Calibrants: Prepare calibration standards and QC samples in the same biological matrix as the study samples to mimic the matrix effects. |
| Sample Preparation Inconsistency: Variability in the sample preparation process can introduce errors. | 1. Standardize Protocols: Ensure consistent execution of the sample preparation protocol for all samples. 2. Automation: Where possible, use automated sample preparation systems to improve reproducibility. |
Problem: Peak Tailing or Splitting
| Possible Cause | Recommended Solution |
| Column Contamination: Buildup of matrix components on the analytical column can degrade chromatographic performance. | 1. Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 2. Column Washing: Develop a robust column washing method to be used after each analytical run or batch to remove contaminants. |
| Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak asymmetry. | 1. Mobile Phase Additives: The addition of a small amount of a weak acid, such as formic acid, to the mobile phase can improve peak shape for many compounds.[2] 2. Column Choice: Consider using a different column chemistry that is less prone to secondary interactions. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[3] In the analysis of this compound from biological samples like plasma or serum, these effects, primarily ion suppression, can lead to a decreased analyte signal, resulting in poor sensitivity, accuracy, and reproducibility.[3]
Q2: What are the main sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in biological samples are phospholipids from cell membranes, salts, and endogenous metabolites.[4] Phospholipids are particularly problematic as they often co-extract with this compound and can cause significant ion suppression in the electrospray ionization (ESI) source.[4]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: A common method is the post-column infusion experiment.[5] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. Any dip in the constant signal baseline indicates the retention time at which matrix components are eluting and causing ion suppression.[5]
Q4: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A4: While the optimal method can depend on the specific matrix and desired workflow, Solid-Phase Extraction (SPE) is generally considered a highly effective technique for removing a wide range of interfering components, including phospholipids.[1] It often provides cleaner extracts compared to simpler methods like Protein Precipitation (PPT).[6] However, Liquid-Liquid Extraction (LLE) can also be effective at removing phospholipids.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?
A5: Yes, the use of a SIL-IS, such as d7-7-Ketocholesterol, is highly recommended and is considered the gold standard for compensating for matrix effects and other sources of variability in LC-MS/MS analysis.[1][2] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for a reliable and accurate measurement of the analyte concentration.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to minimize matrix effects in the analysis of this compound.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method for removing proteins from plasma or serum samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.
-
Internal Standard Spiking: Add 10 µL of a d7-7-Ketocholesterol internal standard solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation: Add 400 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from interferences based on their differential solubility in two immiscible liquids.
-
Sample Aliquoting and IS Spiking: To a glass tube, add 100 µL of plasma or serum and 10 µL of the d7-7-Ketocholesterol internal standard.
-
Addition of Extraction Solvent: Add 1 mL of a methyl tert-butyl ether (MTBE).
-
Extraction: Vortex the mixture for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away. A mixed-mode SPE cartridge can be particularly effective.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the d7-7-Ketocholesterol internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., a polymeric reversed-phase with strong anion exchange) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical recovery and precision data for the different sample preparation methods. While direct comparative data for matrix effects on this compound is limited, higher recovery and better precision generally indicate more effective removal of interfering substances.
| Sample Preparation Method | Analyte Recovery (%) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 90.8 - 113.2[2] | < 15% | Fast and simple | Prone to significant matrix effects due to insufficient cleanup. |
| Liquid-Liquid Extraction (LLE) | 80.9 - 107.9[7] | < 15% | Good removal of phospholipids and salts. | Can be labor-intensive and difficult to automate. |
| Solid-Phase Extraction (SPE) | > 85% | < 10% | Excellent removal of a broad range of interferences, leading to the cleanest extracts. | Can be more time-consuming and costly. |
Note: Recovery and precision values are typical and may vary depending on the specific laboratory conditions and matrix.
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of this compound in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Ketocholesterol in Biological Samples
Welcome to the technical support center for the analysis of 7-Ketocholesterol (7-KC) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of 7-KC during sample storage and to offer troubleshooting assistance for analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-KC) and why is its stability a concern?
A1: this compound is an oxidized derivative of cholesterol that is implicated in various pathological processes, including atherosclerosis, neurodegenerative diseases, and age-related macular degeneration.[1][2][3][4] Its stability is a critical concern because it can degrade or be artificially generated during sample collection, storage, and processing, leading to inaccurate quantification and misinterpretation of experimental results.[5][6] Factors such as temperature, storage duration, and sample handling can significantly impact the integrity of 7-KC levels in biological samples.[5][6]
Q2: What are the optimal storage conditions for biological samples to ensure 7-KC stability?
A2: For long-term storage, it is recommended to store biological samples such as plasma, serum, and tissue homogenates at -80°C.[7] Storage at -20°C may be suitable for shorter periods, but the stability of 7-KC can be compromised over time at this temperature.[5][6] Room temperature and even refrigeration at 4°C are generally not recommended for prolonged storage due to the potential for significant degradation.[5][6] It is also crucial to minimize freeze-thaw cycles, as these can accelerate the degradation of 7-KC.
Q3: How does the choice of anticoagulant affect 7-KC stability in blood samples?
A3: The choice of anticoagulant can influence the stability of various analytes in blood samples. For lipid profiling, including the analysis of 7-KC, EDTA is often the recommended anticoagulant as it has been shown to have a negligible effect on the overall metabolic fingerprint.[8] Heparin and citrate tubes may also be used, but it is essential to validate their use for 7-KC analysis as they can sometimes interfere with certain analytical methods or affect the stability of specific lipids.[9][10]
Q4: Can 7-KC be formed artificially during sample preparation?
A4: Yes, the auto-oxidation of cholesterol can lead to the artificial formation of 7-KC during sample handling and preparation, particularly if samples are exposed to heat, light, or oxygen.[1] To minimize this, it is crucial to work with samples on ice, protect them from light by using amber tubes, and to process them as quickly as possible. The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents can also help to prevent the artificial formation of 7-KC.[7]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible 7-KC measurements.
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Review sample collection, handling, and storage procedures. Ensure samples were consistently stored at -80°C and that freeze-thaw cycles were minimized. Re-analyze a subset of samples with a freshly prepared quality control sample to assess degradation. |
| Inconsistent Extraction Efficiency | Verify the extraction protocol. Ensure consistent vortexing times, solvent volumes, and phase separation techniques. Use an internal standard (e.g., a deuterated form of 7-KC) to normalize for extraction variability. |
| Instrumental Variability | Check the performance of the analytical instrument (LC-MS/MS or GC-MS). Run system suitability tests and calibrate the instrument before each analytical run. Monitor for shifts in retention time, peak shape, and signal intensity. |
Issue 2: High background or interfering peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS or GC-MS grade solvents and reagents. Prepare fresh mobile phases and extraction solutions. |
| Matrix Effects | Optimize the sample clean-up procedure. Consider using solid-phase extraction (SPE) to remove interfering substances from the sample matrix. Dilute the sample extract to reduce matrix suppression or enhancement of the 7-KC signal. |
| Carryover from Previous Injections | Implement a rigorous wash protocol for the injection needle and sample loop between injections. Inject a blank solvent after a high-concentration sample to check for carryover. |
Issue 3: Low recovery of 7-KC.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Evaluate different extraction solvents and methods. A common method involves a liquid-liquid extraction with a mixture of hexane and isopropanol or chloroform and methanol. Ensure the pH of the sample is optimized for extraction. |
| Degradation during Saponification | If saponification is used to hydrolyze cholesteryl esters, be aware that harsh conditions (high temperature and high alkali concentration) can degrade 7-KC.[6] Consider using a milder saponification protocol or an enzymatic hydrolysis method. |
| Adsorption to Labware | Use silanized glassware or low-adsorption polypropylene tubes to minimize the loss of 7-KC due to adsorption onto container surfaces. |
Data on this compound Stability
The stability of this compound is highly dependent on the storage temperature and the matrix. The following tables summarize the available data on 7-KC stability under different conditions.
Table 1: Stability of this compound in Solution
| Temperature | Duration | Stability | Reference |
| 23 ± 2°C | 7 days | Significant increase in derivatized 7-KC, significant decrease in underivatized 7-KC | [5] |
| 4°C | 7 days | Significant increase in derivatized 7-KC, significant decrease in underivatized 7-KC | [5] |
| -20°C | 7 days | More stable than at higher temperatures, but some changes observed | [5][6] |
Table 2: Stability of this compound during Saponification
| Condition | Retention of 7-KC | Reference |
| 1 M KOH, 18h, 37°C | 47% | [6] |
| 1 M KOH, 3h, 45°C | 49% | [6] |
| 3.6 M KOH, 3h, 24°C | 71% | [6] |
Note: Quantitative data for the long-term stability of 7-KC in specific biological matrices like serum, plasma, and tissue homogenates at various temperatures are limited in the reviewed literature. The provided data primarily focuses on solutions and the effects of analytical procedures. Researchers should perform their own stability studies for their specific sample types and storage conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Serum/Plasma for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Thaw frozen serum or plasma samples on ice.
-
To 100 µL of sample, add an internal standard (e.g., d7-7-Ketocholesterol).
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 400 µL of isopropanol to the sample, vortex vigorously for 30 seconds to precipitate proteins.
-
Add 1 mL of hexane, vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction on the remaining aqueous layer.
-
Combine the hexane extracts.
-
-
Drying and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Saponification for the Release of Esterified this compound
Caution: Saponification can lead to the degradation of 7-KC. Use the mildest conditions possible and validate the method for your specific sample type.
-
Initial Extraction: Perform an initial lipid extraction as described in Protocol 1.
-
Saponification:
-
To the dried lipid extract, add 1 mL of 1 M ethanolic KOH.
-
Incubate at room temperature (or a slightly elevated temperature, e.g., 37°C) for a defined period (e.g., 1-2 hours), protected from light.
-
-
Extraction of Non-saponifiable Lipids:
-
Add 1 mL of water and 2 mL of hexane to the saponified sample.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer.
-
Repeat the hexane extraction twice.
-
Combine the hexane extracts.
-
-
Washing and Drying:
-
Wash the combined hexane extracts with water to remove any remaining alkali.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a new tube and evaporate to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the sample as described in Protocol 1 for LC-MS/MS analysis.
Visualizations
References
- 1. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rem.bioscientifica.com [rem.bioscientifica.com]
- 3. This compound in disease and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a critical oxysterol: Impact on human health and safety in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Stability of Cholesterol, this compound and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comparison of Serum and Plasma Blood Collection Tubes for the Integration of Epidemiological and Metabolomics Data [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
Technical Support Center: 7-Ketocholesterol-Induced Cell Detachment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell detachment in their cultures following treatment with 7-Ketocholesterol (7-KC).
Frequently Asked Questions (FAQs)
Q1: Why are my cells detaching after treatment with this compound (7-KC)?
A1: this compound is a known cytotoxic oxysterol that can induce a form of programmed cell death called apoptosis, as well as other cellular stress responses, in a variety of cell types.[1][2] Cell rounding and detachment from the culture substrate are common morphological changes observed in cells undergoing apoptosis or experiencing significant stress.[3] This process, sometimes referred to as anoikis (a type of apoptosis triggered by loss of cell-matrix interaction), can be initiated by 7-KC.[4]
Q2: What is the underlying mechanism of 7-KC-induced cell detachment?
A2: The detachment is primarily a consequence of apoptosis and cellular stress. 7-KC can trigger a cascade of events including:
-
Oxidative Stress: 7-KC is a potent inducer of reactive oxygen species (ROS), which can damage cellular components and initiate cell death pathways.[5][6]
-
Mitochondrial Dysfunction: It can lead to a loss of mitochondrial transmembrane potential, a key event in the apoptotic process.[6][7]
-
Calcium Influx: 7-KC can cause a sustained increase in cytosolic calcium levels, which activates various pro-apoptotic pathways.[1][5]
-
Caspase Activation: The apoptotic signaling cascade often involves the activation of caspases, which are proteases that dismantle the cell.[3][5][8]
-
Inflammation: 7-KC can also induce an inflammatory response within the cells.[9][10]
Q3: At what concentrations does 7-KC typically induce cell detachment?
A3: The cytotoxic concentration of 7-KC can vary depending on the cell type and the duration of exposure. However, studies have shown that concentrations in the range of 5 µM to 50 µM are often sufficient to induce apoptosis and cell death within 24 to 48 hours.[9][11] For example, in MC3T3-E1 cells, cytotoxicity was observed at concentrations as low as 5 µM.[9] In cardiac cells, a dose-dependent reduction in cell number was seen at concentrations from 10 µM to 20 µM.[12]
Q4: Can I prevent or reduce 7-KC-induced cell detachment?
A4: Yes, several strategies can mitigate the cytotoxic effects of 7-KC. These include:
-
Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E can counteract the oxidative stress induced by 7-KC.[8][13]
-
Natural Compounds: Polyphenols (e.g., resveratrol, quercetin), and omega-3 or omega-9 unsaturated fatty acids have shown protective effects against 7-KC toxicity.[6][14]
-
Inhibitors of Apoptotic Pathways: Using specific inhibitors for pathways activated by 7-KC, such as NF-κB inhibitors, may reduce cell death.[8]
-
Sterculic Acid: This natural fatty acid has been shown to attenuate the deleterious effects of 7-KC in retinal pigment epithelium cells.[10]
Troubleshooting Guide
Problem: Significant cell rounding and detachment observed after 7-KC treatment.
| Possible Cause | Suggested Solution |
| 7-KC concentration is too high. | Perform a dose-response experiment to determine the optimal concentration of 7-KC for your specific cell line and experimental goals. Start with a lower concentration range (e.g., 1-10 µM) and titrate upwards. |
| Incubation time is too long. | Conduct a time-course experiment to identify the earliest time point at which your desired effect is observed, before widespread cell death and detachment occur. |
| High level of oxidative stress. | Co-incubate your cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E. This can help to mitigate the ROS-induced damage. |
| Activation of apoptotic pathways. | If your experiment allows, consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the detachment is caspase-dependent and to potentially reduce it. |
| Cell line is particularly sensitive. | If possible, test your experimental conditions on a different, potentially more robust, cell line to see if the effect is cell-type specific. |
| Sub-optimal cell culture conditions. | Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells are often more susceptible to toxic insults. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Observed Effect | Reference |
| MC3T3-E1 | 5 - 40 µM | Cytotoxicity and apoptosis | [9] |
| U937 | 40 µg/mL (~100 µM) | ~40% apoptosis | [9] |
| Vascular Smooth Muscle Cells (VSMCs) | 30 µM | Apoptosis | [9] |
| N2a Neuroblastoma | 50 µM | ROS overproduction, mitochondrial dysfunction, cell death | [6] |
| Monkey Retinal Pigment Epithelium (mRPE) | 15 - 20 µM | ~50-80% reduction in cell viability | [10] |
| HL-1 Cardiac Cells | 10 - 20 µM | Dose-dependent reduction in cell number | [12] |
Table 2: Protective Effects of Co-treatments against 7-KC-Induced Cytotoxicity
| Protective Agent | Cell Line | 7-KC Concentration | Protective Agent Concentration | Outcome | Reference |
| N-acetylcysteine (NAC) | MC3T3-E1 | Not specified | Not specified | Compromised 7KC-induced oxiapoptophagy and osteogenic differentiation inhibition | [9] |
| Vitamin E (α-tocopherol) | Rat Hepatocytes | 100 µM | Not specified | Prevented cell death by suppressing 7-KC incorporation and scavenging O2- | [13] |
| Resveratrol, Quercetin, Apigenin | N2a Neuroblastoma | 50 µM | ≤6.25 µM | Greatly reduced 7-KC-induced toxicity | [6][14] |
| α-linolenic acid, eicosapentaenoic acid, docosahexaenoic acid, oleic acid | N2a Neuroblastoma | 50 µM | ≤25 µM | Greatly reduced 7-KC-induced toxicity | [6][14] |
| Sterculic Acid | mRPE | 15 µM | 10 µM | Attenuated the deleterious effect of 7-KC | [10] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Objective: To quantify the cytotoxic effect of 7-KC.
-
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 7-KC (and/or protective agents) for the desired duration (e.g., 24 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[10]
-
2. Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Objective: To detect and quantify apoptosis and necrosis.
-
Methodology:
-
Culture and treat cells with 7-KC as required.
-
Harvest both adherent and detached cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[3]
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the level of oxidative stress.
-
Methodology:
-
Culture and treat cells with 7-KC.
-
Load the cells with a fluorescent ROS indicator dye (e.g., Dihydroethidium or Dihydrorhodamine 123) for a specified time.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or by flow cytometry. An increase in fluorescence indicates higher levels of ROS.[2][6]
-
Visualizations
Caption: Signaling pathways leading to 7-KC-induced cell detachment.
Caption: Troubleshooting workflow for 7-KC-induced cell detachment.
References
- 1. This compound-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Induces Autophagy in Vascular Smooth Muscle Cells through Nox4 and Atg4B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Glycyrrhizin prevents this compound toxicity against differentiated PC12 cells by suppressing mitochondrial membrane permeability change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of this compound-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rem.bioscientifica.com [rem.bioscientifica.com]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity of this compound toward cultured rat hepatocytes and the effect of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prevention of this compound-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 7-Ketocholesterol-Induced Apoptosis in Cancer Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-Ketocholesterol (7-KC)-induced apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce apoptosis?
The optimal concentration of this compound (7-KC) is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 value for each cell line. Sublethal concentrations are often used in combination with other therapeutic agents to assess synergistic effects. For example, in MCF-7 breast cancer cells, the IC50 for 7-KC was observed to be 21.3 ± 0.4 μM, while in T47D cells, it was 11.4 ± 0.3 μM[1]. In MC3T3-E1 cells, cytotoxicity was observed at concentrations as low as 5 μM, with 20 μM and 40 μM inducing apoptosis in 26.3% and 35.6% of cells, respectively[2].
Q2: How should I prepare and store my this compound stock solution?
7-KC is a crystalline solid that is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide[3]. For cell culture experiments, it is recommended to first dissolve 7-KC in ethanol and then dilute it with the aqueous buffer of choice to achieve the desired concentration. Aqueous solutions of 7-KC are not stable and should not be stored for more than one day[3]. Stock solutions in organic solvents should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light[4].
Q3: My cells are not showing signs of apoptosis after 7-KC treatment. What could be the reason?
Several factors could contribute to a lack of apoptotic response:
-
Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to 7-KC. This can be due to mechanisms like the overexpression of efflux pumps such as P-glycoprotein (P-gp)[5][6].
-
Suboptimal Concentration: The concentration of 7-KC used may be too low to induce apoptosis in your specific cell line. Refer to the IC50 values in the literature for similar cell types and perform a dose-response curve.
-
Reagent Instability: Ensure that your 7-KC stock solution is fresh and has been stored correctly. 7-KC in solution can degrade, especially under thermal and alkaline conditions[7].
-
Incorrect Incubation Time: The duration of treatment may be insufficient. Apoptosis is a time-dependent process. Time-course experiments are recommended to determine the optimal treatment duration.
Q4: I am observing high background fluorescence in my ROS assay after 7-KC treatment. How can I reduce it?
High background fluorescence in ROS assays can be due to several factors. When using fluorescent probes like DCFDA, it's important to avoid phenol red in the culture medium as it can cause background fluorescence[8]. Ensure that cells are washed thoroughly with buffer before and after probe incubation to remove any residual medium or unbound probe[8]. It is also crucial to maintain low light conditions during imaging to prevent photobleaching and photo-oxidation of the fluorescent probe[8].
Q5: How can I determine if P-glycoprotein (P-gp) is responsible for resistance to 7-KC in my cancer cells?
To investigate the role of P-gp in 7-KC resistance, you can perform the following experiments:
-
P-gp Expression Analysis: Use Western blotting or flow cytometry to determine the protein expression levels of P-gp in your resistant cell line compared to a sensitive control.
-
Efflux Pump Inhibition: Treat the resistant cells with a known P-gp inhibitor, such as verapamil, in combination with 7-KC. If the sensitivity to 7-KC is restored, it suggests the involvement of P-gp[6].
-
Fluorescent Substrate Efflux Assay: Use a fluorescent P-gp substrate, like Rhodamine 123, to measure the efflux activity in your cells. A lower accumulation of the fluorescent substrate in resistant cells, which can be reversed by a P-gp inhibitor, indicates higher P-gp activity.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cell Viability Results
| Potential Cause | Troubleshooting Step |
| 7-KC Instability | Prepare fresh 7-KC dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of 7-KC in culture media can vary between cell lines, with some showing a decrease in concentration over 48-72 hours[1]. |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Over-confluent or sparsely populated cells can respond differently to treatment. |
| Serum Variability | Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different batches can have varying levels of growth factors and other components that may influence cell sensitivity. |
| Solvent Effects | Include a vehicle control (e.g., ethanol or DMSO at the same final concentration used for 7-KC) to account for any cytotoxic effects of the solvent. |
Issue 2: Difficulty in Detecting Apoptosis Markers by Western Blot
| Potential Cause | Troubleshooting Step |
| Inappropriate Antibody | Use antibodies that are validated for the detection of the specific apoptotic markers of interest, such as cleaved caspases (e.g., cleaved caspase-3, -7) or cleaved PARP-1[9]. |
| Incorrect Protein Loading | Quantify the total protein concentration in your cell lysates and ensure equal loading across all lanes of the gel. Use a loading control (e.g., β-actin, GAPDH) to normalize the results. |
| Suboptimal Lysis Buffer | Use a lysis buffer that contains protease and phosphatase inhibitors to prevent the degradation of your target proteins. |
| Timing of Cell Harvest | The expression of apoptotic markers is transient. Perform a time-course experiment to identify the optimal time point for harvesting cells after 7-KC treatment to detect the peak expression of the desired markers. |
Issue 3: Ambiguous Results in Annexin V/PI Flow Cytometry Assay
| Potential Cause | Troubleshooting Step |
| Cell Clumping | Gently triturate the cell suspension before staining and analysis to ensure a single-cell suspension. Cell clumps can lead to inaccurate results. |
| Harsh Cell Handling | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining[10]. |
| Incorrect Compensation | When performing multi-color flow cytometry, ensure proper compensation is set up using single-stained controls to correct for spectral overlap between fluorochromes. |
| Delayed Analysis | Analyze the stained cells by flow cytometry as soon as possible (ideally within one hour) after staining, as prolonged incubation can lead to changes in the apoptotic cell population[11]. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 21.3 ± 0.4 | [1] |
| T47D | Breast Ductal Carcinoma | 11.4 ± 0.3 | [1] |
| BT-20 | Breast Carcinoma | 20.6 ± 1.9 | [1] |
| N2a | Neuroblastoma | 50 | [12] |
| MC3T3-E1 | Osteoblast Precursor | >40 (viability decrease observed) | [2] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound and Assessment by Annexin V/PI Staining
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
7-KC Treatment: Prepare fresh dilutions of 7-KC in complete culture medium from a stock solution in ethanol. Remove the old medium from the cells and add the 7-KC-containing medium. Include a vehicle control (medium with the same concentration of ethanol). Incubate for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a mild cell dissociation solution (e.g., TrypLE). Collect the cells by centrifugation.
-
For suspension cells, directly collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL[13].
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[11].
-
Add 400 µL of 1X Annexin V binding buffer to each tube[11].
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
-
Cell Lysis: After treatment with 7-KC, wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay[14].
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane[14].
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature[14].
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system[14].
Mandatory Visualization
Caption: Signaling pathways in this compound-induced apoptosis and resistance.
Caption: Workflow for assessing 7-KC-induced apoptosis in cancer cells.
Caption: Troubleshooting logic for lack of apoptotic response to 7-KC.
References
- 1. Effects of this compound on tamoxifen efficacy in breast carcinoma cell line models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]
- 6. P-glycoprotein expression in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Cholesterol, this compound and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Prevention of this compound-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. immunostep.com [immunostep.com]
- 14. origene.com [origene.com]
issues with 7-Ketocholesterol purity and standardization
Welcome to the technical support center for 7-Ketocholesterol (7-KC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to 7-KC purity, standardization, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available this compound?
A1: Commercially sourced 7-KC may contain several types of impurities stemming from its synthesis or degradation. These can include residual unreacted cholesterol, other oxysterols formed during cholesterol oxidation (e.g., 7α-hydroxycholesterol, 7β-hydroxycholesterol, and cholestane-3β,5α,6β-triol), and degradation products like cholest-3,5-dien-7-one.[1] The presence and quantity of these impurities can vary between batches and suppliers, making rigorous quality control essential.
Q2: What are the optimal storage and handling conditions for 7-KC?
A2: this compound is highly susceptible to degradation when exposed to heat, light, and oxygen.[1] To ensure its stability, solid 7-KC should be stored at -20°C or lower, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Stock solutions should be prepared in a high-purity, degassed organic solvent like ethanol and also stored at -20°C.[2] Aqueous solutions are not recommended for storage longer than one day.[2] When handling, minimize exposure to ambient air and light.
Q3: My experimental results with 7-KC are inconsistent. What could be the cause?
A3: Inconsistent results are often linked to issues with 7-KC purity and stability. Degradation of your 7-KC stock can lead to a lower effective concentration and the presence of confounding degradation byproducts. It is also crucial to verify the purity of a new batch of 7-KC, as contaminants can have their own biological effects. Additionally, the solubility of 7-KC in aqueous cell culture media is limited, and improper preparation can lead to precipitation or micelle formation, affecting its bioavailability.
Q4: How does 7-KC induce cytotoxicity in cell culture experiments?
A4: 7-KC is a well-documented cytotoxic agent that can induce cell death through multiple mechanisms.[3][4][5] Its primary modes of action include the induction of severe oxidative stress through the activation of enzymes like NADPH oxidase, which leads to the production of reactive oxygen species (ROS).[6] This oxidative stress can damage cellular organelles like mitochondria and lysosomes, leading to the activation of caspase-dependent apoptosis and inflammatory pathways.[3][4][6] This combined effect of oxidative stress, apoptosis, and autophagy is sometimes termed "oxiapoptophagy".[4][7]
Troubleshooting Guides
Issue 1: Unexpected or Variable Biological Activity
| Potential Cause | Troubleshooting Step | Recommended Action |
| 7-KC Degradation | Verify the integrity of your 7-KC stock. | Perform a purity analysis using TLC or HPLC (see protocols below). Compare the chromatogram to a new, high-purity standard. |
| Impurity Interference | The observed effect may be due to a contaminant. | Obtain a certificate of analysis (CoA) from the supplier. If possible, use GC-MS to identify potential impurities. Test the biological activity of suspected contaminants if they are commercially available. |
| Solubility Issues | 7-KC may be precipitating in your aqueous experimental medium. | Prepare stock solutions in ethanol or DMSO.[2] When diluting into aqueous buffer, do so gradually and vortex. For cell culture, consider using a carrier like hydroxypropyl-β-cyclodextrin to improve solubility. Do not store aqueous solutions for more than a day.[2] |
Issue 2: Difficulty in Quantifying 7-KC in Biological Samples
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Recovery During Extraction | Inefficient extraction from the sample matrix. | Optimize your liquid-liquid or solid-phase extraction (SPE) protocol. Ensure complete lipid extraction, for instance, by using the Folch method. |
| Analyte Instability | 7-KC degrades during sample preparation (e.g., saponification). | 7-KC is known to be unstable under high heat and alkaline conditions.[1][8] Use milder saponification conditions (e.g., 1 M KOH in methanol at 24°C) to minimize artifact formation.[1][8] |
| Poor Analytical Sensitivity | The concentration of 7-KC is below the detection limit of your instrument. | For GC-MS analysis, derivatize 7-KC to a trimethylsilyl (TMS) ether to improve its volatility and ionization efficiency. For LC-MS/MS, optimize the ionization source and transition parameters for maximum sensitivity.[9] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Ethanol | ~20 mg/mL | [2][10] |
| Dimethylformamide (DMF) | ~2 mg/mL | [2][10] |
| Dimethyl sulfoxide (DMSO) | ~0.1 mg/mL | [2][10] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL |[2][10] |
Table 2: Stability of this compound in Solution
| Storage Temperature | Observation over 7 days | Recommendation | Reference |
|---|---|---|---|
| 23 ± 2°C | Significant degradation/artifact formation. | Not recommended for storage. | [1] |
| 4°C | Significant degradation/artifact formation. | Not recommended for storage. |
| -20°C | Most stable condition with minimal degradation. | Recommended for short and long-term storage. |[1] |
Key Experimental Protocols
Protocol 1: Purity Assessment of 7-KC by Thin-Layer Chromatography (TLC)
This protocol provides a rapid and straightforward method for a preliminary check of 7-KC purity.
Materials:
-
Silica gel TLC plates
-
Developing solvent (e.g., Hexane:Ethyl Acetate, 7:3 v/v)
-
Visualization reagent: 50% sulfuric acid in ethanol or phosphomolybdic acid stain
-
7-KC standard (high purity) and sample to be tested
-
Glass developing chamber
-
Capillary tubes for spotting
-
Hot plate or oven for visualization
Methodology:
-
Prepare a 1 mg/mL solution of both the 7-KC standard and the test sample in ethanol or chloroform.
-
Using a capillary tube, carefully spot a small amount of each solution onto the baseline of a silica gel TLC plate. Keep the spots small and distinct.
-
Allow the spotting solvent to evaporate completely.
-
Place the TLC plate in a developing chamber pre-saturated with the developing solvent.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front. Allow the plate to dry completely in a fume hood.
-
For visualization, spray the plate with the visualization reagent and heat on a hot plate at ~110°C until spots appear.
-
Compare the spot(s) from the test sample to the standard. The presence of multiple spots in the sample lane indicates impurities.
Protocol 2: Quantification of 7-KC in Plasma by LC-MS/MS
This protocol is adapted for the sensitive quantification of 7-KC in biological matrices.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
7-KC standard and a deuterated internal standard (e.g., d7-7-KC)
-
Methanol, isopropanol, and water (LC-MS grade)
-
Formic acid
-
Plasma samples
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the d7-7-KC internal standard solution (e.g., 50 ng/mL in methanol).
-
Add 200 µL of cold methanol to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol/Isopropanol (1:1) with 0.1% formic acid
-
Run a gradient from ~50% B to 100% B over several minutes to elute 7-KC.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an atmospheric-pressure chemical ionization (APCI) source. Monitor specific precursor-to-product ion transitions for 7-KC and its internal standard (e.g., for 7-KC, m/z 383.3 → 365.3).
-
-
Quantification:
-
Generate a standard curve by spiking control plasma with known concentrations of 7-KC.
-
Calculate the concentration of 7-KC in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
References
- 1. Stability of Cholesterol, this compound and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. rem.bioscientifica.com [rem.bioscientifica.com]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: In Vitro Delivery of 7-Ketocholesterol
Welcome to the technical support center for researchers working with 7-Ketocholesterol (7-KC) in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when delivering this compound to cells in vitro?
The primary challenges in delivering 7-KC to cells in vitro are its poor aqueous solubility, inherent cytotoxicity, and the potential for inefficient cellular uptake. 7-KC is a lipophilic molecule and requires a carrier or solvent for effective delivery into cell culture media. Furthermore, 7-KC is known to induce oxidative stress, inflammation, and apoptosis, making it crucial to differentiate between a specific biological effect and general cytotoxicity.
Q2: How can I dissolve this compound for my cell culture experiments?
Due to its low solubility in aqueous solutions, 7-KC should first be dissolved in an organic solvent such as ethanol or DMSO.[1] For maximum solubility, it is recommended to dissolve 7-KC in ethanol first and then dilute it with the aqueous buffer of choice.[1] It is important to keep the final concentration of the organic solvent in the cell culture medium at a non-toxic level (typically <0.1%). Another effective method is to use a carrier molecule like hydroxypropyl-β-cyclodextrin, which can solubilize 7-KC and facilitate its delivery to cells.[2][3][4]
Q3: What concentrations of this compound are typically used in in vitro studies?
The effective and cytotoxic concentrations of 7-KC can vary significantly depending on the cell type and the duration of exposure. Generally, concentrations ranging from 5 µM to 100 µM have been reported to induce cellular responses.[5][6][7] For example, in ARPE-19 cells, concentrations up to 15 µM were not cytotoxic within 24 hours, while 20 µM resulted in a 50-60% loss of cell viability.[2] It is highly recommended to perform a dose-response curve to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental endpoint.
Q4: How does this compound induce cytotoxicity?
This compound is a potent inducer of oxidative stress, inflammation, and cell death.[8][9][10] It can disrupt cellular membranes, leading to increased permeability and rigidity.[10][11] 7-KC is known to trigger apoptosis through various mechanisms, including the activation of caspase-3, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[10][12] The mode of cell death can be apoptotic or non-apoptotic depending on the cell type.[10][11]
Q5: What are the common delivery vehicles for this compound?
Common delivery vehicles for 7-KC include:
-
Organic Solvents: Ethanol and DMSO are frequently used to prepare stock solutions.[1]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used to enhance the solubility of 7-KC and facilitate its delivery to cells.[2][3][4][13] HP-β-CD can also promote the efflux of 7-KC from cells.[4][14]
-
Lipoproteins and Nanoemulsions: Formulations resembling low-density lipoproteins (LDL) or other nanoemulsions can be used to deliver 7-KC, potentially through receptor-mediated uptake.[7][15]
Troubleshooting Guides
Issue 1: Low Solubility and Precipitation of 7-KC in Culture Medium
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding 7-KC solution to the medium. | The concentration of 7-KC exceeds its solubility limit in the final medium. | - Ensure the stock solution is fully dissolved before dilution.- Decrease the final concentration of 7-KC.- Increase the concentration of the carrier (e.g., cyclodextrin) or use a more effective solubilizing agent.- Prepare the 7-KC solution in a serum-containing medium, as serum proteins can help maintain solubility. |
| The 7-KC solution appears cloudy or forms a precipitate over time. | The 7-KC is coming out of solution during incubation. | - Use a carrier like hydroxypropyl-β-cyclodextrin to maintain solubility over the course of the experiment.- Reduce the incubation time if experimentally feasible. |
Issue 2: High Levels of Cell Death Unrelated to the Experimental Endpoint
| Symptom | Possible Cause | Suggested Solution |
| Widespread cell detachment and death observed even at low 7-KC concentrations. | The cell line is highly sensitive to 7-KC-induced cytotoxicity. | - Perform a detailed dose-response and time-course experiment to identify a sub-lethal concentration and optimal exposure time.- Consider using a less sensitive cell line if appropriate for the research question.- Co-treat with an antioxidant like Vitamin E, which has been shown to protect against 7-KC-induced cell death.[5][16] |
| Control cells treated with the vehicle (e.g., ethanol, DMSO) also show signs of toxicity. | The concentration of the organic solvent is too high. | - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1%).- Use a carrier like cyclodextrin that does not require an organic solvent for the final dilution. |
Quantitative Data Summary
Table 1: Reported Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration (µM) | Exposure Time | Observed Effect | Citation |
| ARPE-19 | 15 | 24h | Non-cytotoxic | [2] |
| ARPE-19 | 20 | 24h | 50-60% loss in cell viability | [2] |
| Rat Hepatocytes | 100 | Not specified | Significant decrease in viability | [5][16] |
| mRPE | 12-20 | 8h & 24h | No significant ROS production | [8] |
| MC3T3-E1 | 5 | 48h | Cytotoxicity observed | [6] |
| MC3T3-E1 | 20 | 48h | 26.3% apoptosis | [6] |
| MC3T3-E1 | 40 | 48h | 35.6% apoptosis | [6] |
| 661W | 13 | 24h | Significantly lowered cell viability | [17] |
| B16F10 | 100 | 3 days | Growth arrest and cell death | [7] |
| N2a | 50 | 48h | Decreased cell viability | [18][19] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using an Organic Solvent
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound crystalline solid.
-
Dissolve the 7-KC in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 10-20 mg/ml).[1] Purge the solvent with an inert gas to prevent oxidation.
-
Gently warm and vortex to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution in your cell culture medium to the desired final concentration.
-
It is critical to add the stock solution to the medium dropwise while vortexing or stirring to prevent precipitation.
-
Ensure the final solvent concentration remains below 0.1% (v/v) or a pre-determined non-toxic level for your cells.
-
-
Application to Cells:
-
Remove the existing medium from your cell cultures.
-
Add the freshly prepared 7-KC-containing medium to the cells.
-
Incubate for the desired period.
-
Protocol 2: Preparation of this compound Solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Complex Formation:
-
Prepare a solution of HP-β-CD in serum-free medium or a buffered salt solution (e.g., PBS) at a concentration that is typically 100- to 1000-fold higher than the desired 7-KC concentration.
-
Add the 7-KC stock solution (prepared in a minimal amount of ethanol) to the HP-β-CD solution.
-
Incubate the mixture, often with agitation, for a specified time (e.g., 1 hour at 37°C) to allow for the formation of the 7-KC:HP-β-CD inclusion complex.
-
-
Sterilization and Application:
-
Sterilize the 7-KC:HP-β-CD complex solution by passing it through a 0.22 µm filter.
-
Dilute the complex solution in your complete cell culture medium to the final desired 7-KC concentration.
-
Apply the final solution to your cells.
-
Visualizations
Caption: Workflow for preparing and delivering this compound to cells in vitro.
Caption: Key signaling pathways involved in this compound-induced inflammation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced inflammation: involvement of multiple kinase signaling pathways via NFκB but independently of reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxypropyl-beta-cyclodextrin-mediated efflux of this compound from macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of this compound toward cultured rat hepatocytes and the effect of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell internalization of this compound-containing nanoemulsion through LDL receptor reduces melanoma growth in vitro and in vivo: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rem.bioscientifica.com [rem.bioscientifica.com]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 14. webofhope.com [webofhope.com]
- 15. This compound delivered to mice in chylomicron remnant-like particles is rapidly metabolised, excreted and does not accumulate in aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Differential Cytotoxic Effects of 7-Dehydrocholesterol-derived Oxysterols on Cultured Retina-derived Cells: Dependence on Sterol Structure, Cell Type, and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prevention of this compound-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells [mdpi.com]
- 19. Prevention of this compound-Induced Overproduction of Reactive Oxygen Species, Mitochondrial Dysfunction and Cell Death with Major Nutrients (Polyphenols, ω3 and ω9 Unsaturated Fatty Acids) of the Mediterranean Diet on N2a Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 7-Ketocholesterol Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving 7-Ketocholesterol (7-KC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time to observe the effects of this compound (7-KC)?
A1: The optimal incubation time for observing 7-KC effects is highly dependent on the cell type and the specific cellular process being investigated. Time courses can range from a few hours to several days. For instance, markers for apoptosis can be detected as early as 4 hours in some models, while observing changes in cellular differentiation or inflammatory protein secretion may require 24 to 72 hours or longer.[1][2][3][4] It is crucial to perform a time-course experiment for your specific cell line and endpoint to determine the ideal incubation period.
Q2: What concentration of 7-KC should I use in my experiments?
A2: The effective concentration of 7-KC typically falls within the range of 5 µM to 50 µM.[1][5][6][7] It is important to note that concentrations above this range can lead to significant cytotoxicity.[1][7] We recommend performing a dose-response experiment to identify the optimal, non-toxic concentration for your experimental setup.
Q3: How can I improve the solubility of 7-KC in my cell culture medium?
A3: this compound has poor solubility in aqueous solutions. To improve its delivery to cells, it is often complexed with a carrier molecule. A common method is to first dissolve 7-KC in a small amount of ethanol or DMSO and then complex it with hydroxypropyl-β-cyclodextrin (HPBCD) in the culture medium.[8][9] Another approach is to use a 1:2 solution of ethanol:PBS (pH 7.2) for solubilization, though it's not recommended to store this aqueous solution for more than a day.[10]
Q4: What are the primary cellular effects of 7-KC?
A4: 7-KC is a well-documented inducer of several cellular stress responses. The primary effects include:
-
Apoptosis: 7-KC can trigger programmed cell death through various pathways, including caspase activation and mitochondrial dysfunction.[1][2][3][11][12]
-
Inflammation: It stimulates the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Vascular Endothelial Growth Factor (VEGF).[8][13][14]
-
Oxidative Stress: 7-KC can lead to an overproduction of reactive oxygen species (ROS), contributing to cellular damage.[11][15]
-
Endoplasmic Reticulum (ER) Stress: It can disrupt ER homeostasis, leading to the unfolded protein response (UPR).[6][15]
Q5: Which signaling pathways are activated by 7-KC?
A5: 7-KC has been shown to modulate several key signaling pathways, including:
-
NF-κB Pathway: A central regulator of inflammation.[8][12][13]
-
MAPK/ERK and p38 MAPK Pathways: Involved in stress responses and inflammation.[8][13]
-
PI3K/Akt Pathway: Plays a role in cell survival and apoptosis.[8][11][12][13]
-
Toll-like Receptor 4 (TLR4) Signaling: Can mediate the inflammatory response to 7-KC.[14]
Troubleshooting Guides
Issue 1: High levels of cell death observed in control and treated groups.
-
Possible Cause: The concentration of 7-KC may be too high, leading to widespread cytotoxicity.
-
Solution: Perform a dose-response curve to determine the IC50 value and select a sub-lethal concentration for your experiments. Concentrations of 7-KC up to 15 μM are generally not cytotoxic to ARPE-19 cells within 24 hours, but 20 μM can cause a 50% to 60% loss in cell viability.[7]
-
Possible Cause: The solvent used to dissolve 7-KC (e.g., ethanol, DMSO) may be at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent in the culture medium is minimal and include a solvent-only control group in your experiment.
Issue 2: Inconsistent or no observable effect of 7-KC.
-
Possible Cause: The incubation time may be too short to observe the desired effect.
-
Solution: Conduct a time-course experiment, analyzing your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours). For instance, JNK phosphorylation in response to 20 μM 7KCh was observed after 6 hours of treatment, with a significant decrease at 24 hours.[16]
-
Possible Cause: Poor solubility and delivery of 7-KC to the cells.
-
Solution: Utilize a carrier molecule like hydroxypropyl-β-cyclodextrin to enhance the solubility and bioavailability of 7-KC in your cell culture system.[8][9]
Issue 3: High background in assays for oxidative stress.
-
Possible Cause: The cell culture medium or supplements may be contributing to ROS production.
-
Solution: Use fresh, high-quality culture medium and serum. Consider using a medium with low levels of components that can auto-oxidize.
-
Possible Cause: The cells themselves may have high basal levels of oxidative stress.
-
Solution: Ensure cells are healthy and not overly confluent. The use of an antioxidant, such as N-acetylcysteine (NAC), can be included as a negative control to confirm that the observed oxidative stress is indeed induced by 7-KC.[1][6]
Data Presentation: Summary of Experimental Conditions
| Cell Type | Effect Studied | 7-KC Concentration | Incubation Time | Reference |
| ARPE-19 (Human Retinal Pigment Epithelium) | Inflammation (Cytokine Expression) | 15 µM | 24-48 hours | [7][8][13] |
| mRPE (Monkey Retinal Pigment Epithelium) | Inflammation and Cell Death | 15-20 µM | 24-48 hours | [16] |
| MC3T3-E1 (Mouse Osteoblastic) | Cytotoxicity and Apoptosis | 5-40 µM | 24-48 hours | [1] |
| MC3T3-E1 (Mouse Osteoblastic) | Apoptosis and ER Stress | 12.5-50 µM | 24 hours | [6] |
| N2a (Murine Neuroblastoma) | Cytotoxicity and Oxidative Stress | 50 µM | 48 hours | [5] |
| Human Choroidal Endothelial Cells (CECs) | Endothelial-Mesenchymal Transition | Not specified | 48-72 hours | [4] |
| Saccharomyces cerevisiae (Yeast) | Apoptosis | 1-5 mM | 4 hours | [2][3] |
Experimental Protocols
Protocol 1: Induction of Inflammation in ARPE-19 Cells
-
Cell Seeding: Plate ARPE-19 cells in a suitable culture vessel and allow them to reach 80-90% confluency.
-
Preparation of 7-KC Solution: Dissolve this compound in ethanol to create a stock solution. For a working solution, complex the 7-KC with hydroxypropyl-β-cyclodextrin in serum-free culture medium to a final concentration of 15 µM.
-
Treatment: Replace the culture medium with the 7-KC-containing medium. Include a vehicle control (medium with ethanol and cyclodextrin but without 7-KC).
-
Incubation: Incubate the cells for 24 hours to measure mRNA expression of inflammatory cytokines (e.g., IL-6, IL-8, VEGF) by qRT-PCR, or for 48 hours to measure protein secretion by ELISA.[7][8][14]
Protocol 2: Assessment of Apoptosis in MC3T3-E1 Cells
-
Cell Seeding: Seed MC3T3-E1 cells in 96-well plates at a density of 1.0 × 10^4 cells per well and culture until they reach 90-95% confluency.[6]
-
Preparation of 7-KC Solution: Prepare a stock solution of 7-KC in an appropriate solvent (e.g., DMSO). Dilute the stock solution in culture medium to final concentrations ranging from 12.5 µM to 50 µM.
-
Treatment: Treat the cells with the different concentrations of 7-KC for 24 hours.
-
Apoptosis Assay: Measure caspase-3/7 activity using a luminescent assay kit according to the manufacturer's instructions.[6] Alternatively, apoptosis can be quantified by flow cytometry using an Annexin V/Propidium Iodide staining kit.
Visualizations
Caption: this compound induced inflammatory signaling pathways.
Caption: General experimental workflow for studying 7-KC effects.
Caption: Troubleshooting logic for common 7-KC experimental issues.
References
- 1. This compound Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound induces endothelial-mesenchymal transition and promotes fibrosis: implications in neovascular age-related macular degeneration and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces apoptosis of MC3T3-E1 cells associated with reactive oxygen species generation, endoplasmic reticulum stress and caspase-3/7 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. webofhope.com [webofhope.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced inflammation: involvement of multiple kinase signaling pathways via NFκB but independently of reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
interference of other oxysterols in 7-Ketocholesterol assays
Welcome to the technical support center for 7-Ketocholesterol (7-KC) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the quantification of 7-KC, with a specific focus on potential interference from other oxysterols.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common problems encountered during 7-KC analysis using various analytical platforms.
Guide 1: Troubleshooting High Background or Non-Specific Signal in 7-KC ELISA
High background can obscure the specific signal from 7-KC, leading to inaccurate quantification.
| Symptom | Potential Cause | Recommended Solution |
| High signal in blank wells | Contaminated buffers or substrate. | Prepare fresh buffers and substrate solution. Ensure the stop solution is clear before use. |
| Insufficient washing. | Increase the number and duration of wash steps. Ensure complete aspiration of wells between washes. | |
| Non-specific binding of antibodies. | Use an appropriate blocking buffer (e.g., 5-10% BSA or serum from the same species as the secondary antibody). Increase blocking time if necessary.[1] | |
| Signal in samples unexpectedly high | Cross-reactivity with other oxysterols. | Test for cross-reactivity by spiking samples with structurally similar oxysterols (e.g., 7α-hydroxycholesterol, 7β-hydroxycholesterol) to assess their contribution to the signal. |
| High antibody concentrations. | Decrease the concentration of the primary or secondary antibody by performing a titration to find the optimal concentration. | |
| Incubation time too long. | Reduce the incubation time for the primary antibody, secondary antibody, or substrate. |
Guide 2: Troubleshooting Inaccurate Quantification in Mass Spectrometry (LC-MS/MS & GC-MS)
Inaccurate quantification in mass spectrometry-based methods can arise from various factors, including interference from structurally similar compounds.
| Symptom | Potential Cause | Recommended Solution |
| Peak tailing or broadening for 7-KC | Active sites in the GC inlet liner or column. | For GC-MS, deactivate the liner or use a new, silanized liner. Trim the front end of the column (15-30 cm) to remove active sites. |
| Inappropriate column temperature program. | Optimize the temperature ramp to ensure proper separation of 7-KC from other compounds. | |
| Co-elution with other oxysterols | Insufficient chromatographic resolution. | For LC-MS/MS, optimize the mobile phase composition and gradient. Consider using a different column chemistry (e.g., C8 vs. C18) or adjusting the column temperature.[2] For GC-MS, a medium polarity column (e.g., 35%-diphenyl/65%-dimethyl polysiloxane) can achieve good separation.[3] |
| Isobaric Interference: Other oxysterols have the same nominal mass as 7-KC. | Utilize tandem mass spectrometry (MS/MS) with specific precursor-product ion transitions for 7-KC to differentiate it from isobaric compounds.[4] | |
| Low 7-KC signal or poor recovery | Inefficient extraction from the sample matrix. | Optimize the sample preparation protocol. A liquid-liquid extraction followed by solid-phase extraction (SPE) can effectively remove interfering substances and enrich for oxysterols.[3] |
| Degradation of 7-KC during sample preparation. | Avoid high temperatures and exposure to light. Saponification, if used, should be performed under mild conditions (e.g., room temperature) in the presence of an antioxidant like butylated hydroxytoluene (BHT) under an inert atmosphere (e.g., argon).[4] |
Frequently Asked Questions (FAQs)
Q1: Which oxysterols are most likely to interfere with my this compound assay?
A1: Structurally similar oxysterols are the most common sources of interference. In immunoassays like ELISA, antibodies raised against 7-KC may cross-react with other oxysterols that share similar structural motifs. The most likely interfering compounds are 7α-hydroxycholesterol and 7β-hydroxycholesterol due to their structural similarity to 7-KC.[5] In mass spectrometry, while the mass-to-charge ratio is specific, isomers can still pose a challenge. For instance, other oxysterols with a keto group might have similar fragmentation patterns.
Q2: How can I test for oxysterol cross-reactivity in my 7-KC ELISA kit?
A2: Since manufacturers' cross-reactivity data is not always readily available, you can perform a simple experiment to test for interference. Prepare a standard curve for 7-KC as per the kit protocol. In separate wells, add known concentrations of potentially interfering oxysterols (e.g., 7α-hydroxycholesterol, 7β-hydroxycholesterol, 25-hydroxycholesterol) at concentrations relevant to your samples. If these oxysterols produce a signal, it indicates cross-reactivity. You can quantify the percentage of cross-reactivity by comparing the signal generated by the interfering oxysterol to the signal of the same concentration of 7-KC.
Q3: What is the best method to separate this compound from other isomeric oxysterols in LC-MS/MS?
A3: Achieving good chromatographic separation is key. Reversed-phase liquid chromatography (RPLC) is commonly used. The choice of stationary phase and mobile phase is critical. For instance, a C8 column with an acetonitrile-based mobile phase has been shown to provide good separation of 7α- and 7β-hydroxycholesterol.[2] A monolithic column can also be used for rapid separation of several oxysterols, including 7-KC.[6] Optimization of the column temperature can also enhance resolution.[2]
Q4: Can derivatization help reduce interference in GC-MS analysis of this compound?
A4: Yes, derivatization is a common step in GC-MS analysis of oxysterols. It improves the thermal stability and volatility of the analytes, leading to better chromatographic peak shapes. Trimethylsilylation is a frequently used derivatization method for oxysterols.[3] While derivatization itself doesn't eliminate structurally similar interfering compounds, the resulting derivatives may have different retention times, aiding in their separation.
Q5: Are there any sample preparation techniques to minimize the risk of artificial this compound formation?
A5: Yes, 7-KC can be artificially generated from cholesterol through auto-oxidation during sample handling and preparation.[7] To minimize this, it is crucial to work quickly, at low temperatures, and with protection from light. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents is a common practice.[4] It is also advisable to store samples at -80°C to maintain stability.[4]
Quantitative Data on Oxysterol Interference
While specific cross-reactivity percentages for commercial ELISA kits are often proprietary, the following table summarizes potential interferences and mitigation strategies for different assay types.
| Assay Type | Potential Interfering Oxysterols | Mitigation Strategy |
| ELISA | 7α-hydroxycholesterol, 7β-hydroxycholesterol, other structurally similar oxysterols. | Perform in-house cross-reactivity testing. If significant interference is observed, consider a more specific method like LC-MS/MS. |
| LC-MS/MS | Isobaric and isomeric oxysterols (e.g., 7α-hydroxycholesten-3-one).[4] | Optimize chromatographic separation (column, mobile phase, temperature).[2] Use specific MRM transitions to differentiate between compounds with the same mass.[4] |
| GC-MS | Isomeric oxysterols. | Optimize the GC temperature program and use a suitable capillary column to achieve baseline separation. Derivatization can alter retention times and improve separation.[3] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from a method for the quantification of reactive oxygen species-derived free oxysterols.[6]
-
Protein Precipitation: To an 80 µL plasma sample, add an internal standard solution. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: General Workflow for this compound ELISA
This is a generalized workflow. Always refer to the specific manufacturer's protocol for your ELISA kit.
-
Plate Preparation: If not pre-coated, coat the microplate wells with a capture antibody specific for 7-KC. Block non-specific binding sites.
-
Standard and Sample Addition: Add prepared standards and samples to the wells and incubate.
-
Washing: Wash the wells multiple times to remove unbound substances.
-
Detection Antibody Addition: Add a detection antibody that binds to the captured 7-KC and incubate.
-
Washing: Repeat the washing steps.
-
Enzyme-Conjugate Addition: Add an enzyme-conjugated secondary antibody and incubate.
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add the enzyme substrate and incubate for color development.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: Figure 1. General Experimental Workflow for 7-KC Analysis.
Caption: Figure 2. Troubleshooting Logic for Inaccurate 7-KC Results.
Caption: Figure 3. Simplified Pathway of 7-KC Formation and Action.
References
- 1. anti-7-Ketocholesterol (7-KC) Antibody [ABIN5067322] - , ELISA, ICC, IF [antibodies-online.com]
- 2. Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed‐phase Liquid Chromatography‐Mass Spectrometry (RPLC‐MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interdependence of Oxysterols with Cholesterol Profiles in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating 7-Ketocholesterol Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of antibodies for 7-Ketocholesterol (7-Keto) detection.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in validating a new anti-7-Ketocholesterol antibody?
A1: The most critical first step is to perform a titration experiment to determine the optimal antibody concentration for your specific application (e.g., ELISA, Western Blot, IHC). Using an antibody at too high a concentration can lead to non-specific binding and high background, while too low a concentration will result in a weak or no signal.
Q2: How can I be sure my antibody is specific to this compound and not other similar molecules?
A2: Specificity is confirmed through several key experiments. A Western blot showing a single band at the expected molecular weight for a 7-Keto-conjugated protein (like 7-Keto-BSA) and no band for an unconjugated control (like BSA) is a good indicator of specificity.[1][2][3] For more rigorous validation, a competitive ELISA is recommended.
Q3: What is a competitive ELISA and how does it help determine specificity?
A3: In a competitive ELISA for 7-Keto, free this compound and other structurally similar molecules (like cholesterol and other oxysterols) are used to compete with coated 7-Keto antigen for binding to the primary antibody. A highly specific antibody will show a significant decrease in signal only in the presence of free 7-Keto, with minimal signal reduction from other sterols.
Q4: What are isotype controls and why are they important?
A4: An isotype control is an antibody of the same immunoglobulin class (e.g., mouse IgG2b) and from the same host species as your primary antibody, but it is not specific to this compound. It is used as a negative control to differentiate specific antigen binding from non-specific background staining that can be caused by the antibody's Fc region binding to Fc receptors on cells.
Q5: My IHC staining on frozen tissue shows high background. What could be the cause?
A5: High background in IHC on frozen sections can be due to several factors, including insufficient blocking, endogenous peroxidase activity, or the presence of endogenous biotin if you are using an avidin-biotin detection system. Ensure you are using an appropriate blocking buffer (e.g., serum from the same species as the secondary antibody), and consider adding quenching steps for endogenous enzymes.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inactive antibody or conjugate | Ensure proper storage of antibody and reagents. Avoid repeated freeze-thaw cycles. |
| Insufficient antibody concentration | Perform a titration to determine the optimal antibody concentration. | |
| Inadequate incubation time or temperature | Follow the recommended incubation times and temperatures in the protocol. | |
| High Background | Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient washing | Increase the number and vigor of wash steps between incubations. | |
| Non-specific binding | Use a suitable blocking buffer (e.g., 1-5% BSA or non-fat dry milk in wash buffer). | |
| High Coefficient of Variation (CV) | Pipetting inconsistency | Ensure accurate and consistent pipetting technique. Use calibrated pipettes. |
| Uneven temperature across the plate | Allow the plate to equilibrate to room temperature before adding reagents. |
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Poor antibody-antigen binding | Ensure the blocking agent is not masking the epitope (try 5% BSA instead of milk). |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Inactive enzyme on secondary antibody | Use a fresh batch of conjugated secondary antibody. | |
| High Background | Primary or secondary antibody concentration too high | Optimize antibody concentrations through titration. |
| Insufficient blocking | Increase blocking time or try a different blocking agent. | |
| Membrane dried out | Ensure the membrane remains hydrated throughout the procedure. | |
| Multiple Bands | Non-specific antibody binding | Increase the stringency of washes (e.g., higher salt or detergent concentration). |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. | |
| Splice variants or post-translational modifications | Consult literature for known isoforms of your target protein. |
Immunohistochemistry (IHC) - Frozen Sections
| Problem | Possible Cause | Recommended Solution |
| No or Weak Staining | Inadequate tissue fixation | Optimize fixation time and fixative type (e.g., acetone, methanol, or paraformaldehyde). |
| Antibody cannot access the epitope | Perform antigen retrieval, even for frozen sections, if necessary. | |
| Low antibody concentration | Increase the primary antibody concentration or incubation time. | |
| High Background | Endogenous peroxidase/phosphatase activity | Add a quenching step (e.g., H2O2 for peroxidase) before primary antibody incubation. |
| Non-specific antibody binding | Use a blocking solution with serum from the same species as the secondary antibody. | |
| Tissue Damage | Ice crystal formation during freezing | Snap-freeze tissue in isopentane cooled with liquid nitrogen. |
| Sections detaching from the slide | Use coated slides (e.g., poly-L-lysine or silane-coated). |
Experimental Protocols
Competitive ELISA for Specificity Validation
This protocol is designed to assess the specificity of an anti-7-Ketocholesterol antibody by measuring its cross-reactivity with other sterols.
Materials:
-
Anti-7-Ketocholesterol primary antibody
-
This compound-BSA conjugate (for coating)
-
Free this compound (competitor)
-
Potential cross-reactants (e.g., cholesterol, 25-hydroxycholesterol, 7α-hydroxycholesterol)
-
HRP-conjugated secondary antibody
-
ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat ELISA plate wells with 100 µL of 7-Keto-BSA conjugate (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of free this compound and potential cross-reactants in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate the anti-7-Keto antibody (at its optimal dilution) with the different concentrations of free sterols for 1 hour at 37°C.
-
-
Incubation: Transfer the antibody-sterol mixtures to the coated and blocked ELISA plate. Incubate for 90 minutes at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (at its optimal dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
Stopping: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm.
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of free this compound. The concentration of competing sterol that causes a 50% reduction in signal (IC50) is used to determine the cross-reactivity percentage.
Western Blot for Specificity Validation
Materials:
-
This compound-BSA conjugate
-
Bovine Serum Albumin (BSA) - negative control
-
Anti-7-Ketocholesterol primary antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare samples of 7-Keto-BSA and BSA at different concentrations (e.g., 0.5 µg and 2.0 µg).[1][2]
-
SDS-PAGE: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-7-Keto antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[1][3]
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.[1][3]
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using a digital imager or X-ray film.
Immunohistochemistry on Frozen Sections (IHC-Fr)
Materials:
-
Fresh frozen tissue sections on coated slides
-
Fixative (e.g., ice-cold acetone or 4% paraformaldehyde)
-
Anti-7-Ketocholesterol primary antibody
-
Fluorophore-conjugated secondary antibody
-
Blocking buffer (e.g., 10% normal serum from the secondary antibody host species in PBS with 0.3% Triton X-100)
-
Wash buffer (e.g., PBS)
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix the frozen sections in ice-cold acetone for 10 minutes. Air dry.
-
Washing: Wash the slides three times for 5 minutes each in Wash Buffer.
-
Blocking: Block the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Incubate the sections with the anti-7-Keto antibody (e.g., at a 1:50 dilution) overnight at 4°C in a humidified chamber.[1][2]
-
Washing: Wash the slides three times for 5 minutes each in Wash Buffer.
-
Secondary Antibody Incubation: Incubate the sections with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the slides three times for 5 minutes each in Wash Buffer in the dark.
-
Mounting: Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualization: Visualize the staining using a fluorescence microscope.
Data Presentation
Cross-Reactivity Profile of a Hypothetical Anti-7-Ketocholesterol Antibody (Example Data)
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Cholesterol | >10,000 | <0.1 |
| 25-Hydroxycholesterol | 1,500 | 0.67 |
| 7α-Hydroxycholesterol | 800 | 1.25 |
| 7β-Hydroxycholesterol | 500 | 2.0 |
Note: This table presents example data. Actual cross-reactivity should be determined experimentally for each antibody lot.
Visualizations
Logical Workflow for Antibody Specificity Validation
Caption: Logical workflow for validating the specificity of anti-7-Ketocholesterol antibodies.
Signaling Pathways of this compound-Induced Cellular Stress
References
Validation & Comparative
The Dichotomy of Sterols: A Comparative Guide to the Effects of 7-Ketocholesterol and Cholesterol on Membrane Fluidity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of sterols with cellular membranes is paramount. While cholesterol is a ubiquitous and essential component of mammalian cell membranes, its oxidized counterpart, 7-ketocholesterol (7KC), often introduces detrimental effects. This guide provides a detailed comparison of the differential impacts of these two sterols on membrane fluidity, supported by experimental data and methodologies.
Differential Effects on Membrane Biophysical Properties
Cholesterol and this compound exert contrasting effects on the physical state of the cell membrane. Cholesterol is well-known for its ordering effect, increasing the packing of phospholipids and decreasing membrane fluidity.[1][2] Conversely, this compound, a primary oxidation product of cholesterol, tends to disrupt this order, leading to a more fluid and disorganized membrane state.[1][2][3][4]
The introduction of a ketone group at the 7th position of the sterol ring in 7KC increases its polarity compared to cholesterol.[5][6] This increased polarity is believed to alter its positioning within the lipid bilayer, placing it closer to the membrane-water interface.[5][6] This altered orientation hinders its ability to induce the same condensing effect as cholesterol.
Coarse-grained molecular dynamics simulations have shown that while both sterols can decrease the lateral area of the membrane to some extent, they have opposite effects on lipid packing and orientation.[7][8][9]
Quantitative Comparison of Effects
| Parameter | Cholesterol | This compound | References |
| Lipid Order/Packing | Increases lipid packing and order. | Decreases lipid packing and disrupts order. | [1][2][5][8] |
| Membrane Fluidity | Decreases fluidity (more ordered). | Increases fluidity (more disordered). | [1][3] |
| Bilayer Polarity | Reduces bilayer polarity. | Effects are dependent on the phospholipid matrix. | [5] |
| Formation of Ordered Domains (Lipid Rafts) | Induces the formation of ordered lipid domains. | Less effective in forming ordered domains and can reduce their formation. | [5] |
| Lateral Diffusion | Inhibits lateral diffusion of lipids. | Also inhibits lateral diffusion, but to a varying extent compared to cholesterol. | [7][8][9] |
| Cell Stiffness | Increases membrane rigidity. | Can lead to an increase in overall cell stiffness, despite fluidizing the membrane. | [1][4] |
Impact on Cellular Processes and Signaling
The differential effects of cholesterol and this compound on membrane biophysics have significant consequences for cellular function. This compound is a known pro-apoptotic agent, and its cytotoxic effects are often linked to its localization within lipid rafts.[10][11][12] It has been shown to induce cell death by inactivating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often associated with these membrane microdomains.[10]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Laurdan Generalized Polarization (GP) Imaging
Laurdan GP imaging is a fluorescence microscopy technique used to study the lipid packing and phase properties of cell membranes.
Principle: The fluorescent probe Laurdan exhibits a spectral shift depending on the polarity of its environment, which is related to the amount of water penetration into the membrane. In more ordered, tightly packed membranes (gel phase), there is less water penetration, and Laurdan emits in the blue region. In more disordered, fluid membranes (liquid-crystalline phase), there is more water penetration, and the emission is shifted to the green region.
Methodology:
-
Cells are incubated with a solution containing the Laurdan dye.
-
After incubation, the cells are washed to remove excess dye.
-
The cells are then imaged using a two-photon or confocal microscope equipped with two detectors to simultaneously collect fluorescence intensity in the blue and green regions of the spectrum.
-
The Generalized Polarization (GP) value is calculated for each pixel in the image using the formula: GP = (I_blue - I_green) / (I_blue + I_green)
-
GP values range from +1 (highly ordered) to -1 (highly disordered). GP images provide a spatial map of membrane lipid packing.
Coarse-Grained Molecular Dynamics (MD) Simulations
Coarse-grained MD simulations are a computational method used to study the behavior of large molecular systems, such as lipid membranes, over longer timescales than are accessible with all-atom simulations.
Principle: In coarse-graining, groups of atoms are represented as single "beads" or "particles." This simplification reduces the computational cost, allowing for the simulation of larger systems for longer durations.
Methodology:
-
A model of the lipid membrane is constructed, including the desired lipid composition and the sterols of interest (cholesterol or this compound).
-
The system is solvated with coarse-grained water particles.
-
The simulation is run for a specified amount of time, during which the positions and velocities of the coarse-grained particles are updated at each time step based on the forces between them.
-
The trajectory from the simulation is then analyzed to calculate various biophysical properties of the membrane, such as:
-
Area per lipid: The average surface area occupied by a single lipid molecule.
-
Bilayer thickness: The distance between the headgroups of the two leaflets.
-
Order parameters: A measure of the orientational order of the lipid acyl chains.
-
Lateral diffusion coefficients: The rate at which lipids move within the plane of the membrane.
-
The workflow for a typical coarse-grained MD simulation experiment is depicted below.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Strikingly different effects of cholesterol and this compound on lipid bilayer-mediated aggregation of amyloid beta (1-42) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interaction of this compound with two major components of the inner leaflet of the plasma membrane: phosphatidylethanolamine and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipoprotein-Induced Increases in Cholesterol and this compound Result in Opposite Molecular-Scale Biophysical Effects on Membrane Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Lipoprotein-Induced Increases in Cholesterol and this compound Res" by Manuela A.A. Ayee and Irena Levitan [digitalcollections.dordt.edu]
- 10. This compound Incorporation into Sphingolipid/Cholesterol-enriched (Lipid Raft) Domains Is Impaired by Vitamin E: A SPECIFIC ROLE FOR α-TOCOPHEROL WITH CONSEQUENCES ON CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound incorporation into sphingolipid/cholesterol-enriched (lipid raft) domains is impaired by vitamin E: a specific role for alpha-tocopherol with consequences on cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
7-Ketocholesterol: A Potential Next-Generation Biomarker for Cardiovascular Event Prediction
For researchers, scientists, and drug development professionals, the quest for more accurate predictors of cardiovascular events is paramount. While established biomarkers like high-sensitivity C-reactive protein (hs-CRP) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) are widely used, emerging evidence suggests that 7-ketocholesterol (7-KC), a major cholesterol oxidation product, may offer significant incremental predictive value. This guide provides a comparative overview of 7-KC, summarizing its performance against current standards, detailing experimental protocols, and visualizing its mechanistic role in cardiovascular disease.
Comparative Performance of Cardiovascular Biomarkers
Elevated levels of this compound in plasma have been independently associated with an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction, heart failure, and cardiovascular death. Prospective studies have demonstrated that 7-KC can improve risk prediction when added to models that include traditional risk factors and established biomarkers.
While direct head-to-head comparisons of sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) are not extensively available in the current literature, the existing data underscores the potential of 7-KC as a valuable prognostic tool. Studies have consistently reported significant hazard ratios for cardiovascular events in patients with elevated 7-KC levels.
Table 1: Predictive Value of this compound and Established Biomarkers for Cardiovascular Events
| Biomarker | Hazard Ratio (HR) for MACE (Adjusted for traditional risk factors) | Key Findings |
| This compound (7-KC) | 1.70 (Quartile 4 vs. Quartile 1)[1] | Elevated plasma 7-KC levels are associated with a higher risk of incident cardiovascular events. Adding 7-KC to models with hs-CRP improves risk reclassification[1]. |
| High-Sensitivity C-Reactive Protein (hs-CRP) | 1.41 (per SD increase) | A well-established marker of inflammation, hs-CRP is associated with cardiovascular risk. However, its predictive power can be attenuated when considered alongside other biomarkers[2]. |
| N-Terminal Pro-B-Type Natriuretic Peptide (NT-proBNP) | 1.64 (per SD increase) | A strong predictor of heart failure and cardiovascular death, NT-proBNP often provides incremental prognostic information beyond hs-CRP[2]. |
Note: The hazard ratios presented are from different studies and are not from a direct head-to-head comparison in the same patient cohort.
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its validation as a clinical biomarker. The most common methods employed are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for this compound Measurement in Plasma using LC-MS/MS
This protocol provides a general overview. Specific parameters may need to be optimized based on the instrumentation and reagents used.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., d7-7-KC).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 7-KC and the internal standard.
-
Signaling Pathways and Mechanisms of Action
This compound contributes to the pathogenesis of atherosclerosis through multiple mechanisms, primarily by inducing oxidative stress, inflammation, and apoptosis in vascular cells.
This compound Induced Cellular Toxicity Pathway
Caption: 7-KC induces cellular damage and promotes atherosclerosis.
This pathway illustrates how 7-KC triggers a cascade of detrimental cellular events. It stimulates the production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, activates inflammatory pathways like NF-κB and induces endoplasmic reticulum (ER) stress. Both pathways converge to initiate apoptosis, or programmed cell death, of endothelial cells and macrophages within the arterial wall, a key process in the formation and progression of atherosclerotic plaques.
Experimental Workflow for Biomarker Validation
Caption: A typical workflow for validating a predictive biomarker.
The validation of a novel biomarker like 7-KC involves a rigorous process. It begins with the recruitment of a large, prospective cohort of patients. Baseline plasma samples are collected and used to measure the levels of 7-KC and other biomarkers of interest. These patients are then followed over a significant period to monitor for the occurrence of major adverse cardiovascular events. Finally, statistical analyses are performed to determine the association between the biomarker levels and the clinical outcomes, thereby assessing its predictive value.
References
- 1. Plasma this compound levels and the risk of incident cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of NT-proBNP and high sensitivity C-reactive protein for predicting cardiovascular risk in patients with arthritis taking longterm nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 7-Ketocholesterol levels in different disease states
For Immediate Release
A comprehensive comparative analysis reveals elevated levels of 7-Ketocholesterol (7-KC), a cytotoxic cholesterol oxidation product, across several major diseases, including atherosclerosis, Alzheimer's disease, and age-related macular degeneration. This guide provides researchers, scientists, and drug development professionals with a synthesis of current data, detailed experimental protocols for 7-KC quantification, and a visual representation of the key signaling pathways impacted by this molecule.
This compound is emerging as a significant biomarker and a potential therapeutic target in a range of pathologies characterized by oxidative stress and inflammation. Understanding its varying concentrations in different disease states is crucial for diagnostics and the development of novel treatment strategies. This report offers a side-by-side comparison of 7-KC levels in various conditions, supported by experimental data from peer-reviewed studies.
Comparative Analysis of this compound Levels
The following table summarizes the quantitative data on 7-KC concentrations in different biological samples across various disease states compared to healthy controls. These values highlight the significant elevation of 7-KC in pathological conditions.
| Disease State | Biological Sample | 7-KC Concentration (Patient) | 7-KC Concentration (Healthy Control) | Reference(s) |
| Coronary Artery Disease | Serum/Plasma | 32.4 ± 23.1 ng/mL | 19.0 ± 11.3 ng/mL | [1][2] |
| Plasma (Quartile 4) | >109.8 nmol/L | <55.8 nmol/L (Quartile 1) | [3] | |
| Alzheimer's Disease | Brain (Inferior Temporal Gyrus) | Significantly higher than controls (p=0.001) | - | [4] |
| Cerebrospinal Fluid | Higher levels associated with lower Aβ42 | - | [5][6] | |
| Age-Related Macular Degeneration | RPE-capped drusen | 200 - 2,000 pmol/nmol cholesterol | Not Applicable | [7] |
| Retinal Pigment Epithelium (RPE) | 200 - 17,000 pmol/nmol cholesterol | - | [7] | |
| Neural Retina | 8 - 20 pmol/nmol cholesterol | - | [7] |
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of 7-KC is paramount for research in this field. Below are detailed methodologies for two commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma 7-KC Quantification
This protocol provides a general framework for the analysis of 7-KC in plasma samples.
-
Sample Preparation:
-
To 20 µL of serum or plasma, add an internal standard (e.g., d7-7-KC).
-
Precipitate proteins by adding 0.5 mL of methanol, vortexing, and centrifuging.
-
Load the supernatant onto a solid-phase extraction (SPE) cartridge for initial cleanup.
-
Elute the sample with methanol and evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
Resuspend the dried extract in a suitable solvent.
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide/dithioerythritol catalyst to convert 7-KC to its more volatile trimethylsilyl (TMS) ether derivative.
-
Incubate at a specific temperature and time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a capillary column suitable for sterol analysis (e.g., HP-5MS).
-
Employ a temperature gradient program to separate the analytes. For example, an initial oven temperature of 100°C held for 4 minutes, ramped to 318°C at 10°C/min, and held for 6 minutes.
-
Set the mass spectrometer to selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the 7-KC-TMS derivative and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Tissue 7-KC Quantification
This protocol outlines a common procedure for measuring 7-KC in tissue samples.
-
Tissue Homogenization and Extraction:
-
Homogenize the weighed tissue sample in a suitable solvent mixture (e.g., chloroform/methanol).
-
Add an internal standard (e.g., d7-7-KC).
-
Perform a liquid-liquid extraction to separate the lipid phase containing 7-KC.
-
Evaporate the organic solvent to dryness.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Resuspend the lipid extract in a minimal amount of solvent.
-
Load the sample onto an SPE cartridge to remove interfering lipids and other matrix components.
-
Wash the cartridge with a non-polar solvent and elute the oxysterol fraction with a more polar solvent mixture.
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system equipped with a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase typically consisting of a mixture of water, methanol, and acetonitrile with a modifier like formic acid or ammonium acetate to enhance ionization.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 7-KC and its internal standard for accurate quantification.[1][8][9][10]
-
Signaling Pathways Modulated by this compound
Elevated levels of 7-KC trigger a cascade of cellular events that contribute to disease pathogenesis. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in 7-KC-induced inflammation, apoptosis, and oxidative stress.
This comparative guide underscores the importance of this compound in various disease states and provides the necessary tools for researchers to further investigate its role. The provided data and protocols aim to facilitate standardized and reproducible research, ultimately accelerating the development of novel diagnostics and therapeutics targeting 7-KC-mediated pathologies.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. This compound contributes to microglia-driven increases in astrocyte reactive oxygen species in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the formation of this compound from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Cerebrospinal Fluid this compound Level is Associated with Amyloid-β42 and White Matter Microstructure in Cognitively Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol profiling reveals 7β‐hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pro-Apoptotic Mechanisms of 7-Ketocholesterol and 7β-hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pro-apoptotic mechanisms of two prominent oxysterols, 7-Ketocholesterol (7KC) and 7β-hydroxycholesterol (7β-OHC). Both are cholesterol oxidation products implicated in the pathophysiology of various age-related diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration.[1][2] Understanding their distinct and overlapping mechanisms of inducing programmed cell death is crucial for developing targeted therapeutic strategies.
Core Pro-Apoptotic Mechanisms: A Synopsis
Both 7KC and 7β-OHC are potent inducers of apoptosis, primarily through pathways involving oxidative stress, mitochondrial dysfunction, and caspase activation.[1][3] A key concept in their cytotoxicity is the induction of "oxiapoptophagy," a process characterized by the simultaneous occurrence of oxidative stress, apoptosis, and autophagy.[4][5] While sharing common pathways, the specific molecular events and the potency of these oxysterols can differ, influencing their pathological impact.
Quantitative Comparison of Cytotoxicity and Apoptosis
The following tables summarize quantitative data from various studies to provide a comparative overview of the cytotoxic and pro-apoptotic effects of 7KC and 7β-OHC in different cell lines. It is important to note that direct comparisons of IC50 values should be made with caution when data are from different studies, as experimental conditions may vary.
| Oxysterol | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| This compound | MCF-7 (human breast adenocarcinoma) | MTT | 21.3 ± 0.4 μM | 48h | |
| T47D (human breast ductal carcinoma) | MTT | 11.4 ± 0.3 μM | 48h | ||
| BT-20 (human breast carcinoma) | MTT | 20.6 ± 1.9 μM | 48h | ||
| MCF-7 (human breast adenocarcinoma) | MTT | > 100 μM (for doxorubicin-resistant cells) | 24h | [6] | |
| 7β-hydroxycholesterol | U937 (human monocytic leukemia) | Trypan Blue | ~30 µM | 24h |
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and 7β-hydroxycholesterol.
| Oxysterol | Cell Line | Concentration | Apoptotic Cells (%) | Incubation Time | Assay | Reference |
| This compound | MC3T3-E1 (murine osteoblast precursor) | 20 μM | 26.3% | 48h | Flow Cytometry | |
| MC3T3-E1 (murine osteoblast precursor) | 40 μM | 35.6% | 48h | Flow Cytometry | ||
| U937 (human monocytic leukemia) | 40 µg/mL (~100 µM) | 40 ± 5% | 30h | Not specified | ||
| Human Aortic Endothelial Cells (HAEC) | 10 µg/mL (~25 µM) | Increased vs. control | 24h | Flow Cytometry (Annexin V/PI) | [7] | |
| 7β-hydroxycholesterol | U937 (human monocytic leukemia) | 30 µM | Significant apoptosis | 12h | Not specified |
Table 2: Pro-Apoptotic Efficacy of this compound and 7β-hydroxycholesterol.
Signaling Pathways of Apoptosis Induction
Both 7KC and 7β-OHC trigger a cascade of signaling events that converge on the execution of apoptosis. The primary pathways involved are the intrinsic (mitochondrial) and, in some contexts, the extrinsic (death receptor) pathways.
This compound (7KC) Induced Apoptotic Signaling
7KC-induced apoptosis is a multi-faceted process initiated by cellular stress. Key signaling events include:
-
Oxidative Stress: 7KC is a potent inducer of reactive oxygen species (ROS) production, which plays a central role in initiating the apoptotic cascade.[4]
-
Mitochondrial Dysfunction: Increased ROS levels lead to a loss of mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and alterations in the expression of Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio).[4]
-
Endoplasmic Reticulum (ER) Stress: 7KC can induce ER stress, leading to the unfolded protein response (UPR) and activation of pro-apoptotic pathways.
-
Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3 and caspase-7.[8] 7KC has also been shown to activate caspase-8 and caspase-12 in some cell types.[9]
-
Calcium Homeostasis Dysregulation: 7KC can cause a sustained increase in intracellular calcium levels, which can activate calcium-dependent pro-apoptotic enzymes.
Caption: this compound induced apoptotic signaling pathway.
7β-hydroxycholesterol (7β-OHC) Induced Apoptotic Signaling
Similar to 7KC, 7β-OHC triggers apoptosis through a cascade involving oxidative stress and mitochondrial compromise. Key features include:
-
Oxidative Stress: 7β-OHC is also a potent inducer of ROS, leading to cellular damage.[1]
-
Mitochondrial Pathway: It causes a rapid loss of mitochondrial membrane potential, followed by the release of cytochrome c.[4]
-
Caspase Activation: The apoptotic pathway is caspase-dependent, with activation of caspase-9 and subsequently caspase-3.[8] Some studies also suggest a role for caspase-8.
-
Lysosomal Destabilization: In some cell types, 7β-OHC has been shown to induce lysosomal membrane permeabilization, contributing to cell death.
Caption: 7β-hydroxycholesterol induced apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 7KC or 7β-OHC and incubate for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Caption: Experimental workflow for the MTT assay.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Culture cells on coverslips and treat with 7KC or 7β-OHC.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Caption: Experimental workflow for the TUNEL assay.
Western Blotting for Caspase Activation
This technique is used to detect the cleavage and activation of caspases.
Protocol:
-
Treat cells with 7KC or 7β-OHC for the desired time points.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, or other caspases of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis and Mitochondrial Membrane Potential
Flow cytometry allows for the quantitative analysis of apoptosis and changes in mitochondrial membrane potential (ΔΨm) in a cell population.
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with 7KC or 7β-OHC.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Mitochondrial Membrane Potential (DiOC6(3) Staining):
-
Treat cells with 7KC or 7β-OHC.
-
Incubate the cells with DiOC6(3) (a fluorescent dye that accumulates in mitochondria with intact membrane potential) for 15-30 minutes at 37°C.
-
Harvest and wash the cells.
-
Analyze the cells by flow cytometry. A decrease in DiOC6(3) fluorescence intensity indicates a loss of mitochondrial membrane potential.
Conclusion
Both this compound and 7β-hydroxycholesterol are significant inducers of apoptosis, operating through interconnected pathways of oxidative stress and mitochondrial dysfunction, ultimately leading to caspase activation. While their core mechanisms are similar, subtle differences in their potency and the specific signaling molecules they engage may contribute to their distinct roles in various pathologies. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to further dissect these mechanisms and explore potential therapeutic interventions.
References
- 1. This compound and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of this compound- and 7β-hydroxycholesterol-induced oxiapoptophagy by nutrients, synthetic molecules and oils: Potential for the prevention of age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rem.bioscientifica.com [rem.bioscientifica.com]
- 6. This compound and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound and 25-hydroxycholesterol on the integrity of the human aortic endothelial and intestinal epithelial barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of caspase-3-dependent and -independent pathways during this compound- and 7beta-hydroxycholesterol-induced cell death: a morphological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound and 25-hydroxycholesterol on the integrity of the human aortic endothelial and intestinal epithelial barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Signature of 7-Ketocholesterol: A Comparative Guide to its Induced Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular changes induced by bioactive lipids is paramount. This guide provides a comprehensive comparison of gene expression signatures elicited by 7-Ketocholesterol (7-KC), a prominent oxysterol implicated in various pathologies. We present a synthesis of experimental data from multiple studies, detailing the cellular responses to 7-KC and offering a comparative look at other relevant oxysterols.
This compound, an oxidation product of cholesterol, is known to accumulate in pathological conditions such as atherosclerosis and age-related macular degeneration. Its cytotoxic and pro-inflammatory effects are linked to profound changes in gene expression. This guide summarizes key findings from transcriptomic studies on various cell types, including retinal pigment epithelial (RPE) cells, cardiac cells, and macrophages, to provide a clear overview of the signaling pathways and cellular processes modulated by 7-KC.
Comparative Analysis of Gene Expression Signatures
To facilitate a clear comparison, the following tables summarize the differentially expressed genes in response to this compound across different cell types and studies. These tables highlight key genes involved in distinct biological pathways.
Table 1: Differentially Expressed Genes in Monkey Retinal Pigment Epithelium (mRPE) Cells Treated with 15 µM this compound for 24 hours [1]
| Gene Symbol | Gene Name | Log2 Fold Change | Pathway/Function |
| Upregulated | |||
| ATF3 | Activating Transcription Factor 3 | 4.48 | Endoplasmic Reticulum Stress |
| CHAC1 | ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1 | 4.09 | Endoplasmic Reticulum Stress |
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | 3.97 | Endoplasmic Reticulum Stress, Apoptosis |
| IL6 | Interleukin 6 | 3.85 | Inflammation |
| IL8 | Interleukin 8 | 3.12 | Inflammation |
| VEGFA | Vascular Endothelial Growth Factor A | 2.18 | Angiogenesis, Inflammation |
| HSPA5 (GRP78) | Heat Shock Protein Family A (Hsp70) Member 5 | 1.58 | Endoplasmic Reticulum Stress |
| Downregulated | |||
| HMGCS1 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 1 | -3.11 | Cholesterol Biosynthesis |
| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | -2.71 | Cholesterol Biosynthesis |
| SQLE | Squalene Epoxidase | -2.68 | Cholesterol Biosynthesis |
| FDFT1 | Farnesyl-Diphosphate Farnesyltransferase 1 | -2.44 | Cholesterol Biosynthesis |
| MVD | Mevalonate Diphosphate Decarboxylase | -2.31 | Cholesterol Biosynthesis |
| LDLR | Low Density Lipoprotein Receptor | -1.98 | Cholesterol Uptake |
| FASN | Fatty Acid Synthase | -1.91 | Fatty Acid Biosynthesis |
Table 2: Differentially Expressed Genes in HL-1 Cardiac Cells Treated with 20 µM this compound for 24 hours [2]
| Gene Symbol | Gene Name | Log2 Fold Change | Pathway/Function |
| Upregulated | |||
| ATF3 | Activating Transcription Factor 3 | >1.5 | Endoplasmic Reticulum Stress |
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | >1.5 | Endoplasmic Reticulum Stress, Apoptosis |
| TRIB3 | Tribbles Pseudokinase 3 | >1.5 | Endoplasmic Reticulum Stress, Apoptosis |
| SOAT1 | Sterol O-Acyltransferase 1 | >1.5 | Cholesterol Esterification |
| PLA2G4A | Phospholipase A2 Group IVA | >1.5 | Inflammation, Lipid Metabolism |
| Downregulated | |||
| HMGCS1 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 1 | <-1.5 | Cholesterol Biosynthesis |
| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | <-1.5 | Cholesterol Biosynthesis |
| MVD | Mevalonate Diphosphate Decarboxylase | <-1.5 | Cholesterol Biosynthesis |
| SQLE | Squalene Epoxidase | <-1.5 | Cholesterol Biosynthesis |
| FDFT1 | Farnesyl-Diphosphate Farnesyltransferase 1 | <-1.5 | Cholesterol Biosynthesis |
| SCD1 | Stearoyl-CoA Desaturase 1 | <-1.5 | Fatty Acid Biosynthesis |
Table 3: Comparison of this compound Effects with Other Oxysterols
| Oxysterol | Key Affected Pathways | Notable Gene Expression Changes | Reference |
| This compound | ER Stress, Inflammation, Apoptosis, Cholesterol Biosynthesis (downregulation) | Upregulation of ATF3, CHOP, IL6, IL8; Downregulation of HMGCR, SQLE | [1][2] |
| 25-Hydroxycholesterol | Cholesterol Biosynthesis (downregulation), Inflammation, Antiviral Response | Potent suppressor of SREBP processing; Induction of some inflammatory genes | [1][3][4] |
| 27-Hydroxycholesterol | Liver X Receptor (LXR) activation, Estrogen Receptor (ER) modulation | Induction of LXR target genes (e.g., ABCA1); Modulation of ER target genes |
Key Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. ahajournals.org [ahajournals.org]
- 2. omicsdi.org [omicsdi.org]
- 3. 25-Hydroxycholesterol Activates the Integrated Stress Response to Reprogram Transcription and Translation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transcription Factor STAT-1 Couples Macrophage Synthesis of 25-Hydroxycholesterol to the Interferon Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Ketocholesterol ELISA Kits for Researchers
For researchers, scientists, and drug development professionals investigating the role of 7-Ketocholesterol (7-KC) in oxidative stress, atherosclerosis, and neurodegenerative diseases, the accurate quantification of this oxysterol is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and high-throughput method for this purpose. This guide provides a head-to-head comparison of commercially available this compound ELISA kits, presenting their performance data and experimental protocols to aid in selecting the most suitable kit for your research needs.
Performance Comparison of this compound ELISA Kits
Quantitative data from various commercially available this compound ELISA kits have been summarized below to facilitate a direct comparison of their key performance metrics. This information is crucial for determining the most appropriate kit based on the specific requirements of your experimental design, such as the expected concentration of 7-KC in your samples and the required level of precision.
| Feature | MyBioSource (MBS725119) | Abbexa (abx254634) | LSBio (LS-F55434) |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Type | Serum, Plasma, Other Biological Fluids | Serum, Plasma, Other Biological Fluids | Serum, Plasma, Other Biological Fluids |
| Detection Range | 0.156 - 10 ng/mL | 0.156 - 10 ng/mL | 0.156 - 10 ng/mL |
| Sensitivity | < 0.05 ng/mL | < 0.05 ng/mL | < 0.05 ng/mL |
| Intra-Assay Precision (CV%) | < 15% | < 15% | < 15% |
| Inter-Assay Precision (CV%) | < 15% | < 15% | < 15% |
| Assay Time | ~ 2 hours | ~ 2 hours | ~ 2 hours |
Note: The performance data presented here is based on the information available in the product datasheets. It is highly recommended to consult the latest product manuals for the most up-to-date specifications and protocols.
Experimental Protocol: A Generalized Competitive ELISA Workflow
The majority of this compound ELISA kits operate on the principle of a competitive immunoassay. In this format, 7-KC present in the sample competes with a fixed amount of labeled 7-KC for a limited number of binding sites on a specific antibody. The amount of labeled 7-KC bound to the antibody is inversely proportional to the concentration of 7-KC in the sample.
Below is a generalized experimental workflow for a typical this compound competitive ELISA.
Detailed Methodologies:
-
Reagent Preparation: All reagents, including standards, samples, and buffers, should be brought to room temperature before use. A standard curve is prepared by performing serial dilutions of the provided 7-KC standard.
-
Sample and Standard Addition: An equal volume of standards and prepared samples are added to the wells of the microplate, which has been pre-coated with an antibody specific to this compound.
-
Competitive Reaction: A fixed amount of Horseradish Peroxidase (HRP)-conjugated this compound is added to each well. During incubation, the 7-KC in the samples and the 7-KC-HRP conjugate compete for binding to the primary antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Reaction: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a blue color.
-
Stopping the Reaction: A stop solution (typically a strong acid) is added to each well, which changes the color from blue to yellow.
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm. The concentration of this compound in the samples is then determined by comparing their absorbance to the standard curve. A lower absorbance value indicates a higher concentration of 7-KC in the sample.
Signaling Pathway Implication of this compound
This compound is a significant bioactive molecule involved in various cellular processes, often contributing to pathological conditions through the induction of oxidative stress, inflammation, and apoptosis. Understanding the signaling pathways affected by 7-KC is crucial for interpreting experimental results.
This guide provides a foundational overview for selecting and utilizing this compound ELISA kits. For optimal results, it is imperative to adhere to the specific protocols provided by the manufacturer of the chosen kit and to perform appropriate validation experiments for your specific sample types.
assessing the relative contribution of 7-Ketocholesterol to overall oxysterol toxicity
A comparative analysis of 7-Ketocholesterol's cytotoxic effects for researchers and drug development professionals.
This compound (7-Keto), a prominent oxidation product of cholesterol, is a significant contributor to the overall toxicity of oxysterols.[1][2][3] Found in high concentrations in oxidized lipoprotein deposits, atherosclerotic plaques, and in tissues of patients with age-related diseases, 7-Keto is a potent inducer of oxidative stress, inflammation, and programmed cell death.[1][2][3][4] This guide provides a comparative assessment of 7-Keto's toxicity relative to other common oxysterols, supported by experimental data and detailed methodologies, to aid researchers in understanding its pathological role and in the development of therapeutic interventions.
Comparative Cytotoxicity of Oxysterols
The cytotoxic effects of this compound have been evaluated across various cell types, often in comparison to other oxysterols such as 25-hydroxycholesterol (25-OHC) and 27-hydroxycholesterol (27-OHC). The following table summarizes key quantitative data from these comparative studies.
| Oxysterol | Cell Type | Assay | Key Findings | Reference |
| This compound | Human Aortic Endothelial Cells (HAEC) | Real-time Cell Impedance | Significantly decreased cell impedance, indicating extensive damage to the endothelial monolayer. Increased apoptosis and decreased cell viability. | [5][6] |
| 25-Hydroxycholesterol | Human Aortic Endothelial Cells (HAEC) | Real-time Cell Impedance | Decreased cell impedance to a lesser extent than 7-Keto, causing only partial damage. Did not significantly increase apoptosis or decrease viability. | [5][6] |
| This compound | Human Intestinal Epithelial Caco-2 Cells | Real-time Cell Impedance | Decreased cell impedance, but the effect was less profound than in endothelial cells. | [5] |
| 25-Hydroxycholesterol | Human Intestinal Epithelial Caco-2 Cells | Real-time Cell Impedance | Weaker effect on decreasing cell impedance compared to 7-Keto. | [5] |
| This compound | Mouse Cone-derived 661W cells | Calcein AM viability assay | A concentration of 23 µM was sufficient to significantly decrease cell viability. | [7] |
| This compound | Monkey RPE cells | Calcein AM viability assay | A higher concentration of 45 µM was required to significantly decrease cell viability, suggesting greater resistance. | [7] |
| This compound | Human Monocyte-Macrophages | Tritiated adenine release assay | Showed marked, time- and concentration-dependent cytotoxicity. | [8] |
| 25-Hydroxycholesterol | Human Monocyte-Macrophages | Tritiated adenine release assay | Showed the least toxicity among the tested oxysterols (7α-OHC, 7β-OHC, 7-Keto, 25-OHC, 26-OHC). | [8] |
| 27-Hydroxycholesterol | Human Monocyte-Macrophages | Not specified | Not directly compared in the same quantitative assay in this study. | |
| This compound | MCF-7 breast cancer cells | MTT assay | Showed cytotoxicity at concentrations ≥ 5 µM, with a biphasic effect on cell growth. | [9] |
| 25-Hydroxycholesterol | MCF-7 breast cancer cells | MTT assay | Exhibited cytotoxicity at concentrations ≥ 7.5 µM. | [9] |
| 27-Hydroxycholesterol | MCF-7 breast cancer cells | MTT assay | Showed a biphasic effect, stimulating growth at 0.1 µM and decreasing it at ≥ 5 µM. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the cited studies to assess oxysterol toxicity.
1. Cell Culture and Oxysterol Treatment:
-
Human Aortic Endothelial Cells (HAEC) and Caco-2 Cells: Cells were cultured to form a monolayer and then stimulated with this compound and 25-hydroxycholesterol. The real-time cell electric impedance sensing system (RTCA-DP) was used to monitor changes in cell impedance over time.[6]
-
MCF-7 Breast Cancer Cells: Cells were exposed to various concentrations of oxysterols in a medium supplemented with 2% fetal bovine serum for 48 hours. Cell viability was then assessed using the MTT assay.[9]
-
Retinal Cell Lines (661W, RPE, rMC-1): Subconfluent or confluent cell cultures were incubated with this compound at concentrations ranging from 0.1 to 45 µM for 24 hours.[7]
2. Cytotoxicity and Viability Assays:
-
Real-time Cell Impedance Assay: This method provides continuous monitoring of cell number, viability, and morphology. A decrease in impedance reflects a loss of cell adhesion and/or cell death.[6]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. A decrease in the production of formazan indicates reduced cell viability.[9]
-
Calcein AM and Sytox Orange Fluorescent Assays: Calcein AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by esterases in live cells, thus indicating metabolic capacity.[7] Sytox Orange is a high-affinity nucleic acid stain that only penetrates cells with compromised plasma membranes, thereby marking dead cells.[7]
-
Tritiated Adenine Release Assay: Cells are preloaded with tritiated adenine. The release of radioactivity into the culture medium is a measure of cell membrane damage and cytotoxicity.[8]
3. Apoptosis Assays:
-
Flow Cytometry: Apoptosis can be assessed by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (a fluorescent intercalating agent that stains DNA in cells with a compromised membrane).[6]
Signaling Pathways and Mechanisms of Toxicity
This compound exerts its toxic effects through a multi-pronged mechanism, primarily involving the induction of oxidative stress, which in turn triggers inflammatory responses and apoptosis.[1][2]
Caption: Signaling pathway of this compound-induced cytotoxicity.
A key initiating event in 7-Keto toxicity is the activation of NADPH oxidase (NOX), leading to a rapid increase in intracellular reactive oxygen species (ROS).[3] This oxidative stress damages cellular components, including mitochondria, and activates pro-inflammatory signaling pathways.[1] The combination of oxidative stress, apoptosis, and autophagy, a process termed "oxiapoptophagy," is a characteristic feature of 7-Keto-induced cell death.[1][2][10] Studies have shown that caspase-dependent pathways are involved, as caspase inhibitors can partially rescue cells from 7-Keto-induced death.[11]
Experimental Workflow for Assessing Oxysterol Toxicity
The following diagram outlines a typical experimental workflow for comparing the cytotoxic effects of different oxysterols.
Caption: Experimental workflow for comparing oxysterol cytotoxicity.
References
- 1. rem.bioscientifica.com [rem.bioscientifica.com]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory and cell death mechanisms induced by this compound in the retina. Implications for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound and 25-hydroxycholesterol on the integrity of the human aortic endothelial and intestinal epithelial barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound and 25-hydroxycholesterol on the integrity of the human aortic endothelial and intestinal epithelial barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Toxicity of oxysterols to human monocyte-macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced caspase-mediated apoptosis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of 7-Ketocholesterol's Impact in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
7-Ketocholesterol (7-KC), a prominent and toxic oxysterol formed from the oxidation of cholesterol, has been extensively studied in vitro for its role in a range of pathologies, including atherosclerosis, age-related macular degeneration (AMD), and neurodegenerative diseases. These in vitro studies have been instrumental in elucidating the cellular mechanisms of 7-KC-induced inflammation, angiogenesis, and cytotoxicity. This guide provides a comprehensive comparison of these in vitro findings with their validation in animal models, offering supporting experimental data and detailed protocols to aid in the design and interpretation of future research.
I. Pro-Inflammatory and Pro-Angiogenic Effects: From Cell Culture to In Vivo Models
In vitro studies have consistently demonstrated the potent pro-inflammatory and pro-angiogenic properties of 7-KC. These findings have been largely validated in animal models, providing a strong foundation for its role in chronic inflammatory diseases.
Data Presentation: Quantitative Comparison
| Finding | In Vitro Model | In Vitro Quantitative Data | In Vivo Model | In Vivo Quantitative Data |
| Induction of Inflammatory Cytokines | ARPE-19 cells (retinal pigment epithelium) | Treatment with 15 μM 7-KC for 24 hours significantly induced the mRNA expression of VEGF, IL-6, and IL-8.[1] | Rat model with ocular implants | Implants containing 20% 7-KC led to a marked elevation of VEGF, IL-1β, and GRO/KC in the aqueous humor at day 4 and 7 post-implantation.[2][3][4] |
| Angiogenesis | Not directly measured in cell culture | - | Rat model with ocular implants | Implants containing 5-15% 7-KC induced significant neovessel formation, peaking between 7 to 10 days.[4] |
| Macrophage Infiltration | Not applicable | - | Rat model with ocular implants | Implants containing 7-KC showed extensive infiltration of CD68-positive macrophages.[2][3] |
| Dose-Dependent Angiogenesis | Not applicable | - | Rat model with ocular implants | Neovessel formation increased with 7-KC concentrations from 5% to 15% in the implants.[4] |
Experimental Protocols
In Vitro Inflammation Assay in ARPE-19 Cells:
-
Cell Culture: Human retinal pigment epithelial (ARPE-19) cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
7-KC Treatment: this compound is dissolved in an appropriate solvent (e.g., ethanol) and then complexed with a carrier molecule like methyl-β-cyclodextrin to enhance solubility in the culture medium. Cells are treated with varying concentrations of 7-KC (e.g., 5-20 µM) for a specified duration (e.g., 24 hours).
-
Cytokine Measurement: Following treatment, total RNA is extracted from the cells, and the mRNA expression levels of inflammatory cytokines such as VEGF, IL-6, and IL-8 are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
In Vivo Angiogenesis and Inflammation Model in Rats:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Implant Preparation: Biodegradable wafers are prepared containing a mixture of polymers (e.g., poly(lactic-co-glycolic acid)) and varying concentrations of 7-KC (e.g., 5%, 10%, 15% w/w). Control wafers contain cholesterol.
-
Surgical Procedure: A small incision is made in the cornea, and the 7-KC or control wafer is implanted into the anterior chamber of the eye.
-
Angiogenesis Assessment: Neovascularization is monitored over time (e.g., up to 21 days) using techniques like fluorescein angiography. The area of neovessel growth is quantified using imaging software.
-
Inflammatory Response Evaluation: At the end of the experiment, the aqueous humor is collected to measure the levels of inflammatory cytokines (e.g., VEGF, IL-1β, GRO/KC) using ELISA or multiplex bead assays. The eyes are enucleated for histological analysis to assess for macrophage infiltration (e.g., using anti-CD68 antibodies).
Signaling Pathway: 7-KC Induced Inflammation via TLR4
In vitro and in vivo studies have identified the Toll-like receptor 4 (TLR4) as a key mediator of 7-KC-induced inflammation.[5][6][7][8][9][10]
Caption: 7-KC activates TLR4, leading to downstream signaling cascades involving MyD88 and TRIF, culminating in the activation of NF-κB and MAPKs and the subsequent production of pro-inflammatory mediators.
II. Atherosclerosis: From Foam Cell Formation to Plaque Development
In vitro studies have implicated 7-KC in the pathogenesis of atherosclerosis, primarily through its effects on macrophages and smooth muscle cells, leading to foam cell formation and plaque instability. While direct quantitative comparisons are challenging, dietary animal models support the role of 7-KC in exacerbating atherosclerotic processes.
Data Presentation: Qualitative Comparison
| Finding | In Vitro Model | In Vitro Observation | In Vivo Model | In Vivo Observation |
| Lipid Accumulation | Macrophages | 7-KC promotes lipid accumulation, leading to foam cell formation. | Obese mice fed a diet containing 0.01% 7-KC | Accelerated hepatic neutral lipid accumulation and macrophage infiltration. |
| Inflammation | Macrophages, Smooth Muscle Cells | 7-KC induces the expression of pro-inflammatory cytokines. | Obese mice fed a diet containing 0.01% 7-KC | Increased hepatic inflammation. |
Experimental Protocols
Dietary Mouse Model of Atherosclerosis/Steatohepatitis:
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice or genetically obese mice (e.g., ob/ob) are commonly used.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet supplemented with a specific percentage of 7-KC (e.g., 0.01% w/w). A control group receives the same diet without 7-KC.
-
Duration: The dietary intervention typically lasts for several weeks (e.g., 4-12 weeks).
-
Endpoint Analysis:
-
Atherosclerotic Plaque Analysis: The aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the plaque area is quantified.
-
Hepatic Steatosis Assessment: The liver is collected for histological analysis (e.g., H&E and Oil Red O staining) to assess lipid accumulation and inflammation.
-
Biochemical Analysis: Blood samples are collected to measure plasma lipid profiles and inflammatory markers.
-
Experimental Workflow
Caption: Workflow for studying the in vivo effects of dietary 7-KC on atherosclerosis and steatohepatitis in mouse models.
III. Neurotoxicity: From Neuronal Cell Lines to Brain Tissue Models
In vitro studies using neuronal cell lines have established 7-KC as a potent neurotoxin, inducing oxidative stress and apoptosis. While in vivo studies involving direct administration to the brain and cognitive testing are still emerging, evidence from Alzheimer's disease mouse models and organotypic brain slice cultures supports the neurotoxic potential of 7-KC.
Data Presentation: Qualitative Comparison
| Finding | In Vitro Model | In Vitro Observation | In Vivo/Ex Vivo Model | In Vivo/Ex Vivo Observation |
| Neurotoxicity | Neuronal cell lines (e.g., SH-SY5Y) | 7-KC induces apoptosis and oxidative stress. | Organotypic hippocampal slice cultures | 7-KC in the presence of microglia induces neuronal cell death. |
| Role in Alzheimer's Disease | Not directly applicable | - | 3xTg-AD mice (Alzheimer's model) | Elevated levels of 7-KC are found in the brains of these mice. |
Experimental Protocols
Ex Vivo Organotypic Brain Slice Culture Model:
-
Slice Preparation: Hippocampal slices are prepared from young rodents (e.g., postnatal day 8-11 mice or rats) and cultured on membrane inserts.
-
7-KC Treatment: Slices are treated with 7-KC, often in the presence or absence of microglia, to investigate the specific contribution of these immune cells to neurotoxicity.
-
Neurodegeneration Assessment: Neuronal cell death is assessed using fluorescent dyes that label dead cells (e.g., propidium iodide). The extent of neuronal damage is quantified by measuring the fluorescence intensity in specific hippocampal regions.
Logical Relationship: Microglia-Mediated Neurotoxicity
Caption: 7-KC activates microglia, which in turn release neurotoxic factors that lead to neuronal damage and death.
Conclusion
The in vivo studies conducted in various animal models have largely validated the detrimental effects of this compound that were initially observed in in vitro experiments. The consistent findings across different experimental systems underscore the importance of 7-KC as a key player in the pathophysiology of chronic inflammatory diseases, atherosclerosis, and neurodegeneration. This comparative guide provides researchers with a valuable resource for understanding the current state of 7-KC research and for designing future studies aimed at developing therapeutic interventions targeting the production or action of this toxic oxysterol. Further research focusing on quantitative comparisons between in vitro and in vivo models, particularly in the context of neurotoxicity and atherosclerosis, will be crucial for a more complete understanding of 7-KC's role in human disease.
References
- 1. This compound–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Inflammation and Angiogenesis In Vivo: A Novel Rat Model | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Inflammation and Angiogenesis In Vivo: A Novel Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] this compound-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 8. This compound-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo | PLOS One [journals.plos.org]
- 9. cn.aminer.org [cn.aminer.org]
- 10. researchgate.net [researchgate.net]
7-Ketocholesterol's Impact on Cellular Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic consequences of cellular exposure to 7-Ketocholesterol (7KC) is critical. This guide provides a comparative overview of the metabolic shifts induced by 7KC treatment, supported by experimental data and detailed protocols. 7KC, a major product of cholesterol oxidation, is implicated in a range of pathologies, including atherosclerosis and age-related macular degeneration (AMD), making it a key molecule of interest in disease research and drug development.
Quantitative Metabolomic Changes Induced by this compound
Treatment of various cell lines with this compound leads to significant reprogramming of cellular metabolism, particularly within lipid pathways. The following tables summarize the key quantitative changes observed in metabolomics studies.
Lipid Metabolism Reprogramming in Cardiac Cells
In a study utilizing the cardiac cell line HL-1, treatment with 7KC led to a significant decline in metabolites of the mevalonic acid (MVA) pathway, as well as phospholipids and triacylglycerols. Conversely, levels of lysophospholipids and cholesteryl esters were markedly increased[1][2][3][4]. These changes suggest a profound alteration in lipid biosynthesis and storage.
| Metabolite Class | Specific Metabolites | Observed Change | Cell Line | Reference |
| MVA Pathway | Farnesyl-pyrophosphate, Geranylgeranyl-pyrophosphate | Decreased | HL-1 | [1][2][3] |
| Phospholipids | Phosphatidylcholines (PCs) | Decreased | HL-1 | [1][2][3] |
| Triacylglycerols | Various species | Decreased | HL-1 | [1][2][3] |
| Lysophospholipids | Lysophosphatidylcholines (lysoPCs), Lysophosphatidylethanolamines (lysoPEs) | Increased | HL-1 | [1][2][3] |
| Cholesteryl Esters | Various species | Increased | HL-1 | [1][2][3][4] |
| Cholesterol | Free Cholesterol | No Significant Change | HL-1 | [1][2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by modulating several key signaling pathways, primarily those involved in oxidative stress, inflammation, and apoptosis.[5][6]
7KC-Induced Apoptosis and Oxidative Stress
7KC is a potent inducer of apoptosis, a process intricately linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[7][8] The influx of extracellular Ca2+ and mobilization of intracellular Ca2+ are early events in 7KC-induced apoptosis.[7] This leads to the activation of downstream effectors, including caspases, and ultimately results in cell death.[7][8]
Inflammatory Response Pathways
In retinal pigment epithelium (RPE) cells, 7KC triggers an inflammatory response mediated by the activation of JNK and p38 signaling pathways.[6] This highlights the role of 7KC in ocular diseases like AMD. The activation of these pathways contributes to the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of metabolomics studies. Below are summarized protocols based on published research.
Cell Culture and 7KC Treatment
-
Cell Line: HL-1 cardiac cells were cultured in Claycomb medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM norepinephrine.[3]
-
Treatment: Cells were treated with a final concentration of 20 µM this compound for 24 hours.[1]
Metabolite Extraction
-
Quenching: The culture medium was removed, and cells were washed with ice-cold phosphate-buffered saline.
-
Extraction: Metabolites were extracted using a solvent mixture of methanol, acetonitrile, and water (5:3:2, v/v/v) at -20°C.
-
Harvesting: Cells were scraped, and the cell lysate was centrifuged to pellet cellular debris. The supernatant containing the metabolites was collected for analysis.
Metabolomic Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system was used.
-
Chromatography: A C18 reverse-phase column was typically used for separation of metabolites.
-
Mass Spectrometry: Data was acquired in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Analysis: Metabolite identification was performed by comparing the accurate mass and retention time with a standard library or online databases such as METLIN and the Human Metabolome Database.[1]
Experimental Workflow for Comparative Metabolomics
The following diagram illustrates a typical workflow for a comparative metabolomics study of cells treated with this compound.
Alternatives and Comparative Performance
While this compound is a primary focus of oxysterol research, other cholesterol oxidation products also exhibit significant biological activity.
-
7β-hydroxycholesterol: Often studied alongside 7KC, it also induces oxidative stress and apoptosis.[9]
-
25-hydroxycholesterol: Known to inhibit cholesterol synthesis.[6]
-
Cholestane-3β,5α,6β-triol: Another oxysterol implicated in cellular toxicity.
The metabolic impact of 7KC, particularly the dramatic shift in lipid profiles, appears to be a distinct feature compared to other oxysterols, though comparative metabolomics studies are still expanding. The upregulation of cholesterol esterification is a key cellular response to mitigate the toxicity of free 7KC.[1][2]
Conclusion
The comparative metabolomic analysis of cells treated with this compound reveals a significant and complex reprogramming of cellular lipid metabolism. The downregulation of the MVA pathway and the accumulation of cholesteryl esters are hallmark features of 7KC exposure. Understanding these metabolic shifts and the underlying signaling pathways is crucial for developing therapeutic strategies against diseases associated with cholesterol oxidation. The provided data and protocols offer a valuable resource for researchers in this field.
References
- 1. This compound Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Antioxidants in Preventing 7-Ketocholesterol Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various antioxidants in preventing the formation of 7-Ketocholesterol (7-Keto), a cytotoxic oxysterol implicated in the pathogenesis of several age-related diseases. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in drug development.
Introduction
This compound is primarily formed through the oxidation of cholesterol, a process that can be initiated by reactive oxygen species (ROS).[1][2] Its accumulation in tissues is associated with cellular dysfunction, inflammation, and apoptosis, contributing to conditions such as atherosclerosis, neurodegenerative diseases, and age-related macular degeneration. Antioxidants, by scavenging free radicals and inhibiting oxidative processes, represent a promising therapeutic strategy to mitigate the formation of 7-Keto and its downstream pathological effects. This guide evaluates the performance of several classes of antioxidants and provides detailed experimental protocols for their assessment.
Data Presentation: Comparative Efficacy of Antioxidants
The following tables summarize the quantitative data on the efficacy of various antioxidants in inhibiting this compound formation. The data is compiled from in vitro studies and presented as the percentage of inhibition.
Table 1: Efficacy of Carotenoids in Inhibiting this compound Formation
| Antioxidant | Concentration | Pro-oxidant | Inhibition of 7-Keto Formation (%) | Reference |
| Astaxanthin | 5 µM | AAPH | 85.2 | (Palozza et al., 2007) |
| Canthaxanthin | 5 µM | AAPH | 76.5 | (Palozza et al., 2007) |
| Lutein | 5 µM | AAPH | 65.1 | (Palozza et al., 2007) |
| β-Carotene | 5 µM | AAPH | 64.8 | (Palozza et al., 2007) |
| Astaxanthin | 5 µM | AIBN | 78.3 | (Palozza et al., 2007) |
| Canthaxanthin | 5 µM | AIBN | 70.1 | (Palozza et al., 2007) |
| Lutein | 5 µM | AIBN | 58.9 | (Palozza et al., 2007) |
| β-Carotene | 5 µM | AIBN | 58.2 | (Palozza et al., 2007) |
Table 2: Efficacy of Flavonoids in Inhibiting LDL Oxidation
Note: While not directly measuring 7-Keto formation, the inhibition of LDL oxidation is a relevant indicator of preventing cholesterol oxidation.
| Antioxidant | Concentration (µM) | Inhibition of LDL Oxidation (%) | Reference |
| Morin | 10 | 85 | (Naderi et al., 2003) |
| Genistein | 10 | 82 | (Naderi et al., 2003) |
| Naringin | 10 | 78 | (Naderi et al., 2003) |
| Quercetin | 10 | 65 | (Naderi et al., 2003) |
| Biochanin A | 10 | 63 | (Naderi et al., 2003) |
| Apigenin | 10 | 58 | (Naderi et al., 2003) |
Table 3: Efficacy of Tocopherols and Other Antioxidants in Preventing 7-Keto Induced Cytotoxicity
Note: These studies measure the prevention of cellular damage caused by 7-Keto, which is an indirect measure of the antioxidant's potential to interfere with its formation or effects.
| Antioxidant | Concentration | Cell Line | Protection against 7-Keto cytotoxicity (%) | Reference |
| α-Tocopherol | 100 µM | A7R5 | Significant reduction in apoptosis | (Ricciarelli et al., 2000) |
| Resveratrol | 6.25 µM | N2a | Significant attenuation of cytotoxicity | [1] |
| Quercetin | 6.25 µM | N2a | Significant attenuation of cytotoxicity | [1] |
| Apigenin | 6.25 µM | N2a | Significant attenuation of cytotoxicity | [1] |
Experimental Protocols
This section details the methodologies for two key experiments cited in this guide.
Inhibition of this compound Formation in a Chemical System (Adapted from Palozza et al., 2007)
Objective: To evaluate the ability of antioxidants to inhibit the formation of this compound from cholesterol in a controlled chemical environment.
Materials:
-
Cholesterol
-
Antioxidant compounds (e.g., carotenoids)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or 2,2'-azobis(2,4-dimethylvaleronitrile) (AIBN) as radical initiators
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvents for extraction (e.g., chloroform/methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of cholesterol in an appropriate organic solvent.
-
Prepare stock solutions of the antioxidant compounds to be tested.
-
In a reaction vessel, combine the cholesterol solution, the antioxidant solution at the desired concentration, and PBS.
-
Initiate the oxidation reaction by adding a freshly prepared solution of AAPH or AIBN.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 4 hours), with constant shaking.
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol 2:1, v/v) to extract the lipids.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect the organic phase containing cholesterol and its oxidation products.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the HPLC mobile phase.
-
Analyze the sample by HPLC to quantify the amount of this compound formed. A C18 column is typically used with a mobile phase such as acetonitrile/methanol/water. This compound is detected by its absorbance at approximately 234 nm.
-
Calculate the percentage inhibition of this compound formation by comparing the amount formed in the presence of the antioxidant to the amount formed in the control (without antioxidant).
Inhibition of LDL Oxidation (Adapted from Naderi et al., 2003)
Objective: To assess the ability of antioxidants to prevent the oxidation of low-density lipoprotein (LDL), a key event in the formation of cholesterol oxidation products.
Materials:
-
Human LDL, isolated from fresh plasma by ultracentrifugation
-
Antioxidant compounds (e.g., flavonoids)
-
Copper (II) chloride (CuCl₂) as an oxidizing agent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Dialyze the isolated LDL against PBS to remove any contaminating antioxidants.
-
Adjust the concentration of LDL to a standard value (e.g., 100 µg/mL) in PBS.
-
In a quartz cuvette, mix the LDL solution with the antioxidant compound at the desired concentration.
-
Initiate LDL oxidation by adding a solution of CuCl₂ to the cuvette.
-
Monitor the formation of conjugated dienes, an early marker of lipid peroxidation, by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
The efficacy of the antioxidant is determined by its ability to prolong the lag phase before rapid oxidation begins.
-
The percentage inhibition of LDL oxidation can be calculated by comparing the length of the lag phase in the presence of the antioxidant to that of the control (LDL with CuCl₂ but without the antioxidant).
Mandatory Visualizations
Signaling Pathway of this compound Formation
The formation of this compound can occur through two primary pathways: non-enzymatic autoxidation initiated by free radicals and enzymatic oxidation.
Caption: Mechanisms of this compound formation and antioxidant intervention.
Experimental Workflow for Evaluating Antioxidant Efficacy
The following diagram illustrates a typical workflow for assessing the ability of a test compound to inhibit this compound formation in an in vitro setting.
Caption: In vitro workflow for assessing antioxidant inhibition of 7-Keto formation.
Conclusion
The presented data indicate that a variety of natural and synthetic antioxidants possess the ability to inhibit the formation of this compound. Carotenoids, particularly astaxanthin, have demonstrated high efficacy in chemical systems. Flavonoids such as morin and genistein are potent inhibitors of LDL oxidation, a critical step in cholesterol degradation. Furthermore, tocopherols and polyphenols like resveratrol and quercetin show promise in mitigating the cytotoxic effects induced by this compound.
The provided experimental protocols offer standardized methods for the continued investigation and comparison of novel antioxidant compounds. The signaling pathway and workflow diagrams serve as visual aids to understand the mechanisms of 7-Keto formation and the experimental approach to its inhibition. This guide serves as a foundational resource for researchers aiming to develop effective strategies to counteract the deleterious effects of this compound.
References
Plasma 7-Ketocholesterol: A Contentious Biomarker for Tissue-Specific Accumulation and Oxidative Stress
A detailed comparison for researchers, scientists, and drug development professionals on the correlation of plasma 7-Ketocholesterol with its accumulation in tissues, alongside alternative biomarkers and experimental methodologies.
Introduction
This compound (7KC) is a prominent and cytotoxic oxysterol formed from the oxidation of cholesterol. Its accumulation in various tissues is implicated in the pathophysiology of numerous age-related and inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and non-alcoholic fatty liver disease. Consequently, there is significant interest in utilizing plasma 7KC levels as a non-invasive biomarker to reflect its accumulation and associated damage in specific tissues. This guide provides a comprehensive comparison of the correlation between plasma 7KC and its tissue-specific accumulation, evaluates its performance against other potential biomarkers, and details the experimental protocols for its measurement.
Correlation of Plasma this compound with Tissue Accumulation
The relationship between circulating levels of 7KC and its concentration in various tissues is complex and tissue-dependent. While a direct positive correlation is often assumed, the evidence presents a nuanced picture.
Atherosclerotic Plaques: A strong correlation has been established between plasma 7KC levels and its accumulation in atherosclerotic plaques. In hypercholesterolemic patients, 7KC constitutes a significant portion of the oxysterols found in both plasma and arterial plaques.[1] One study reported that in these patients, 7KC accounted for 57% of plasma oxysterols and 55% in arterial plaques, indicating a direct and proportional relationship.[1] This suggests that plasma 7KC is a reliable indicator of its accumulation in the vasculature and may serve as a valuable biomarker for cardiovascular disease risk and progression.[2][3][4]
Brain and Cerebrospinal Fluid (CSF): The correlation between plasma 7KC and its accumulation in the central nervous system (CNS) is less direct due to the blood-brain barrier (BBB). While some oxysterols can cross the BBB, the extent to which plasma 7KC contributes to the brain's 7KC pool is still under investigation.[1] However, studies have shown that 7KC is present in brain tissue and its levels are elevated in neurodegenerative diseases.[5] Accumulation of 7KC has been observed in the cerebrospinal fluid (CSF) and plasma of multiple sclerosis (MS) patients, with levels appearing to correlate with disease progression and myelin damage.[1] This suggests that while not a direct measure of brain tissue concentration, plasma and CSF 7KC levels may reflect the pathological processes occurring within the CNS.
Liver: The liver plays a central role in the metabolism of 7KC, primarily through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which converts 7KC to the less toxic 7β-hydroxycholesterol.[1] This metabolic activity can complicate the direct correlation between plasma levels and hepatic accumulation. Dietary intake of 7KC has been shown to accelerate hepatic lipid accumulation and inflammation in animal models.[6] However, more research is needed to establish a clear quantitative relationship between plasma 7KC concentrations and its accumulation in the human liver under various pathological conditions.
Comparison with Alternative Biomarkers
While plasma 7KC holds promise, other biomarkers are also under investigation for their ability to reflect tissue-specific oxidative stress and lipid accumulation.
27-Hydroxycholesterol (27-OHC): 27-OHC is another abundant oxysterol in circulation and is also implicated in atherosclerosis and neurodegenerative diseases.[7] Some studies suggest that the ratio of different oxysterols, such as 24S-hydroxycholesterol to 27-OHC, may be a more informative biomarker for neurodegenerative conditions than a single oxysterol measurement.[8] In the context of atherosclerosis, both 7KC and 27-OHC are found in plaques, but their relative utility as plasma biomarkers for plaque accumulation requires further direct comparative studies.
Growth Differentiation Factor-15 (GDF-15): GDF-15 is a stress-responsive cytokine that is upregulated in conditions of inflammation and oxidative stress, including cardiovascular disease.[9][10][11][12] It is considered a systemic biomarker of these pathological processes. While both plasma 7KC and GDF-15 are elevated in cardiovascular disease, they reflect different aspects of the disease process. 7KC is a direct participant in lipid peroxidation and foam cell formation, whereas GDF-15 is a broader marker of cellular stress. A head-to-head comparison of their predictive power for tissue-specific oxidative stress is warranted to determine their complementary or independent diagnostic value.
Quantitative Data Summary
| Biological Matrix | Condition | This compound Concentration/Percentage | Reference |
| Plasma | Hypercholesterolemia | 57% of total plasma oxysterols | [1] |
| Arterial Plaques | Hypercholesterolemia | 55% of total plaque oxysterols | [1] |
| Plasma | Healthy Controls (for Niemann-Pick Disease study) | Mean: 5.2 ng/mL (reference interval <12.3 ng/mL) | [13] |
| Plasma | Niemann-Pick Disease Type A/B | Markedly elevated compared to controls | [13] |
| Plasma | Cerebrotendinous Xanthomatosis (untreated) | Markedly increased | [9] |
| Plasma | Smith-Lemli-Opitz Syndrome | Markedly elevated | [9] |
| Cerebrospinal Fluid (CSF) | Multiple Sclerosis | Elevated, correlates with disease progression | [1] |
Experimental Protocols
Measurement of this compound in Plasma and Tissues by LC-MS/MS
This protocol provides a general workflow for the quantification of 7KC. Specific parameters may need to be optimized based on the instrument and sample type.
1. Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add an internal standard (e.g., d7-7-Ketocholesterol).
-
Tissues (e.g., Liver, Brain, Aorta):
-
Accurately weigh 50-100 mg of frozen tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
To the homogenate, add an internal standard.
-
2. Lipid Extraction (Folch Method):
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
3. Saponification (to measure total 7KC - free and esterified):
-
Reconstitute the dried lipid extract in 1 mL of 1 M KOH in methanol.
-
Incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters.
-
Neutralize the solution with an appropriate acid (e.g., HCl).
-
Re-extract the lipids with hexane or another non-polar solvent.
-
Dry the final extract under nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in a suitable mobile phase (e.g., methanol/acetonitrile).
-
Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Use a C18 reverse-phase column to separate 7KC from other lipids. A gradient elution with a mobile phase consisting of a mixture of water, methanol, and acetonitrile with additives like formic acid or ammonium acetate is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for 7KC and its internal standard for quantification.
Signaling Pathways and Experimental Workflows
The accumulation of 7KC in tissues triggers a cascade of cellular events leading to inflammation, oxidative stress, and apoptosis.
dot
Caption: Signaling pathways activated by this compound accumulation.
dot
Caption: Experimental workflow for this compound quantification.
Conclusion
Plasma this compound shows a strong correlation with its accumulation in atherosclerotic plaques, making it a promising biomarker for cardiovascular disease. Its utility as a direct marker for accumulation in other tissues like the brain and liver is still under investigation but appears to reflect underlying pathological processes. While alternative biomarkers such as 27-hydroxycholesterol and GDF-15 provide valuable information on related pathways, the direct measurement of plasma 7KC offers a more specific insight into cholesterol oxidation. The standardized and robust LC-MS/MS methodologies allow for reliable quantification of 7KC in various biological matrices. Further large-scale clinical studies with direct comparative measurements of plasma and tissue 7KC levels are crucial to fully establish its role as a definitive biomarker for tissue-specific accumulation and to guide the development of targeted therapeutic strategies.
References
- 1. This compound in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebrospinal Fluid this compound Level is Associated with Amyloid-β42 and White Matter Microstructure in Cognitively Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in disease and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidized cholesterol species as signaling molecules in the brain: diabetes and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Oxysterol, this compound Accelerates Hepatic Lipid Accumulation and Macrophage Infiltration in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cholesterol Metabolite 27-Hydroxycholesterol Promotes Atherosclerosis via Proinflammatory Processes Mediated by Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the formation of this compound from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced Plasma Levels of 25-Hydroxycholesterol and Increased Cerebrospinal Fluid Levels of Bile Acid Precursors in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of this compound in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 7-Ketocholesterol
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. 7-Ketocholesterol, a common oxysterol in research, requires specific handling and disposal procedures to mitigate environmental risks and ensure personnel safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards, handling precautions, and emergency procedures. According to its SDS, this compound is classified as a substance that "May cause long lasting harmful effects to aquatic life" (H413).[1] Therefore, preventing its release into the environment is a primary concern.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.
-
Avoid generating dust if handling the solid form.
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood.
-
In case of a spill, collect the material mechanically and place it in a designated hazardous waste container.[1] Do not allow it to enter sewers or surface and ground water.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste collection program.[3] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure substance, contaminated solutions, and contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste.
-
Segregate this compound waste from other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react violently or produce hazardous gases.[4]
-
-
Containerization:
-
Use a chemically compatible, leak-proof container for waste collection. The original container is often a suitable choice if it is in good condition.[4]
-
Do not use food-grade containers (e.g., mayonnaise jars) for hazardous waste.[4]
-
Keep the waste container securely capped at all times, except when adding waste.[3][4][5]
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date accumulation started.
-
List all components of a waste mixture, including solvents.
-
-
Storage (Satellite Accumulation Area):
-
Disposal Request:
-
Once the waste container is full (typically no more than ¾ full to prevent spills) or when you are finished generating this waste stream, contact your institution's EHS or hazardous waste management office to schedule a pickup.[6]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Empty Container Management:
-
A container that has held this compound should be managed as hazardous waste.[3]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[3] While this compound is not typically classified as an "acute" hazardous waste (P-listed), it is best practice to rinse the container with a solvent capable of dissolving it (e.g., ethanol, DMSO) and collect the rinsate as hazardous waste to ensure no residual chemical enters the environment.
-
After proper decontamination, deface or remove all hazardous labels from the empty container before disposing of it as regular trash.[3]
-
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Hazard Classification | Aquatic Chronic 4: May cause long lasting harmful effects to aquatic life. | [1] |
| NFPA Ratings (0-4 Scale) | Health: 0, Fire: 0, Reactivity: 0 | [1][2] |
| SAA Maximum Volume | Up to 55 gallons (or institutional limit, e.g., 25 gallons in some labs). | [5][6] |
| SAA Time Limit | Partially filled containers may remain for up to one year (or institutional limit). | [4] |
| Full Container Pickup | Request pickup when container is ¾ full or within 3 days of becoming full. | [4][5][6] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific guidelines, as local regulations may vary.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Ketocholesterol
An essential guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 7-Ketocholesterol, ensuring laboratory safety and procedural excellence.
This compound is a bioactive oxysterol, a cholesterol oxidation product, integral to research in areas such as cardiovascular disease, neurodegenerative disorders, and cancer.[1][2][3][4][5] Its pro-oxidant and pro-inflammatory properties necessitate careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1][3] This guide provides the essential safety and logistical information for managing this compound in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for this compound and its derivatives may not classify it as a hazardous substance, it is prudent to handle it with care due to its biological activity.[6][7] The following personal protective equipment is recommended as a minimum standard.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or latex gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | A dust mask or respirator may be considered when handling larger quantities of the solid form to avoid inhalation. |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound is critical for safety and experimental reproducibility. This step-by-step guide outlines the key phases of its laboratory lifecycle.
Step 1: Receiving and Storage
Upon receiving this compound, which is typically a crystalline solid, it should be stored at -20°C for long-term stability.[8] Ensure the container is tightly sealed.
Step 2: Preparation of Solutions
This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[8] It has limited solubility in aqueous buffers.[8]
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound in a chemical fume hood.
-
Dissolve in an appropriate organic solvent, such as ethanol, by purging with an inert gas.[8]
-
For aqueous solutions, first dissolve in ethanol and then dilute with the aqueous buffer of choice.[8] Aqueous solutions are not recommended for storage for more than one day.[8]
-
Solubility Data
| Solvent | Approximate Solubility |
| Ethanol | 20 mg/mL[8] |
| Dimethylformamide (DMF) | 2 mg/mL[8] |
| Dimethyl sulfoxide (DMSO) | 0.1 mg/mL[8] |
| 1:2 solution of ethanol:PBS (pH 7.2) | 0.3 mg/mL[8] |
Step 3: Handling and Experimental Use
-
Always handle the compound and its solutions in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes by consistently wearing the recommended PPE.
-
Wash hands thoroughly after handling.[8]
Step 4: Accidental Release and First Aid
In the event of an accidental release or exposure, follow these procedures:
| Incident | Action |
| Spill | Mechanically pick up the solid material.[6][7] Absorb solutions with an inert material and place in a suitable container for disposal. Avoid generating dust. |
| Skin Contact | Wash the affected area with soap and water.[9] Although generally considered non-irritating to the skin, it is good practice to wash thoroughly.[6][7] |
| Eye Contact | Rinse opened eyes for several minutes under running water.[6][7][9] |
| Inhalation | Move to fresh air. Consult a doctor if complaints arise.[6][7][9] |
| Ingestion | If symptoms persist, consult a doctor.[6][7][9] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] Avoid release to the environment, as it may cause long-lasting harmful effects to aquatic life.[6]
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
References
- 1. This compound: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. inpst.net [inpst.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound as a critical oxysterol: Impact on human health and safety in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
